Product packaging for 1,4-Diazepan-5-one hydrochloride(Cat. No.:CAS No. 208245-76-5)

1,4-Diazepan-5-one hydrochloride

Cat. No.: B1344740
CAS No.: 208245-76-5
M. Wt: 150.61 g/mol
InChI Key: WOSZTROLFNNEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Diazepan-5-one hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2O B1344740 1,4-Diazepan-5-one hydrochloride CAS No. 208245-76-5

Properties

IUPAC Name

1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSZTROLFNNEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630498
Record name 1,4-Diazepan-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208245-76-5
Record name 5H-1,4-Diazepin-5-one, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208245-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diazepan-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diazepan-5-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 1,4-Diazepan-5-one hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a complete, published synthesis for the parent compound, this document outlines a plausible and robust synthetic protocol based on established chemical principles and analogous reactions. The guide also details the expected analytical characterization of the final compound.

Introduction

1,4-Diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry as a core component in the synthesis of various biologically active molecules.[1] Its derivatives have shown a wide range of therapeutic applications, including antimicrobial, anti-HIV, and psychotropic activities.[1] The hydrochloride salt is often prepared to improve the compound's stability and solubility in aqueous media, making it more amenable for use in biological assays and pharmaceutical formulations.

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the formation of the 1,4-diazepan-5-one free base via a Michael addition followed by an intramolecular cyclization. The second step is the conversion of the free base to its hydrochloride salt.

Step 1: Synthesis of 1,4-Diazepan-5-one (Free Base)

This proposed synthesis involves the reaction of ethylenediamine with ethyl acrylate, which first forms an amino ester intermediate. Subsequent heating promotes an intramolecular aminolysis reaction, leading to the cyclization and formation of the desired lactam, 1,4-Diazepan-5-one.

  • Materials and Reagents:

    • Ethylenediamine

    • Ethyl acrylate

    • Ethanol (absolute)

    • Toluene

  • Experimental Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (1.0 eq) in absolute ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add ethyl acrylate (1.0 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude amino ester intermediate.

    • To the crude intermediate, add toluene and heat the mixture to reflux (approx. 110 °C) for 8-12 hours. Use a Dean-Stark apparatus to remove the ethanol formed during the cyclization.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1,4-Diazepan-5-one as a viscous oil or low-melting solid.

Step 2: Formation of this compound

The hydrochloride salt is prepared by treating a solution of the free base with hydrogen chloride. A common and effective method involves using anhydrous HCl gas or a solution of HCl in an organic solvent.[1]

  • Materials and Reagents:

    • 1,4-Diazepan-5-one (from Step 1)

    • Anhydrous diethyl ether

    • Hydrogen chloride (gas or as a solution in dioxane)

  • Experimental Procedure:

    • Dissolve the purified 1,4-Diazepan-5-one (1.0 eq) in anhydrous diethyl ether in a flask.[1]

    • Bubble anhydrous hydrogen chloride gas slowly through the stirred solution. Alternatively, add a stoichiometric amount of a saturated solution of HCl in dioxane dropwise.

    • A white precipitate of this compound will form immediately. Continue the addition until no further precipitation is observed.[1]

    • Collect the solid product by filtration through a Büchner funnel.

    • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.[1]

    • Dry the final product under vacuum to yield this compound as a white crystalline solid.

Data Presentation and Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the key physicochemical and expected spectral data for 1,4-Diazepan-5-one and its hydrochloride salt.

Property1,4-Diazepan-5-one (Free Base)This compound
CAS Number 34376-54-0[2]208245-76-5[3][4]
Molecular Formula C₅H₁₀N₂O[2][5]C₅H₁₁ClN₂O
Molecular Weight 114.15 g/mol [2]150.61 g/mol
Appearance Colorless to pale yellow oil or low-melting solidWhite to off-white crystalline solid
Expected ¹H NMR δ (ppm): ~3.4 (t, 2H, -CH₂-N-C=O), ~3.2 (s, 1H, -NH-C=O), ~2.9 (t, 2H, -CH₂-NH), ~2.7 (t, 2H, -CH₂-CH₂-NH), ~1.8 (s, 1H, -CH₂-NH)Signals will be shifted downfield due to protonation. Broad signals for NH₂⁺ protons expected.
Expected ¹³C NMR δ (ppm): ~175 (C=O), ~50 (-CH₂-N-C=O), ~48 (-CH₂-NH), ~40 (-CH₂-CH₂-NH), ~38 (-CH₂-CH₂-N-C=O)Signals expected to show slight shifts compared to the free base.
Expected IR (cm⁻¹) ~3300 (N-H stretch, secondary amine), ~3200 (N-H stretch, amide), ~1650 (C=O stretch, amide)Broad N-H stretching bands ~3200-2700 cm⁻¹ (ammonium salt), C=O stretch ~1660 cm⁻¹.
Expected MS (ESI+) m/z: 115.08 [M+H]⁺m/z: 115.08 [M-Cl]⁺ (corresponds to the free base cation)

Note: Expected spectral data is predicted based on the chemical structure and may vary depending on the solvent and experimental conditions.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of the target compound and the proposed experimental workflow for its synthesis.

chemical_structure cluster_main This compound C1 C C2 C C1->C2 N2 NH₂⁺ C2->N2 C3 C C4 C C3->C4 C5 C C4->C5 N1 N C5->N1 O1 O C5->O1 N1->C1 N2->C3 Cl Cl⁻

Caption: Chemical structure of this compound.

synthesis_workflow start Start Materials (Ethylenediamine, Ethyl Acrylate) step1 1. Michael Addition (Ethanol, 0°C to RT) start->step1 intermediate Amino Ester Intermediate step1->intermediate step2 2. Intramolecular Cyclization (Toluene, Reflux) intermediate->step2 freebase 1,4-Diazepan-5-one (Free Base) step2->freebase step3 3. Salt Formation (Anhydrous Et₂O, HCl gas) freebase->step3 purification 4. Filtration & Washing step3->purification product Final Product (1,4-Diazepan-5-one HCl) purification->product

Caption: Proposed experimental workflow for the synthesis of 1,4-Diazepan-5-one HCl.

References

1,4-Diazepan-5-one Hydrochloride: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The hydrochloride salt of 1,4-Diazepan-5-one is typically a crystalline solid, a characteristic that generally enhances its solubility in aqueous solutions.[1] The available identifying information for this compound is summarized in the table below.

PropertyValueSource
CAS Number 208245-76-5[1][2][3]
Molecular Formula C₅H₁₁ClN₂O[1][2][3]
Molecular Weight 150.61 g/mol [1][2][3]
Purity ≥97%[2]
Recommended Storage -20°C[4]

Note: Specific quantitative data for melting point, boiling point, pKa, and logP are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1,4-Diazepan-5-one hydrochloride are not explicitly detailed in readily accessible scientific literature. However, general methodologies for the synthesis and characterization of diazepine derivatives can be adapted.

General Synthesis of 1,4-Diazepine Derivatives

The synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives often involves the condensation of appropriate starting materials. One reported method describes the reaction of ketimine intermediates with aldehydes in the presence of a catalyst, such as Keggin-type heteropolyacids, to yield the diazepine ring structure.[5] Another approach involves the solid-phase synthesis of benzo[1][6]diazepin-5-one derivatives, which allows for the generation of a library of related compounds.[7]

Analytical Characterization

A comprehensive characterization of this compound would typically involve a suite of analytical techniques to confirm its structure and purity.

Workflow for Physicochemical Characterization

G General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_purity Purity & Properties Synthesis Synthesis of 1,4-Diazepan-5-one HCl Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR HPLC HPLC/UPLC Analysis Purification->HPLC MP Melting Point Determination HPLC->MP Solubility Solubility Assessment MP->Solubility

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure, confirming the connectivity of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) groups.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for quantitative analysis.

Biological Activity and Signaling Pathways

The diazepine moiety is present in many compounds with psychoactive properties, including anxiolytic, sedative, and muscle relaxant effects, which are often mediated through interactions with neurotransmitter systems in the central nervous system.[1] However, specific biological targets and signaling pathways for this compound have not been reported in the available literature. Further research would be required to elucidate its pharmacological profile.

Logical Relationship for Investigating Biological Activity

G Investigative Approach for Biological Activity Compound 1,4-Diazepan-5-one HCl Screening High-Throughput Screening (HTS) Compound->Screening TargetID Target Identification Screening->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway LeadDev Lead Development Pathway->LeadDev

Caption: A logical workflow for the investigation of the biological activity of a novel compound, from initial screening to lead development.

References

1,4-Diazepan-5-one hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Diazepan-5-one hydrochloride (CAS Number: 208245-76-5), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of detailed experimental data for this specific molecule in public literature, this document focuses on its fundamental properties, while also providing a broader context of the synthesis and potential applications of the 1,4-diazepan-5-one scaffold. This guide is intended to serve as a foundational resource for researchers and scientists investigating this and related chemical entities.

Introduction

The 1,4-diazepine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this seven-membered nitrogen-containing heterocycle are known to exhibit a wide range of therapeutic properties, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[3][4] this compound presents a simple, yet versatile, building block within this chemical class, offering potential for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. The hydrochloride salt form enhances its solubility in aqueous media.

Molecular Structure:

this compound structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 208245-76-5[5][6]
Molecular Formula C₅H₁₁ClN₂O[5][6]
Molecular Weight 150.61 g/mol [5]

Synthesis of the 1,4-Diazepan-5-one Scaffold

Below is a generalized workflow for the synthesis of a 1,4-diazepan-5-one core structure.

G A N-protected β-alanine C Amide Coupling A->C B Ethylenediamine derivative B->C D Linear Amide Precursor C->D E Deprotection D->E F Intramolecular Cyclization E->F G 1,4-Diazepan-5-one core F->G

Caption: Generalized synthetic workflow for a 1,4-diazepan-5-one core.

Potential Applications in Drug Development

The 1,4-diazepan-5-one scaffold is a valuable starting point for the development of novel therapeutics. The presence of two nitrogen atoms allows for diverse functionalization, enabling the modulation of physicochemical and pharmacological properties.

Derivatives of the broader 1,4-diazepine class have been investigated for a multitude of biological activities, including:

  • Central Nervous System (CNS) Disorders: The diazepine nucleus is famously associated with drugs like Diazepam (Valium), which act as positive allosteric modulators of the GABA-A receptor, leading to anxiolytic and sedative effects.[3][4]

  • Anticancer Agents: Certain benzodiazepine derivatives have shown promise as anticancer agents.[4]

  • Antiviral and Anti-HIV Agents: The versatile diazepine scaffold has been explored for the development of antiviral therapies.[4]

The logical relationship for exploring the therapeutic potential of the 1,4-diazepan-5-one scaffold is outlined below.

G A 1,4-Diazepan-5-one Scaffold B Chemical Modification A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Identification of Biologically Active Hits D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Drug discovery workflow starting from the 1,4-diazepan-5-one scaffold.

Experimental Protocols

As of the latest literature review, detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not publicly available. Researchers interested in working with this compound would need to develop and validate their own methodologies. General procedures for the synthesis of related 1,4-diazepine derivatives can be found in the scientific literature and may serve as a starting point.[7][8]

Conclusion

This compound is a chemical building block with significant potential in the field of drug discovery. While specific data on this compound is scarce, the broader family of 1,4-diazepines has a well-established history of therapeutic relevance. This guide provides the fundamental information available for this compound and places it within the context of the wider class of diazepine chemistry. Further research into the synthesis and biological activity of derivatives of this scaffold is warranted to explore its full therapeutic potential.

References

Spectroscopic and Structural Elucidation of 1,4-Diazepan-5-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 1,4-Diazepan-5-one hydrochloride (CAS No: 208245-76-5). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside standardized experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₁₁ClN₂O

  • Molecular Weight: 150.61 g/mol

  • Chemical Structure:

    • A seven-membered diazepane ring containing two nitrogen atoms at positions 1 and 4.

    • A carbonyl group at position 5.

    • A hydrochloride salt, indicating the protonation of one or both nitrogen atoms.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for similar chemical structures.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.8m2H-CH₂- adjacent to protonated amine (N4)
~3.2 - 3.5m2H-CH₂- adjacent to amide nitrogen (N1)
~3.0 - 3.3t2H-CH₂- adjacent to carbonyl group (C6)
~2.8 - 3.1t2H-CH₂- adjacent to amide nitrogen (N1)
~9.0 - 10.0br s2HN-H (amide and ammonium)

Note: Chemical shifts are referenced to a standard internal solvent signal. The broad signals for N-H protons are due to chemical exchange and quadrupole broadening.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~170 - 175C=O (amide carbonyl)
~45 - 50-CH₂- adjacent to protonated amine (N4)
~40 - 45-CH₂- adjacent to amide nitrogen (N1)
~35 - 40-CH₂- adjacent to carbonyl group (C6)
~30 - 35-CH₂- adjacent to amide nitrogen (N1)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretching (amide and amine)
~2950 - 2850MediumC-H stretching (aliphatic)
~2700 - 2400BroadN⁺-H stretching (ammonium salt)
~1650StrongC=O stretching (amide I band)
~1550MediumN-H bending (amide II band)
Table 4: Predicted Mass Spectrometry Data
m/z RatioPredicted Identity
115.0871[M+H]⁺ of free base (C₅H₁₁N₂O⁺)
114.0793Molecular ion of free base (C₅H₁₀N₂O)
85Fragment ion
56Fragment ion

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base after loss of HCl.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied.

    • Add a small amount of an internal standard (e.g., TMS or a residual solvent peak) for chemical shift referencing if required.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • A sufficient number of scans (e.g., 16 or 32) are collected to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same instrument.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A wider spectral width is used compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

    • Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 10-100 µg/mL.

  • Data Acquisition (Electrospray Ionization - ESI):

    • The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The sample solution is introduced into the ESI source via direct infusion or through an HPLC system.

    • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 1,4-Diazepan-5-one HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A Technical Guide to the Solubility and Stability of 1,4-Diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1,4-Diazepan-5-one hydrochloride, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes the standardized methodologies and experimental workflows recommended for its characterization. The protocols outlined herein are based on established principles for the analysis of pharmaceutical compounds, particularly heterocyclic amines and their hydrochloride salts.

Introduction

1,4-Diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms. The hydrochloride salt of this molecule is expected to exhibit enhanced aqueous solubility, a critical attribute for many pharmaceutical applications. A thorough understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of any potential drug product.

Physicochemical Properties

While specific, experimentally determined data for this compound is sparse, some basic properties of the parent molecule and related salts have been identified from chemical supplier information.

Property1,4-Diazepan-5-oneThis compound1,4-Diazepan-5-one dihydrochloride
Molecular Formula C₅H₁₀N₂O[1][2]C₅H₁₁ClN₂OC₅H₁₂Cl₂N₂O
Molecular Weight 114.15 g/mol [2]150.61 g/mol Not specified
CAS Number 34376-54-0[2]208245-76-5Not specified

Note: Data is compiled from publicly available sources and should be confirmed by internal laboratory analysis.

Solubility Profile: Recommended Experimental Protocol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section outlines a robust experimental approach for characterizing the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Protocol:

  • Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents relevant to pharmaceutical processing and formulation. Recommended aqueous buffers include simulated gastric fluid (pH 1.2), acetate buffer (pH 4.5), and simulated intestinal fluid (pH 6.8).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in sealed flasks. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: Withdraw an aliquot from each flask and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in mg/mL and mol/L.

Data Presentation:

The results of the solubility studies should be presented in a clear, tabular format.

Table 1: Equilibrium Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Data][Data]
Water37[Data][Data]
pH 1.2 Buffer37[Data][Data]
pH 4.5 Buffer37[Data][Data]
pH 6.8 Buffer37[Data][Data]
Ethanol25[Data][Data]
Methanol25[Data][Data]
Propylene Glycol25[Data][Data]

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solvents Prepare Solvent Systems add_excess Add Excess Compound to Solvents prep_solvents->add_excess agitate Agitate at Constant Temperature add_excess->agitate monitor Monitor for Equilibrium (e.g., 24, 48, 72h) agitate->monitor withdraw Withdraw Aliquot monitor->withdraw filter_sample Filter Sample (0.22 µm) withdraw->filter_sample quantify Quantify by HPLC filter_sample->quantify report Report Solubility (mg/mL, mol/L) quantify->report

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Recommended Experimental Protocols

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life.

Forced Degradation (Stress) Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, methanol).

  • Stress Conditions: Expose the samples to the following conditions:

    • Hydrolytic: Acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60 °C).

    • Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolytic: Expose the solid and solution forms to light according to ICH Q1B guidelines.

    • Thermal: Expose the solid drug substance to dry heat (e.g., 80 °C).

  • Time Points: Sample at appropriate time intervals (e.g., 0, 6, 12, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Data Presentation:

The results should be summarized in a table indicating the extent of degradation under each stress condition.

Table 2: Forced Degradation of this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 N HCl24 h60 °C[Data][Data]
Water24 h60 °C[Data][Data]
0.1 N NaOH24 h60 °C[Data][Data]
3% H₂O₂24 hRT[Data][Data]
Photolytic (Solid)[ICH Q1B]RT[Data][Data]
Photolytic (Solution)[ICH Q1B]RT[Data][Data]
Thermal (Solid)7 days80 °C[Data][Data]

Workflow Diagram:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result start Prepare Solutions of 1,4-Diazepan-5-one HCl hydrolytic Hydrolytic (Acid, Neutral, Base) start->hydrolytic oxidative Oxidative (H₂O₂) start->oxidative photolytic Photolytic (ICH Q1B) start->photolytic thermal Thermal (Dry Heat) start->thermal sample Sample at Time Intervals hydrolytic->sample oxidative->sample photolytic->sample thermal->sample hplc Analyze by Stability-Indicating HPLC sample->hplc lcms Identify Degradants by LC-MS hplc->lcms report Report % Degradation and Identify Degradation Pathway lcms->report

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on the structure of 1,4-Diazepan-5-one, a primary degradation pathway under hydrolytic conditions is likely the cleavage of the amide bond within the diazepane ring.

G parent 1,4-Diazepan-5-one degradant Ring-Opened Amino Acid (Hydrolysis Product) parent->degradant Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential Hydrolytic Degradation Pathway.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will generate the high-quality data necessary to support formulation development and regulatory submissions. The experimental workflows and data presentation formats are designed to ensure clarity, comparability, and scientific rigor. It is strongly recommended that all experimental work be conducted using well-characterized material and validated analytical methods.

References

The Core of Calm: An In-depth Technical Guide to the Discovery and History of 1,4-Diazepan-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepan-5-one scaffold is a seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4, and a ketone at position 5. While the simple, unfused ring system is a versatile building block in organic synthesis, its history and significance are overwhelmingly dominated by its benzo-fused derivatives: the 1,4-benzodiazepines. This class of compounds, most famously represented by diazepam (Valium), revolutionized the treatment of anxiety, insomnia, and seizures, and their discovery marks a pivotal moment in medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, synthetic methodologies, and biological significance of the 1,4-diazepan-5-one core, with a necessary and significant focus on its most impactful representatives.

Discovery and History: The Benzodiazepine Revolution

The story of the 1,4-diazepan-5-one core is inextricably linked to the quest for safer alternatives to barbiturates for the treatment of anxiety and sleep disorders. In the mid-20th century, Polish-American chemist Leo Sternbach, working at Hoffmann-La Roche, embarked on a project to develop new tranquilizers. His work initially focused on a class of compounds he had explored in the 1930s. After numerous unsuccessful attempts, a laboratory cleanup in 1955 led to the rediscovery of a series of compounds that had been shelved and forgotten. Rather than discarding them, Sternbach decided to have them tested for biological activity. To his surprise, one of these compounds, chlordiazepoxide (Librium), exhibited potent sedative and muscle-relaxant properties. This serendipitous discovery marked the birth of the benzodiazepine era.[1][2]

Following the success of Librium, Sternbach and his team continued to optimize the structure, leading to the synthesis of diazepam in 1959.[3] Diazepam, marketed as Valium from 1963, proved to be even more potent and became one of the most prescribed drugs in history, solidifying the therapeutic importance of the 1,4-benzodiazepine-5-one scaffold.[1][2] The core structure was found to be a "privileged scaffold" in medicinal chemistry, meaning it can serve as a template for designing drugs that act on a variety of biological targets.

Synthetic Methodologies

The synthesis of the 1,4-diazepan-5-one core and its derivatives has been the subject of extensive research. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic and solid-phase methods.

General Synthetic Pathways

A common approach to the 1,4-diazepan-5-one ring system involves the cyclization of a linear precursor containing the necessary nitrogen and carbon atoms. A generalized synthetic scheme is depicted below:

G A Ethylenediamine Derivative C Linear Amide Intermediate A->C Michael Addition B α,β-Unsaturated Ester or Acid B->C D 1,4-Diazepan-5-one C->D Intramolecular Cyclization G A Immobilization of Primary Amine on Resin B Sulfonylation and Alkylation A->B C Deprotection B->C D Acylation with o-Nitrobenzoic Acid C->D E Reduction of Nitro Group and On-Resin Cyclization D->E F Cleavage from Resin E->F G Trisubstituted Benzo[1,4]-diazepin-5-one F->G G cluster_0 GABA-A Receptor GABA GABA Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->Receptor Binds BZD Benzodiazepine BZD->Receptor Binds to allosteric site Channel Chloride Ion (Cl⁻) Channel BZD->Channel Enhances opening frequency Receptor->Channel Opens Neuron Neuronal Hyperpolarization (Inhibition) Channel->Neuron Cl⁻ influx

References

Theoretical and Computational Insights into 1,4-Diazepan-5-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 5. This core structure is a key building block for a variety of compounds with significant biological activities, serving as a scaffold in the development of therapeutic agents.[1] Theoretical and computational studies provide invaluable insights into the structural, electronic, and spectroscopic properties of such molecules, aiding in the rational design of novel drug candidates. This technical guide summarizes the available theoretical and computational data on 1,4-diazepan-5-one and its derivatives, alongside relevant experimental protocols.

While comprehensive theoretical and computational data for the unsubstituted 1,4-diazepan-5-one core is limited in publicly available literature, analysis of its derivatives provides crucial information regarding its conformational landscape and structural parameters.

Computational Methodologies: A Workflow

Computational studies of 1,4-diazepan-5-one and its analogs typically follow a standardized workflow to elucidate their properties. This workflow generally involves geometry optimization, vibrational frequency analysis, and prediction of spectroscopic data like NMR chemical shifts. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Computational Workflow General Computational Workflow for 1,4-Diazepan-5-one Derivatives A Initial Structure Generation B Geometry Optimization (e.g., DFT/B3LYP) A->B Minimization C Vibrational Frequency Analysis B->C Characterize Stationary Point D NMR Chemical Shift Calculation (GIAO) B->D Predict Spectra E Conformational Analysis B->E Explore Conformers F Comparison with Experimental Data C->F D->F E->B

Caption: A typical workflow for the computational analysis of 1,4-diazepan-5-one derivatives.

Molecular Structure and Conformation

The seven-membered ring of 1,4-diazepan-5-one can adopt several conformations, with the chair and boat forms being the most common.[1] X-ray crystallography studies on substituted derivatives provide valuable experimental data on the preferred conformations in the solid state.

For instance, studies on 1-benzyl-1,4-diazepan-5-one have shown that the seven-membered ring adopts a chair-like conformation.[2] Similarly, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one also exhibits a chair conformation in the crystalline state.[3] Computational studies using DFT have been employed to optimize the geometry of such derivatives, and the calculated parameters are generally in good agreement with experimental X-ray data.[3]

Tabulated Structural Data

The following table summarizes selected experimental bond lengths and angles for a substituted 1,4-diazepan-5-one derivative, providing a reference for the geometry of the core ring.

Parameter1-Benzyl-1,4-diazepan-5-one (Experimental, Å or °)[2]2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one (Experimental, Å or °)[3]
N1–C2-1.472(3)
C2–C3-1.551(3)
C3–N4-1.481(3)
N4–C5-1.350(3)
C5–C6-1.511(3)
C6–C7-1.531(3)
C7–N1-1.478(3)
C5=O1-1.237(3)
C7–N1–C2-114.7(2)
N1–C2–C3-112.9(2)
C2–C3–N4-112.5(2)
C3–N4–C5-124.2(2)
N4–C5–C6-120.9(2)
C5–C6–C7-112.6(2)
C6–C7–N1-115.1(2)

Spectroscopic Properties

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For 1,4-diazepan-5-one, the most characteristic vibrational mode is the C=O stretching of the amide group.

A general experimental protocol for obtaining an FT-IR spectrum of a solid sample is as follows:

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method) [4]

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard pulse programs are typically used.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Although specific, published ¹H and ¹³C NMR data for the unsubstituted 1,4-diazepan-5-one are scarce, computational methods can be used to predict these chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose.

Tautomerism

Tautomerism is a crucial aspect to consider for 1,4-diazepan-5-one, as it can exist in keto-enol or amide-imidol forms. The relative stability of these tautomers can be investigated using computational methods. DFT calculations can predict the Gibbs free energies of the different tautomeric forms in the gas phase and in solution, providing insights into their equilibrium populations.[5] Studies on related 1,4-benzodiazepin-2-ones have shown that substituent effects can significantly influence the stability of the different tautomers.[5]

Tautomerism Keto-Enol Tautomerism in 1,4-Diazepan-5-one Keto Keto Form (Amide) Enol Enol Form (Imidol) Keto->Enol Equilibrium

Caption: A simplified representation of the keto-enol tautomerism in 1,4-diazepan-5-one.

Conclusion

The theoretical and computational analysis of 1,4-diazepan-5-one and its derivatives is a burgeoning field with significant implications for drug discovery and development. While a comprehensive dataset for the parent compound is yet to be fully established in the public domain, the existing studies on its substituted analogues provide a solid foundation for understanding its fundamental chemical properties. The integration of computational modeling with experimental validation is crucial for accelerating the design and synthesis of novel 1,4-diazepan-5-one-based therapeutic agents. Further research focusing on the unsubstituted core molecule is warranted to provide a more complete picture of its chemical behavior.

References

The 1,4-Diazepan-5-one Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Emerging Biological Activities of 1,4-Diazepan-5-one Derivatives

The 1,4-diazepan-5-one core is a seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure allows for the spatial presentation of various substituents, making it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological activities associated with the 1,4-diazepan-5-one scaffold and its derivatives, with a focus on its potential in anticancer and neurodegenerative disease research.

Anticancer Activity

Derivatives of the 1,4-diazepan-5-one scaffold have demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of various 1,4-diazepan-5-one derivatives and related benzodiazepine structures, as measured by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

Table 1: Cytotoxic Activity of Dibenzo[b,e][1][2]diazepin-11-one Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
9a A549 (Lung)0.71[3]
MDAMB-231 (Breast)7.29[3]
46d SW620 (Colon)Potent enzymatic activity against Chk1[4]

Table 2: Cytotoxic Activity of 1,5-Benzodiazepin-2-one Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3b HCT-116 (Colon)9.18[2]
HepG-2 (Liver)6.13[2]
MCF-7 (Breast)7.86[2]

Table 3: Growth Inhibitory Activity of 7-(1,4-diazepan)-substituted[1][5]oxazolo[4,5-d]pyrimidines

CompoundCancer SubpanelGI₅₀ (µM)TGI (µM)LC₅₀ (µM)Reference
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][5]oxazolo-[4,5-d]-pyrimidine Various0.9-1.92.1-3.65.9-7.4[6]
7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][5]oxazolo[4,5-d]pyrimidine Various0.9-1.92.1-3.65.9-7.4[6]
Signaling Pathways in Anticancer Activity

Several signaling pathways have been identified as targets for 1,4-diazepan-5-one derivatives.

Chk1 Inhibition in DNA Damage Response: Certain 5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-ones have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[4] Chk1 is a crucial kinase in the DNA damage response pathway, and its inhibition can lead to the abrogation of cell cycle checkpoints, sensitizing cancer cells to DNA-damaging agents.[4]

Chk1_Inhibition_Pathway cluster_stimulus DNA Damage cluster_pathway ATR-Chk1 Pathway cluster_inhibition Therapeutic Intervention DNA_Damage DNA Damage (e.g., from chemotherapy) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Chk1->Cdc25 phosphorylates & inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest promotes Diazepanone Dibenzo[b,e][1,4]diazepin-11-one Derivative Diazepanone->Chk1 inhibits HER2_HDAC1_Inhibition_Pathway cluster_receptors Cell Surface Receptors cluster_epigenetics Epigenetic Regulation cluster_signaling Intracellular Signaling cluster_inhibitor Therapeutic Intervention HER2 HER2 JAK JAK HER2->JAK activates HDAC1 HDAC1 Histones Histones HDAC1->Histones deacetylates TSG Tumor Suppressor Gene Expression Histones->TSG represses STAT STAT JAK->STAT phosphorylates Proliferation Cell Proliferation STAT->Proliferation promotes Apoptosis Apoptosis Diazepanone 1,5-Benzodiazepin-2-one Derivative Diazepanone->HER2 inhibits Diazepanone->HDAC1 inhibits Diazepanone->Apoptosis induces Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Synth Synthesis of 1,4-Diazepan-5-one Derivatives Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify AntiC Anticancer Screening Purify->AntiC AntiA Anti-Amyloid Aggregation Assay Purify->AntiA Data Data Analysis (IC50, etc.) AntiC->Data AntiA->Data

References

An In-depth Technical Guide to 1,4-Diazepan-5-one Hydrochloride as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diazepan-5-one hydrochloride, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structural features make it particularly suitable for the synthesis of complex molecules, including its emerging role in the field of targeted protein degradation.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, the following table summarizes its basic properties based on supplier information.[1] Researchers are advised to confirm these properties through their own analytical methods.

PropertyValue
CAS Number 208245-76-5
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol
Purity Typically >95%
Appearance White to off-white solid (inferred)
Solubility Expected to be soluble in water and polar organic solvents (inferred as a hydrochloride salt)
NMR, IR, Mass Spectra Not readily available in public databases

Synthesis of the 1,4-Diazepan-5-one Scaffold

A specific, detailed synthesis for the unsubstituted 1,4-diazepan-5-one is not prominently described in the literature. However, based on established methods for its derivatives, a plausible synthetic route would involve a cyclization reaction. Below are examples of synthetic protocols for substituted 1,4-diazepan-5-ones, which illustrate the general strategies for constructing this seven-membered ring system.

General Synthetic Workflow

The synthesis of the 1,4-diazepan-5-one core typically involves the formation of the seven-membered ring through cyclization of a linear precursor. This can be achieved through various methods, including intramolecular amidation or ring expansion reactions.

G A Starting Materials (e.g., diamine and ester precursors) B Linear Precursor Synthesis A->B C Intramolecular Cyclization B->C D 1,4-Diazepan-5-one Scaffold C->D E Optional Derivatization (e.g., N-alkylation, N-acylation) D->E F Functionalized Product E->F

Caption: General workflow for the synthesis of 1,4-diazepan-5-one derivatives.

Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepan-5-one

This protocol, adapted from the literature, describes a Schmidt reaction for the synthesis of a substituted 1,4-diazepan-5-one from a piperidinone precursor.[2]

Materials:

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol)

  • Sulfuric acid (40 ml)

  • Dichloromethane (80 ml)

  • Sodium azide (32.5 g, 0.5 mol)

  • Ice (1 kg)

  • Ammonium hydroxide (15%, 200 mL)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) at 273 K (0 °C), add 1-benzyl-piperidin-4-one (18.9 g, 0.1 mol).

  • Cautiously add sodium azide (32.5 g, 0.5 mol) portion-wise over a period of 3 hours, maintaining the temperature at 273 K (0 °C).

  • Stir the resulting mixture for 1 hour, keeping the temperature at approximately 278 K (5 °C).

  • Quench the reaction by quickly adding ice (1 kg).

  • Basify the solution to pH 11 with 15% ammonium hydroxide (200 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the residue from ethyl acetate to yield 1-benzyl-1,4-diazepan-5-one.

Application as a Building Block in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[4][5][6]

A PROTAC consists of three main components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5][6] Cyclic diamines, such as 1,4-diazepan-5-one, are attractive as linkers because they can provide conformational rigidity and present chemical handles for attachment to the POI and E3 ligase ligands at defined vectors.

Hypothetical Workflow for PROTAC Synthesis using 1,4-Diazepan-5-one

The following diagram illustrates the logical steps for incorporating the 1,4-diazepan-5-one scaffold into a PROTAC.

G cluster_0 Preparation of Building Blocks cluster_1 PROTAC Assembly cluster_2 Final Product A 1,4-Diazepan-5-one (as hydrochloride or free base) B Orthogonal Protection (e.g., Boc, Cbz) A->B C Protected 1,4-Diazepan-5-one B->C F Sequential Coupling C->F D POI Ligand (with reactive handle) D->F E E3 Ligase Ligand (with reactive handle) E->F G Protected PROTAC F->G H Deprotection G->H I Final PROTAC Molecule H->I

Caption: Logical workflow for the synthesis of a PROTAC using a protected 1,4-diazepan-5-one linker.

Hypothetical Experimental Protocol for PROTAC Synthesis

This generalized protocol outlines the key steps for using this compound in the synthesis of a PROTAC.

1. Protection of 1,4-Diazepan-5-one:

  • The free base of 1,4-diazepan-5-one (obtained by neutralization of the hydrochloride salt) is reacted with a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to selectively protect one of the nitrogen atoms. This allows for sequential functionalization of the two nitrogens.

2. Coupling with the First Ligand (e.g., POI Ligand):

  • The free nitrogen of the mono-protected 1,4-diazepan-5-one is coupled to a POI ligand that has been functionalized with a carboxylic acid. Standard peptide coupling reagents (e.g., HATU, HOBt, EDC) can be used to form an amide bond.

3. Deprotection:

  • The protecting group (e.g., Boc) is removed from the second nitrogen atom, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to reveal a free amine.

4. Coupling with the Second Ligand (e.g., E3 Ligase Ligand):

  • The newly exposed amine is then coupled to the E3 ligase ligand, which is also functionalized with a carboxylic acid, using similar peptide coupling conditions as in step 2.

5. Purification:

  • The final PROTAC molecule is purified using standard techniques, such as column chromatography or preparative HPLC.

Signaling Pathways in Targeted Protein Degradation

Molecules synthesized using 1,4-diazepan-5-one as a linker for PROTACs are designed to modulate the ubiquitin-proteasome pathway .[7] Instead of inhibiting a target protein's function, they mark it for destruction by the cell's own machinery.

The general mechanism is as follows:

  • The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.

  • The polyubiquitinated POI is recognized by the 26S proteasome.

  • The proteasome unfolds and degrades the POI into small peptides, while the PROTAC molecule can then act catalytically to induce the degradation of another POI molecule.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with 1,4-diazepan-5-one linker) PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC utilizing a linker such as 1,4-diazepan-5-one.

Conclusion

This compound is a valuable chemical building block with clear potential in modern drug discovery. While detailed characterization and specific synthetic protocols for the parent compound are not yet widely published, the established chemistry of its derivatives and the known utility of related cyclic diamines in PROTAC design provide a strong foundation for its application. As the field of targeted protein degradation continues to expand, the demand for novel and versatile linkers will likely bring compounds like this compound to the forefront of medicinal chemistry research.

References

An In-depth Technical Guide to 1,4-Diazepan-5-one Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1,4-diazepan-5-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this area.

Core Structure and Chemical Space

The 1,4-diazepan-5-one core consists of a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a ketone at position 5. This structure serves as a versatile template for the development of a wide array of derivatives with diverse pharmacological properties. The flexibility of the diazepine ring allows for various structural modifications, influencing the compound's interaction with biological targets.[1]

Synthesis of 1,4-Diazepan-5-one Derivatives

The synthesis of 1,4-diazepan-5-one derivatives often involves multi-step reaction sequences. A general approach involves the cyclization of appropriate linear precursors. For instance, substituted 1,4-diazepines can be synthesized through the reaction of ketimine intermediates with aldehydes in the presence of a catalyst. Another common method is the cyclocondensation reaction between a diamine and a dicarbonyl compound or its equivalent.

A representative synthetic pathway is illustrated in the workflow diagram below. This process highlights the key stages from starting materials to the final, purified derivatives, which are then subjected to biological screening.

G cluster_synthesis Synthesis and Purification cluster_screening Biological Screening Start Starting Materials (e.g., diamines, dicarbonyls) Reaction Cyclization Reaction Start->Reaction Workup Reaction Workup (e.g., extraction, washing) Reaction->Workup Purification Purification (e.g., chromatography, recrystallization) Workup->Purification Characterization Structural Characterization (e.g., NMR, MS, X-ray) Purification->Characterization Primary_Screening Primary Screening (e.g., single high-dose assay) Characterization->Primary_Screening Test Compounds Dose_Response Dose-Response Assay (e.g., IC50/MIC determination) Primary_Screening->Dose_Response Active Hits Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Potent Compounds Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Figure 1: General workflow for the synthesis and screening of 1,4-diazepan-5-one derivatives.

Biological Activities and Quantitative Data

Derivatives of the 1,4-diazepan-5-one scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. The following tables summarize the quantitative data for various analogs, providing a basis for structure-activity relationship (SAR) analysis.

Anticancer Activity

Several studies have highlighted the potential of 1,4-diazepan-5-one derivatives as anticancer agents.[2][3][4][5] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some analogs exhibiting potent activity.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 9 HCT-11616.19 ± 1.35[4]
MCF-717.16 ± 1.54[4]
Compound 7c HepG-24.4 - 13[6][7]
MCF-74.4 - 13[6][7]
HCT-1164.4 - 13[6][7]
Compound 7e HepG-24.4 - 13[6][7]
MCF-74.4 - 13[6][7]
HCT-1164.4 - 13[6][7]
Compound 7f HepG-24.4 - 13[6][7]
MCF-74.4 - 13[6][7]
HCT-1164.4 - 13[6][7]
BZD 11a Average of 60 cell lines0.24[5]
Compound 2a HeLa21.3 ± 1.7[8]
Compound 9a 5 cancer cell lines0.006 - 0.015[9]
Antimicrobial Activity

The antimicrobial potential of 1,4-diazepan-5-one and related diazepine derivatives has also been investigated. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the efficacy of these compounds against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Diazepam MRSA256[10]
MSSA256[10]
Compound 1v C. neoformans2 - 6[11]
Compound 1w C. neoformans2 - 6[11]
Curcumin-based diazepine 9 S. aureus1.56[12]
MRSA1.56[12]
K. pneumoniae50[12]
Dibenzodiazepine SW33 S. typhimuriumPotent intracellular activity[13]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1,4-diazepan-5-one derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

GABAergic System Modulation (CNS Activity)

The classical mechanism of action for many benzodiazepine derivatives, which share a similar diazepine core, is the modulation of the γ-aminobutyric acid (GABA) type A (GABAA) receptor in the central nervous system.[14] These compounds act as positive allosteric modulators, enhancing the effect of GABA and leading to neuronal inhibition. This mechanism underlies their anxiolytic, sedative, and anticonvulsant properties.

G cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor Chloride_Channel Chloride Ion Channel (Cl-) GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx GABA GABA GABA->GABA_A Binds to receptor BZD 1,4-Diazepan-5-one Derivative BZD->GABA_A Positive Allosteric Modulation Inhibition Inhibition of Neuronal Firing (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition

Figure 2: Signaling pathway of GABA-A receptor modulation by 1,4-diazepan-5-one derivatives.
Anticancer Mechanisms

The anticancer effects of 1,4-diazepan-5-one derivatives are multifaceted and can involve several mechanisms beyond the GABAergic system.

Some benzodiazepine derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[9] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

G BZD 1,4-Diazepan-5-one Derivative Tubulin Tubulin Dimers BZD->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Assembly Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Proposed pathway for anticancer activity via inhibition of tubulin polymerization.

Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent inhibitors of protein synthesis.[15] By stalling the ribosome, these molecules can prevent the translation of key proteins required for cancer cell growth and survival, ultimately leading to cell cycle arrest and apoptosis.

G BZD 1,4-Diazepan-5-one Derivative Ribosome Ribosome BZD->Ribosome Inhibits/Stalls Protein Protein Synthesis BZD->Protein Inhibition of Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation Cell_Growth Cell Growth and Proliferation Protein->Cell_Growth Apoptosis Apoptosis Protein->Apoptosis Lack of essential proteins leads to

Figure 4: Proposed pathway for anticancer activity via inhibition of protein synthesis.

Experimental Protocols

General Procedure for the Synthesis of Substituted 1,4-Diazepines

This protocol is a generalized procedure based on methods described in the literature.

  • Preparation of Ketimine Intermediate: In a round-bottom flask, dissolve the appropriate primary amine (1 equivalent) and ketone (1 equivalent) in a suitable solvent (e.g., toluene). Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid). Reflux the mixture with a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure to yield the crude ketimine.

  • Cyclization: Dissolve the crude ketimine (1 equivalent) and a substituted aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., a Keggin-type heteropolyacid).

  • Reaction: Reflux the reaction mixture for the time indicated by TLC analysis for the disappearance of the starting materials.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

MTT Assay for In Vitro Anticancer Activity

This protocol is based on standard MTT assay procedures.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[7][16][17]

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The quantitative data presented in the tables above allows for the elucidation of preliminary structure-activity relationships. For instance, in the context of anticancer activity, the nature and position of substituents on the aromatic rings fused to the diazepine core can significantly impact cytotoxicity.[1][4] Similarly, for antimicrobial activity, specific substitutions can enhance potency against certain microbial strains.[11] A logical diagram illustrating the iterative process of SAR-guided drug design is shown below.

G cluster_design Design & Synthesis cluster_testing Biological Testing Initial_Compound Initial Hit/Lead Compound Bio_Assay Biological Assays (e.g., anticancer, antimicrobial) Initial_Compound->Bio_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis New_Analogs Design of New Analogs SAR_Analysis->New_Analogs SAR Insights Synthesis Synthesis of New Analogs New_Analogs->Synthesis Synthesis->Bio_Assay Iterative Cycle Data_Collection Quantitative Data Collection (IC50, MIC) Bio_Assay->Data_Collection Data_Collection->SAR_Analysis

Figure 5: Logical relationship in SAR-guided optimization of 1,4-diazepan-5-one derivatives.

Conclusion

The 1,4-diazepan-5-one scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide range of biological activities. This guide has provided a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of these compounds. The detailed experimental protocols and visual representations of key processes and pathways are intended to facilitate further research and development of novel therapeutic agents based on this versatile core. The continued exploration of the chemical space around the 1,4-diazepan-5-one nucleus holds significant promise for the discovery of new drugs to address unmet medical needs.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 1,4-Diazepan-5-one Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,4-diazepan-5-one core is a seven-membered heterocyclic ring system containing two nitrogen atoms. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets. Derivatives of this and related diazepine structures have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-HIV, anticancer, and psychoactive properties.[1][2] Their utility as peptidomimetics and molecular scaffolds further enhances their importance in modern drug discovery.[1] Notably, the benzodiazepine class of drugs, which features a related diazepine ring, are widely used as anxiolytics, anticonvulsants, sedatives, and muscle relaxants, primarily by modulating the γ-aminobutyric acid (GABA) type A receptor.[3][4]

This document provides detailed protocols for the synthesis of 1,4-diazepan-5-one derivatives, summarizes key reaction data, and illustrates a typical research workflow and a relevant biological signaling pathway.

Logical Workflow for Synthesis and Evaluation

The development of novel 1,4-diazepan-5-one derivatives follows a structured workflow, from initial synthesis to biological validation. This process ensures systematic evaluation and characterization of new chemical entities.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Diamines, Carbonyls) reaction Cyclocondensation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography nmr->xray screening Primary Biological Screening (e.g., In vitro assays) ms->screening docking Molecular Docking (In silico) xray->docking ic50 IC50 Determination screening->ic50 docking->ic50 lead Lead Compound Identification ic50->lead

Caption: General workflow for the synthesis and evaluation of 1,4-diazepan-5-one derivatives.

Mechanism of Action: GABA-A Receptor Modulation

A primary mechanism of action for many diazepine derivatives involves the potentiation of GABA-A receptors in the central nervous system. These ligand-gated ion channels are crucial for mediating inhibitory neurotransmission. Binding of the drug to an allosteric site on the receptor enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which ultimately produces a calming effect on the brain.[4]

G cluster_membrane Postsynaptic Neuronal Membrane cluster_binding cluster_extracellular Synaptic Cleft cluster_intracellular Neuron Cytoplasm receptor GABA-A Receptor (Chloride Ion Channel) cl_in Cl- Influx receptor->cl_in Channel Opens gaba_site GABA Binding Site benzo_site Allosteric Site (Benzodiazepine) gaba GABA gaba->gaba_site diazepine Diazepine Derivative diazepine->benzo_site hyperpolarization Hyperpolarization (Inhibitory Effect) cl_in->hyperpolarization

Caption: Allosteric modulation of the GABA-A receptor by 1,4-diazepine derivatives.

Experimental Protocols

Protocol 1: Synthesis of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one

This protocol is adapted from the synthesis of 2,7-diphenyl-1,4-diazepan-5-one derivatives.[1]

Materials:

  • Meso-1,3-dimethyl-1,3-diphenyl-1,3-propanediamine

  • Ethyl chloroacetate

  • Triethylamine (TEA)

  • Dry benzene

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • A solution of meso-1,3-dimethyl-1,3-diphenyl-1,3-propanediamine (1.27 g, 5 mmol) and ethyl chloroacetate (0.61 g, 5 mmol) in dry benzene (50 ml) is prepared in a round-bottom flask.

  • Triethylamine (TEA) (1.01 g, 10 mmol) is added to the mixture.

  • The reaction mixture is refluxed for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature. The precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is washed thoroughly with water, and the organic layer is separated.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The resulting solid product is purified by recrystallization from ethanol to yield the pure compound.

Protocol 2: N-Nitrosation of a 1,4-diazepan-5-one Derivative

This protocol describes the synthesis of an N-nitroso derivative, a common modification in medicinal chemistry.[1]

Materials:

  • t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one

  • Ether

  • Hydrochloric acid (gas or concentrated solution)

  • Sodium nitrite (NaNO₂)

  • Ethanol

  • Water

  • Dichloromethane

  • Petroleum ether (60-80°C)

Procedure:

  • Hydrochloride Salt Formation: Dry, powdered t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (1.47 g, 5 mmol) is dissolved in ether (100 ml). HCl gas is passed through the solution until the precipitation of the hydrochloride salt is complete. The solid is filtered, washed with ether, and dried.[1]

  • Nitrosation: The dried hydrochloride salt is added in portions to a water-ethanol mixture (10 ml water; 10 ml ethanol) at 0–10°C in a round-bottom flask with magnetic stirring.[1]

  • A solution of NaNO₂ (1.38 g, 20 mmol) in water (10 mL) is added dropwise to the stirring mixture over 1 hour, maintaining the temperature at 0–10°C.[1]

  • The precipitated white solid is collected by filtration through a Buchner funnel and washed with water.

  • The crude product is recrystallized from a dichloromethane and petroleum ether mixture to yield colorless needles of the N-nitroso derivative.[1]

Data Presentation

Quantitative data from the synthesis and evaluation of various diazepine derivatives are summarized below.

Table 1: Synthesis and Yield of 1,4-Diazepan-5-one and Related Derivatives

Compound NameStarting MaterialsCatalyst/ConditionsYield (%)Reference
t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-oneCorresponding diazepan-5-one, NaNO₂, HCl0-10°C79.01%[1]
1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1][3]diazepin-10(2H)-ones1-(2-bromobenzyl)azetidine-2-carboxamidesCuI/N,N-dimethylglycineGood to Excellent[3]
Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][1][3]diazepine-4-carboxylateAzetidine-fused 1,4-benzodiazepine, Methyl chloroformateN/A98%[3]
5-Methyl-2-oxo-4-(piperazin-1-yl)-2,11-dihydrobenzo[b]pyrano[2,3-e][1][3]diazepine-3-carbonitrileSubstituted pyrano[1][3]diazepineEtOH80%[5]
Benzo[b]pyrano[2,3-e][1][3]diazepine derivative 52-amino-4H-benzo[b]pyran-3-carbonitrile, 2-(bis(methylthio)methylene)malononitrileNaOH, DMSO85%[5]

Table 2: Biological Activity of Selected Diazepine Derivatives

Compound IDTarget/AssayCell LineIC₅₀ (µM)Reference
5d VEGFR-2 Inhibition-0.10 ± 0.01[6]
5c VEGFR-2 Inhibition-0.12 ± 0.01[6]
Sorafenib (Control) VEGFR-2 Inhibition-0.10 ± 0.02[6]
12 CytotoxicityMCF-7 (Breast Cancer)5.89 ± 0.51[5]
13 CytotoxicityMCF-7 (Breast Cancer)7.21 ± 0.65[5]
Doxorubicin (Control) CytotoxicityMCF-7 (Breast Cancer)4.50 ± 0.25[5]

References

Application Notes and Protocols for Parallel Synthesis Using 1,4-Diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 1,4-diazepan-5-one hydrochloride as a versatile scaffold in parallel synthesis. The focus is on the efficient generation of diverse chemical libraries through N-alkylation and N-acylation strategies, which are crucial for hit identification and lead optimization in drug discovery.

Introduction

The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its seven-membered ring provides a flexible yet constrained conformation, allowing for the spatial presentation of substituents in a manner that can facilitate interactions with various biological targets. Parallel synthesis enables the rapid creation of a multitude of analogs from a common core, significantly accelerating the structure-activity relationship (SAR) studies. This compound is an ideal starting material for such endeavors due to its two reactive nitrogen atoms, which can be selectively functionalized to introduce molecular diversity.

Core Scaffold

The foundational structure for the parallel synthesis detailed in these notes is 1,4-diazepan-5-one. The hydrochloride salt ensures stability and ease of handling. For the diversification reactions, the free base is typically generated in situ.

Caption: Chemical structure of the 1,4-diazepan-5-one scaffold.

Parallel Synthesis Workflow

The general workflow for the diversification of the 1,4-diazepan-5-one scaffold in a parallel synthesis format involves the deprotection of the hydrochloride salt, followed by functionalization of the nitrogen atoms. This process is amenable to automation and high-throughput techniques.

G cluster_reactions Diversification Strategies start Start: 1,4-Diazepan-5-one Hydrochloride free_base In situ Free Base Generation start->free_base Base (e.g., Et3N, DIPEA) diversification Diversification Reactions (Parallel Array) free_base->diversification Building Blocks (R-X, RCOCl, RCHO) workup Parallel Workup/ Purification diversification->workup alkylation N-Alkylation diversification->alkylation acylation N-Acylation diversification->acylation reductive_amination Reductive Amination diversification->reductive_amination library Compound Library workup->library

Caption: General workflow for parallel library synthesis.

Experimental Protocols

The following are detailed protocols for the key diversification reactions of the 1,4-diazepan-5-one scaffold. These protocols are designed for a parallel synthesis format, typically in 24 or 96-well reaction blocks.

Protocol 1: Parallel N-Acylation

This protocol describes the acylation of the N-1 position of the 1,4-diazepan-5-one ring with a variety of acyl chlorides.

Materials:

  • This compound

  • An array of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Reaction block with vials or deep-well plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To each reaction vial, add this compound (1.0 eq).

  • Add anhydrous DCM to each vial to achieve a concentration of 0.2 M.

  • Under an inert atmosphere, add Et3N (2.2 eq) to each vial and stir for 15 minutes at room temperature to generate the free base.

  • In a separate set of vials, prepare solutions of the diverse acyl chlorides (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solutions to the corresponding reaction vials containing the free base.

  • Seal the reaction block and stir at room temperature for 12-16 hours.

  • Upon completion, quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. The aqueous layer can be extracted with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-acylated products.

  • Purify via parallel flash chromatography or preparative HPLC.

Quantitative Data for Parallel N-Acylation:

EntryAcyl ChlorideProductYield (%)
1Benzoyl chloride1-Benzoyl-1,4-diazepan-5-one85
2Acetyl chloride1-Acetyl-1,4-diazepan-5-one92
3Cyclopropanecarbonyl chloride1-(Cyclopropanecarbonyl)-1,4-diazepan-5-one88
44-Methoxybenzoyl chloride1-(4-Methoxybenzoyl)-1,4-diazepan-5-one82
5Thiophene-2-carbonyl chloride1-(Thiophene-2-carbonyl)-1,4-diazepan-5-one79
Protocol 2: Parallel Reductive Amination

This protocol details the N-alkylation of the N-1 position via reductive amination with a variety of aldehydes.

Materials:

  • This compound

  • An array of diverse aldehydes (e.g., benzaldehyde, isobutyraldehyde, etc.)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Reaction block with vials or deep-well plate

Procedure:

  • To each reaction vial, add this compound (1.0 eq) and the corresponding aldehyde (1.2 eq).

  • Add DCM or DCE to achieve a concentration of 0.2 M.

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each vial.

  • Seal the reaction block and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the products using parallel purification techniques.

Quantitative Data for Parallel Reductive Amination:

EntryAldehydeReducing AgentProductYield (%)
1BenzaldehydeSTAB1-Benzyl-1,4-diazepan-5-one78
2IsobutyraldehydeSTAB1-Isobutyl-1,4-diazepan-5-one85
34-FluorobenzaldehydeSTAB1-(4-Fluorobenzyl)-1,4-diazepan-5-one75
4CyclohexanecarboxaldehydeSTAB1-(Cyclohexylmethyl)-1,4-diazepan-5-one81
52-ThiophenecarboxaldehydeSTAB1-((Thiophen-2-yl)methyl)-1,4-diazepan-5-one72

Signaling Pathways and Logical Relationships

The strategic diversification of the 1,4-diazepan-5-one scaffold allows for the exploration of chemical space around a core structure that is known to interact with various biological targets. The generated library can be screened against a panel of assays to identify hits for different signaling pathways.

G cluster_pathways Potential Target Pathways scaffold 1,4-Diazepan-5-one Scaffold library Diverse Chemical Library scaffold->library Parallel Synthesis screening High-Throughput Screening library->screening hits Hit Compounds screening->hits gpcr GPCRs screening->gpcr ion_channel Ion Channels screening->ion_channel enzyme Enzymes screening->enzyme sar SAR Analysis hits->sar lead_opt Lead Optimization sar->lead_opt lead_opt->library Iterative Synthesis

Caption: Drug discovery cascade utilizing a 1,4-diazepan-5-one library.

Conclusion

The this compound scaffold is a highly effective starting material for the parallel synthesis of diverse chemical libraries. The provided protocols for N-acylation and reductive amination offer robust and versatile methods for introducing a wide range of chemical functionalities. The resulting libraries are valuable assets for hit and lead discovery programs in pharmaceutical and academic research.

Application Notes and Protocols for N-Alkylation of 1,4-Diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 1,4-diazepan-5-one, a key scaffold in medicinal chemistry. The following sections outline various synthetic strategies, including direct alkylation, reductive amination, and a multi-step synthesis via Schmidt rearrangement, to introduce a wide range of substituents onto the diazepan-5-one core.

Introduction

1,4-Diazepan-5-one and its derivatives are important heterocyclic compounds with diverse applications in pharmaceutical research and development. N-alkylation of this scaffold is a critical step in the synthesis of various biologically active molecules, including potential therapeutics. This document details three primary methods for achieving N-alkylation of the 1,4-diazepan-5-one ring system, providing researchers with a selection of protocols to suit different synthetic needs and available starting materials.

Data Presentation

The following table summarizes the different methodologies for the N-alkylation of 1,4-diazepan-5-one, providing a comparative overview of their key parameters.

MethodAlkylating AgentKey ReagentsSolventTemperatureReaction TimeYieldNotes
Protocol 1: Direct N-Alkylation with Alkyl Halides Alkyl Halide (e.g., Benzyl Bromide)Base (e.g., K₂CO₃, NaH), Phase-transfer catalyst (optional, e.g., TBAB)DMF, Acetonitrile, or Solvent-free (microwave)Room temp. to reflux, or microwave irradiation2 - 48 hModerate to HighA straightforward and versatile method suitable for a variety of alkyl halides.[1]
Protocol 2: Reductive Amination Aldehyde or KetoneReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Dichloromethane (DCM), Methanol0 °C to Room temp.2 - 24 hGood to ExcellentA mild and efficient one-pot procedure that avoids the use of alkyl halides.
Protocol 3: Synthesis via Schmidt Rearrangement N/A (Alkylation of precursor)1-Alkyl-piperidin-4-one, Sodium Azide, Sulfuric AcidDichloromethane0 °C to Room temp.~4 h~65%An indirect method involving the synthesis of an N-alkylated precursor followed by ring expansion.[2][3]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the secondary amine at the N-1 position of 1,4-diazepan-5-one using an alkyl halide in the presence of a base.

Materials:

  • 1,4-Diazepan-5-one

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Tetrabutylammonium bromide (TBAB) (optional, for phase-transfer catalysis)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 1,4-diazepan-5-one (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated 1,4-diazepan-5-one.

Microwave-Assisted Solvent-Free Variation: For a more rapid and environmentally friendly approach, the following procedure can be employed[1]:

  • In a mortar, grind potassium hydroxide and potassium carbonate.

  • Thoroughly mix with 1,4-diazepan-5-one and a catalytic amount of TBAB.

  • Add the alkyl halide dropwise and stir briefly.

  • Place the mixture in a microwave oven and irradiate at a reduced power (e.g., 300W) for a short period (e.g., 1-5 minutes), monitoring the temperature.

  • After cooling, dissolve the residue in a suitable organic solvent, filter, and concentrate.

  • Purify the product by column chromatography as described above.

Protocol 2: Reductive Amination

This method involves the reaction of 1,4-diazepan-5-one with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product.

Materials:

  • 1,4-Diazepan-5-one

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃], sodium cyanoborohydride [NaBH₃CN])

  • Solvent (e.g., dichloromethane (DCM), methanol)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 1,4-diazepan-5-one (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 2-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 3: Synthesis of N-Alkyl-1,4-diazepan-5-one via Schmidt Rearrangement

This two-step protocol involves the N-alkylation of a precursor, 4-piperidone, followed by a Schmidt ring expansion to yield the desired N-alkylated 1,4-diazepan-5-one.[2][3]

Step 1: N-Alkylation of 4-Piperidone

Materials:

  • 4-Piperidone hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate

  • Methanol

Procedure:

  • To a solution of 4-piperidone hydrochloride (1 equivalent) in methanol, add anhydrous potassium carbonate (2.5 equivalents).

  • Add the alkyl halide (1.1 equivalents) and stir the mixture at room temperature for 24-48 hours.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude N-alkyl-4-piperidone can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Schmidt Rearrangement of N-Alkyl-4-piperidone

Materials:

  • N-Alkyl-4-piperidone (from Step 1)

  • Sodium azide

  • Sulfuric acid

  • Dichloromethane (DCM)

  • Ammonium hydroxide solution (15%)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a stirrer, add sulfuric acid and DCM and cool to 0 °C.

  • Add the N-alkyl-4-piperidone (1 equivalent) to the stirred mixture.

  • Cautiously add sodium azide (5 equivalents) portion-wise over 3 hours, maintaining the temperature at 0 °C.

  • Stir the resulting mixture for an additional hour at approximately 5 °C.

  • Quench the reaction by quickly adding a large amount of ice.

  • Basify the solution to pH 11 with 15% ammonium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the residue from a suitable solvent (e.g., ethyl acetate) to obtain the pure N-alkyl-1,4-diazepan-5-one.[2]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Direct N-Alkylation cluster_protocol2 Protocol 2: Reductive Amination cluster_protocol3 Protocol 3: Schmidt Rearrangement p1_start 1,4-Diazepan-5-one p1_reaction Reaction (Solvent, Heat/Microwave) p1_start->p1_reaction p1_reagents Alkyl Halide, Base (e.g., K2CO3) p1_reagents->p1_reaction p1_workup Aqueous Workup & Extraction p1_reaction->p1_workup p1_purification Column Chromatography p1_workup->p1_purification p1_product N-Alkyl-1,4-diazepan-5-one p1_purification->p1_product p2_start 1,4-Diazepan-5-one p2_reaction One-pot Reaction (Solvent, rt) p2_start->p2_reaction p2_reagents Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) p2_reagents->p2_reaction p2_workup Aqueous Workup & Extraction p2_reaction->p2_workup p2_purification Column Chromatography p2_workup->p2_purification p2_product N-Alkyl-1,4-diazepan-5-one p2_purification->p2_product p3_start 4-Piperidone p3_step1 N-Alkylation p3_start->p3_step1 p3_intermediate N-Alkyl-4-piperidone p3_step1->p3_intermediate p3_step2 Schmidt Rearrangement (NaN3, H2SO4) p3_intermediate->p3_step2 p3_workup Aqueous Workup & Recrystallization p3_step2->p3_workup p3_product N-Alkyl-1,4-diazepan-5-one p3_workup->p3_product

Figure 1. Comparative workflow of three distinct protocols for the N-alkylation of 1,4-diazepan-5-one.

signaling_pathway cluster_direct_alkylation Direct N-Alkylation Mechanism cluster_reductive_amination Reductive Amination Mechanism start 1,4-Diazepan-5-one (Amide NH) deprotonation Deprotonation (Base) start->deprotonation anion Amide Anion (Nucleophile) deprotonation->anion sn2 SN2 Attack on Alkyl Halide anion->sn2 product N-Alkyl-1,4-diazepan-5-one sn2->product start_ra 1,4-Diazepan-5-one (Secondary Amine) iminium Iminium Ion Intermediate start_ra->iminium carbonyl Aldehyde/ Ketone carbonyl->iminium reduction Reduction (Hydride Source) iminium->reduction product_ra N-Alkyl-1,4-diazepan-5-one reduction->product_ra

Figure 2. Simplified mechanistic pathways for direct N-alkylation and reductive amination.

References

Application of 1,4-Diazepan-5-one in Peptidomimetic Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,4-diazepan-5-one scaffold has emerged as a versatile and valuable tool in the field of peptidomimetic design. This seven-membered heterocyclic ring system offers a unique combination of conformational rigidity and synthetic tractability, making it an attractive framework for mimicking peptide secondary structures, particularly β- and γ-turns. By presenting appended functional groups in a spatially defined manner, 1,4-diazepan-5-one derivatives can effectively mimic the interactions of key amino acid side chains with their biological targets, leading to the development of novel therapeutic agents with improved pharmacokinetic properties compared to their natural peptide counterparts.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing the 1,4-diazepan-5-one scaffold in their peptidomimetic design endeavors.

Core Concepts and Applications

The fundamental principle behind the use of 1,4-diazepan-5-one in peptidomimetics is its ability to serve as a rigid scaffold that projects substituents in a manner that replicates the spatial orientation of amino acid side chains in a peptide. This is particularly relevant for mimicking turn structures, which are crucial for molecular recognition in many biological processes.

Key Applications Include:

  • Enzyme Inhibitors: By positioning functional groups that can interact with the active site of an enzyme, 1,4-diazepan-5-one peptidomimetics can act as potent and selective inhibitors. For example, they have been explored as inhibitors for proteases and kinases.

  • Receptor Ligands: The scaffold can be decorated with pharmacophoric elements necessary for binding to G-protein coupled receptors (GPCRs) and other cell surface receptors, leading to the development of agonists or antagonists.

  • Antimicrobial and Antiviral Agents: The diverse biological activities of diazepine derivatives have led to their investigation as potential antimicrobial and anti-HIV agents.[1]

  • Anticancer Therapeutics: The diazepine core is found in several compounds with demonstrated anticancer activity.[1]

Data Presentation: Biological Activity of Diazepine-Based Peptidomimetics

While specific quantitative data for 1,4-diazepan-5-one peptidomimetics is often embedded within broader studies on diazepine derivatives, the following table summarizes representative biological activities of related compounds to illustrate the potential of this scaffold.

Compound ClassTargetBiological ActivityQuantitative Data (Example)Reference
5,10-dihydro-dibenzo[b,e][2]diazepin-11-onesCheckpoint kinase 1 (Chk1)Enzyme InhibitionIC50 = 4 nM (for compound 46d)[3]
2,7-diphenyl-1,4-diazepan-5-one derivativesNS5B RNA polymerase (HCV)Molecular Docking (Inhibition)Docking Score: -8.5 kcal/mol
Diazepam derivativesVEGFR-2Anticancer (Cytotoxicity)IC50 = 6.99 µM (against MCF-7)[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a 1,4-diazepan-5-one scaffold and a representative biological assay.

Protocol 1: Three-Component Synthesis of a 1,4-Diazepan-5-one Library

This protocol is adapted from a method for the parallel synthesis of γ-turn-inspired peptidomimetic libraries.[2]

Materials:

  • Ethylenediamine

  • Aldehyde (R1-CHO)

  • β-ketoester (R2-CO-CH2-COOR')

  • Methanol

  • Glacial Acetic Acid

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amine Component Preparation: To a solution of ethylenediamine (1.0 eq) in methanol, add glacial acetic acid (1.1 eq).

  • Reductive Amination: Add the aldehyde (R1-CHO, 1.0 eq) to the solution from step 1, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq). Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude N-alkylethylenediamine from step 3 in methanol. Add the β-ketoester (R2-CO-CH2-COOR', 1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reaction Monitoring: Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 1,4-diazepan-5-one derivative.

Protocol 2: In Vitro Checkpoint Kinase 1 (Chk1) Inhibition Assay

This protocol is a representative example of how to evaluate the inhibitory activity of synthesized 1,4-diazepan-5-one derivatives against a kinase target, based on methodologies described for similar inhibitors.[3]

Materials:

  • Recombinant human Chk1 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-Cdc25C peptide)

  • ATP, [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Synthesized 1,4-diazepan-5-one inhibitor compounds

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • 96-well microtiter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 1,4-diazepan-5-one test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add 10 µL of the kinase assay buffer, 10 µL of the test compound dilution (or DMSO for control), and 10 µL of the recombinant Chk1 enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction: Initiate the kinase reaction by adding 20 µL of a substrate/ATP mixture containing the biotinylated peptide substrate, ATP, and [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour with gentle agitation.

  • Termination of Reaction: Stop the reaction by adding 50 µL of a stop solution containing EDTA and the streptavidin-coated SPA beads.

  • Signal Detection: Seal the plate and incubate for 30 minutes to allow the biotinylated substrate to bind to the SPA beads. Centrifuge the plate briefly.

  • Data Acquisition: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts in the application of 1,4-diazepan-5-one in peptidomimetic design.

Peptidomimetic_Design_Strategy cluster_0 Peptide Ligand cluster_1 Peptidomimetic Design Peptide Bioactive Peptide (e.g., β-turn) Scaffold 1,4-Diazepan-5-one Scaffold Peptide->Scaffold Mimicry Mimetic Peptidomimetic (Improved Properties) Scaffold->Mimetic Functionalization Biological_Target Biological Target (Enzyme, Receptor) Mimetic->Biological_Target Binding

Caption: Peptidomimetic design using a 1,4-diazepan-5-one scaffold.

Synthesis_Workflow Start Starting Materials (Ethylenediamine, Aldehyde, β-ketoester) Step1 Reductive Amination Start->Step1 Intermediate N-Alkylethylenediamine Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product 1,4-Diazepan-5-one Derivative Step2->Product Purification Purification (Chromatography) Product->Purification

Caption: General workflow for the three-component synthesis of 1,4-diazepan-5-ones.

Kinase_Inhibition_Assay cluster_assay In Vitro Assay Enzyme Chk1 Enzyme Phosphorylation Phosphorylation Enzyme->Phosphorylation Inhibitor 1,4-Diazepan-5-one Compound Inhibitor->Phosphorylation Substrate Peptide Substrate + [γ-³²P]ATP Substrate->Phosphorylation Detection Scintillation Counting Phosphorylation->Detection Result IC50 Value Detection->Result

Caption: Workflow for a kinase inhibition assay to evaluate 1,4-diazepan-5-one derivatives.

References

Application Notes and Protocols: 1,4-Diazepan-5-one Derivatives and Related Compounds as Potential Anti-HIV Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The global search for novel and effective anti-HIV agents is a critical area of medicinal chemistry. Within this field, heterocyclic compounds have emerged as a promising scaffold for the development of new therapeutics. While the specific class of 1,4-diazepan-5-one derivatives is a focused area of interest, the broader family of diazepine and benzodiazepine derivatives has been more extensively investigated for anti-HIV activity. This document provides an overview of the application of these related compounds as potential anti-HIV agents, with a focus on their evaluation, mechanism of action, and relevant experimental protocols. The data and methodologies presented here are synthesized from various studies on diazepine-related structures and can serve as a valuable resource for researchers in the field of anti-HIV drug discovery.

Data Presentation

The anti-HIV-1 activity of various diazepine and benzodiazepine derivatives is typically evaluated based on their ability to inhibit viral replication in cell culture. The key parameters measured are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the compound that inhibits viral activity by 50%. Additionally, the 50% cytotoxic concentration (CC₅₀) is determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, is a crucial measure of the compound's therapeutic window.

Table 1: Anti-HIV-1 Activity of 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Derivatives against HIV-1 Reverse Transcriptase [1]

Compound IDIC₅₀ (µM)
A108.62
A116.87

Note: The above data represents the inhibitory activity against the wild-type HIV-1 RT enzyme in an ELISA-based colorimetric assay.

Table 2: Anti-HIV-1 Activity of Dipyridodiazepinone Analogues against HIV-1 Reverse Transcriptase

Compound IDIC₅₀ (nM)
5a1.07
5b0.86
Nevirapine (Standard)3.05

Note: The data reflects the in vitro inhibitory effect on the HIV-1 RT enzyme using an ELISA kit.

Experimental Protocols

The evaluation of novel compounds for anti-HIV activity involves a series of standardized in vitro assays. Below are detailed protocols for some of the key experiments.

Protocol 1: In Vitro Anti-HIV-1 Activity Assay (MTT Method)

This assay is widely used to determine the ability of a compound to protect cells from HIV-1-induced cytopathic effects.[2]

Materials:

  • MT-4 cells

  • HIV-1 virus stock (e.g., NL4-3 strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 20% SDS, 50% DMF)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds to the wells containing the cells. Include wells with cells and medium only (cell control) and cells with a known anti-HIV drug (positive control).

  • Infect the cells by adding 50 µL of an appropriate dilution of HIV-1 virus stock to each well, except for the cell control wells.

  • Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell protection and determine the EC₅₀ value from the dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Method)

This protocol is used to assess the toxicity of the compounds on the host cells.[2]

Materials:

  • MT-4 cells

  • RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Lysis buffer

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add 100 µL of the diluted compounds to the wells. Include wells with cells and medium only as a control.

  • Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of lysis buffer to each well.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the CC₅₀ value from the dose-response curve.

Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (ELISA-based)

This assay determines if the compounds directly inhibit the activity of the HIV-1 reverse transcriptase enzyme.[1]

Materials:

  • Recombinant HIV-1 RT enzyme

  • Commercially available HIV-1 RT inhibition assay kit (e.g., from Roche or Millipore) containing poly(A) template, oligo(dT) primer, dNTPs, and labeled nucleotides.

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the diluted compounds, the HIV-1 RT enzyme, and the reaction mixture (template, primer, dNTPs, labeled nucleotides) according to the kit manufacturer's instructions.

  • Include a positive control (known RT inhibitor) and a negative control (no inhibitor).

  • Incubate the plate at 37°C for the time specified in the kit protocol to allow for DNA synthesis.

  • Stop the reaction by adding the stop solution.

  • Detect the amount of newly synthesized DNA using the detection method provided in the kit (e.g., colorimetric or chemiluminescent).

  • Read the signal using a microplate reader.

  • Calculate the percentage of RT inhibition and determine the IC₅₀ value from the dose-response curve.

Visualizations

Experimental Workflow for Anti-HIV Agent Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel anti-HIV compounds.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Hit Characterization cluster_3 Lead Optimization Synthesis Chemical Synthesis of 1,4-Diazepan-5-one Derivatives AntiHIV_Assay Anti-HIV Activity Assay (e.g., MTT, p24) Synthesis->AntiHIV_Assay Primary Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on MT-4 cells) AntiHIV_Assay->Cytotoxicity_Assay Determine Selectivity Index SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->SAR_Studies Identify Hits MoA_Studies Mechanism of Action Studies (e.g., RT Inhibition Assay) SAR_Studies->MoA_Studies Lead_Opt Lead Optimization MoA_Studies->Lead_Opt Promising Candidates G HIV_RNA HIV Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Inhibition Inhibition Diazepanone 1,4-Diazepan-5-one Derivative Diazepanone->RT Integration Integration into Host Genome Viral_DNA->Integration

References

Application Notes and Protocols for the Development of Antimicrobial Compounds from 1,4-Diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antimicrobial compounds derived from the 1,4-diazepan-5-one scaffold. This document includes detailed protocols for synthesis, antimicrobial susceptibility testing, and mechanism of action studies, along with a summary of structure-activity relationships to guide future drug discovery efforts.

Introduction

The emergence of multidrug-resistant (MDR) pathogenic bacteria constitutes a significant global health threat, necessitating the urgent development of novel antimicrobial agents. The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-HIV, and anticancer properties.[1] This document outlines the key methodologies for exploring 1,4-diazepan-5-one derivatives as a promising class of antimicrobial compounds.

Synthesis of 1,4-Diazepan-5-one Derivatives

A general and efficient method for the synthesis of 1,4-diazepan-5-one derivatives involves the cyclocondensation of β-amino esters with α-amino acids, followed by further modifications.[2]

Experimental Workflow for Synthesis

Synthesis Workflow reagents β-amino ester + α-amino acid cyclization Cyclocondensation reagents->cyclization Reflux in Ethanol diazepanone 1,4-Diazepan-5-one core cyclization->diazepanone modification Functional Group Modification diazepanone->modification Alkylation, Acylation, etc. derivatives Diverse Library of Derivatives modification->derivatives

Caption: General workflow for the synthesis of a diverse library of 1,4-diazepan-5-one derivatives.

Protocol: General Synthesis of N-substituted 1,4-Diazepan-5-one Derivatives

Materials:

  • Appropriate β-amino ester hydrochloride

  • Appropriate α-amino acid

  • Triethylamine (TEA)

  • Anhydrous ethanol

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Appropriate aldehyde or ketone for N-substitution

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Formation of the 1,4-Diazepan-5-one Ring: a. To a solution of the β-amino ester hydrochloride (1 eq) in anhydrous ethanol, add triethylamine (2.2 eq) and the desired α-amino acid (1 eq). b. Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. d. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the 1,4-diazepan-5-one core.

  • N-Substitution (Reductive Amination): a. Dissolve the synthesized 1,4-diazepan-5-one (1 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous methanol. b. Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Quench the reaction by adding a few drops of water. e. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. f. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. g. Purify the final N-substituted 1,4-diazepan-5-one derivative by column chromatography.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation: Antimicrobial Activity of 1,4-Diazepan-5-one Derivatives
Compound IDR1-substituentR2-substituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
DZP-01 HPhenyl64128[Fictional Data]
DZP-02 Methyl4-Chlorophenyl1664[Fictional Data]
DZP-03 Ethyl2,4-Dichlorophenyl832[Fictional Data]
DZP-04 HNaphthyl32>128[Fictional Data]
Ciprofloxacin --10.5[Control]

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting quantitative antimicrobial activity data. Actual values should be determined experimentally.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Synthesized 1,4-diazepan-5-one derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of desired concentrations. The final volume in each well should be 50 µL.

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions, resulting in a final volume of 100 µL. b. Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only). c. Seal the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action Studies

Understanding the mechanism by which 1,4-diazepan-5-one derivatives exert their antimicrobial effect is crucial for their development as therapeutic agents. Potential mechanisms include inhibition of essential bacterial enzymes and disruption of DNA integrity.

Inhibition of Bacterial Enoyl-ACP Reductase (FabI)

FabI is a key enzyme in bacterial fatty acid synthesis and a validated target for antimicrobial drugs.

FabI Inhibition Workflow reagents FabI Enzyme + NADH + Test Compound initiation Add Crotonyl-CoA reagents->initiation reaction Enzymatic Reaction initiation->reaction measurement Monitor NADH oxidation (Absorbance at 340 nm) reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Caption: Workflow for determining the inhibitory activity of compounds against the bacterial enzyme FabI.

This protocol is based on monitoring the NADH-dependent reduction of crotonyl-CoA.[3][4][5][6]

Materials:

  • Purified bacterial FabI enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Crotonyl-CoA

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Synthesized 1,4-diazepan-5-one derivatives

  • 96-well UV-transparent microtiter plates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: a. Prepare stock solutions of NADH, crotonyl-CoA, and test compounds in appropriate solvents. b. Dilute the FabI enzyme to the desired working concentration in assay buffer.

  • Assay Setup: a. In a 96-well plate, add the following to each well:

    • Assay buffer
    • NADH solution (final concentration typically 100-200 µM)
    • Test compound at various concentrations (or solvent control)
    • FabI enzyme solution b. Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for compound-enzyme interaction.

  • Initiation and Measurement: a. Initiate the enzymatic reaction by adding crotonyl-CoA solution (final concentration typically 0.4-0.8 mM). b. Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis: a. Calculate the initial velocity (rate of NADH oxidation) for each reaction. b. Determine the percent inhibition for each compound concentration relative to the solvent control. c. Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Bacterial DNA Fragmentation

Some antimicrobial agents can induce DNA damage, leading to bacterial cell death.

DNA Fragmentation Pathway compound 1,4-Diazepan-5-one Derivative dna_damage Induction of DNA Strand Breaks compound->dna_damage repair_failure Inhibition of DNA Repair Mechanisms compound->repair_failure fragmentation DNA Fragmentation dna_damage->fragmentation repair_failure->fragmentation apoptosis Apoptosis-like Death fragmentation->apoptosis cell_death Bacterial Cell Death apoptosis->cell_death

Caption: Postulated mechanism of bacterial cell death induced by DNA fragmentation.

This protocol is a qualitative method to visualize DNA fragmentation.[7]

Materials:

  • Bacterial culture

  • Test compound

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose

  • DNA loading dye

  • DNA ladder

  • Gel electrophoresis system and power supply

  • UV transilluminator

Procedure:

  • Treatment of Bacteria: a. Grow a bacterial culture to mid-log phase. b. Treat the culture with the test compound at its MIC or a multiple of the MIC for a specified period (e.g., 4-6 hours). An untreated culture should be used as a negative control.

  • DNA Extraction: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in lysis buffer containing Proteinase K and incubate at 50°C for 1-2 hours. c. Add RNase A and incubate at 37°C for 30 minutes. d. Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins. e. Precipitate the DNA from the aqueous phase by adding cold 100% ethanol and centrifuging at high speed. f. Wash the DNA pellet with 70% ethanol and air dry. g. Resuspend the DNA in TE buffer.

  • Agarose Gel Electrophoresis: a. Prepare a 1.5% agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide or SYBR Safe). b. Mix the extracted DNA with DNA loading dye and load it into the wells of the agarose gel. Load a DNA ladder in one lane for size reference. c. Run the gel at a constant voltage until the dye front has migrated an adequate distance. d. Visualize the DNA under UV light. A smear pattern in the lane corresponding to the treated sample, as opposed to a distinct band for the untreated control, indicates DNA fragmentation.

Structure-Activity Relationship (SAR)

A preliminary analysis of the antimicrobial activity of 1,4-diazepan-5-one derivatives suggests several key structural features that influence their potency. A focused review of the structure-activity relationship of antimicrobial diazepines can provide further insights.

Key Observations:

  • Substitution at the N-1 and N-4 positions: The nature of the substituents on the nitrogen atoms of the diazepine ring significantly impacts antimicrobial activity. Bulky and lipophilic groups at these positions are often associated with increased potency.

  • Aromatic Substituents: The presence of substituted phenyl rings, particularly those with electron-withdrawing groups like halogens, can enhance antibacterial efficacy.

  • Stereochemistry: The stereochemistry of the chiral centers within the 1,4-diazepan-5-one core can influence biological activity, and separation and testing of individual stereoisomers may be warranted.

Further systematic modifications of the 1,4-diazepan-5-one scaffold, guided by these SAR principles, will be crucial for the optimization of their antimicrobial properties and the development of potent drug candidates.

References

Application Notes and Protocols for the Synthesis and Evaluation of Anticancer Agents Based on the 1,4-Diazepan-5-one Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of anticancer agents centered around the 1,4-diazepan-5-one scaffold and its bioisosteric analogues, such as the dibenzo[b,e][1][2]diazepin-11-one core. The provided protocols and data are intended to serve as a practical guide for researchers in the field of medicinal chemistry and oncology drug discovery.

Introduction

The 1,4-diazepan-5-one core and its derivatives, particularly fused systems like the dibenzo[b,e][1][2]diazepin-11-ones, have emerged as a promising scaffold in the design of novel anticancer agents. These compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, highlighting their potential as valuable leads for the development of new cancer therapeutics.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anticancer activities of representative compounds based on the 1,4-diazepan-5-one and related scaffolds against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration), GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values in micromolar (µM) concentrations.

Table 1: In Vitro Anticancer Activity of Thieno[2,3-e][1][2]diazepin-5-one Derivatives

CompoundHepG-2 (Liver) IC50 (µg/mL)MCF-7 (Breast) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)Reference
7c 4.46.27.8[1]
7e 5.27.58.1[1]
7f 6.89.313.0[1]
Vinblastine (Standard) Not specifiedNot specifiedNot specified[1]

Table 2: In Vitro Anticancer Activity of 5H-Dibenzo[b,e][1][2]diazepin-11(10H)-one Derivatives

CompoundA549 (Lung) IC50 (µM)MDAMB-231 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)DU145 (Prostate) IC50 (µM)SiHa (Cervical) IC50 (µM)Reference
9a 0.711.232.453.877.29

Table 3: In Vitro Anticancer Activity of 7-(1,4-Diazepan)-substituted[1][3]oxazolo[4,5-d]pyrimidines

CompoundCancer SubpanelGI50 (µM)TGI (µM)LC50 (µM)Reference
Compound A Not specified0.9 - 1.92.1 - 3.65.9 - 7.4[4]
Compound B Not specified0.9 - 1.92.1 - 3.65.9 - 7.4[4]

(Note: "Compound A" and "Compound B" refer to 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][3]oxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][3]oxazolo[4,5-d]pyrimidine, respectively, as described in the cited literature.)

Experimental Protocols

Protocol 1: General Synthesis of 5H-Dibenzo[b,e][1][2]diazepin-11(10H)-one Derivatives

This protocol describes a common synthetic route for the preparation of the dibenzodiazepinone core.

Step 1: Synthesis of N-(2-nitrophenyl)anthranilic acid A mixture of 2-chloronitrobenzene (1 eq.), 2-aminobenzoic acid (1.2 eq.), and anhydrous potassium carbonate (2 eq.) in dimethylformamide (DMF) is heated at reflux for 12 hours. The reaction mixture is then cooled, poured into ice-water, and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to yield the N-(2-nitrophenyl)anthranilic acid.

Step 2: Reductive Cyclization to 5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one The N-(2-nitrophenyl)anthranilic acid (1 eq.) is dissolved in a mixture of ethanol and water. To this solution, sodium dithionite (4 eq.) is added portion-wise, and the mixture is heated at reflux for 4 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., A549, MCF-7, HepG-2) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates gently for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with the test compound at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Centrifuge the cell suspension at 1500 rpm for 5 minutes and discard the supernatant.

2. Cell Fixation:

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining:

  • Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment and Harvesting:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Harvest the cells, including any floating cells, and wash with cold PBS.

2. Staining:

  • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • FITC-Annexin V positive, PI negative cells are considered early apoptotic.

  • FITC-Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

Visualizations

Proposed Signaling Pathway for Apoptosis Induction

apoptosis_pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Pathway cluster_caspase Caspase Cascade Diazepanone_Derivative 1,4-Diazepan-5-one Derivative Bcl2 Bcl-2 (Anti-apoptotic) Diazepanone_Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Bax Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by 1,4-diazepan-5-one derivatives.

Proposed Mechanism of G2/M Cell Cycle Arrest

cell_cycle_arrest cluster_g2m G2/M Transition CDK1_CyclinB1 CDK1-Cyclin B1 Complex M_Phase M Phase (Mitosis) CDK1_CyclinB1->M_Phase Promotes entry into Cell_Cycle_Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->CDK1_CyclinB1 Activates Diazepanone_Derivative Diazepanone_Derivative Diazepanone_Derivative->CDK1_CyclinB1 Inhibits

Caption: Proposed mechanism of G2/M cell cycle arrest by 1,4-diazepan-5-one derivatives.

General Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies Start_Materials Starting Materials Synthesis Synthesis of 1,4-Diazepan-5-one Core Start_Materials->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MTT_Assay Cytotoxicity Screening (MTT Assay) Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Lead_Compounds Identification of Lead Compounds MTT_Assay->Lead_Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_Compounds->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Lead_Compounds->Apoptosis_Assay Western_Blot Protein Expression Analysis (Western Blot) Cell_Cycle->Western_Blot Apoptosis_Assay->Western_Blot

References

Application Notes and Protocols: The Use of 1,4-Diazepan-5-one Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target of interest. These initial weakly binding hits then serve as starting points for the development of more potent and selective drug candidates. The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides detailed application notes and protocols for the use of 1,4-Diazepan-5-one hydrochloride as a fragment in FBDD campaigns.

The 1,4-diazepan-5-one core offers a three-dimensional structure with multiple points for synthetic elaboration, making it an attractive scaffold for FBDD. Its hydrochloride salt form ensures good aqueous solubility, a critical property for biophysical screening assays.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar diazepane derivatives. A common approach involves a Schmidt rearrangement of a corresponding piperidin-4-one, followed by salt formation.

Protocol for Synthesis:

  • Reaction Setup: To a stirred solution of 1-benzyl-piperidin-4-one (1 equivalent) in a mixture of sulfuric acid and dichloromethane at 0°C, slowly add sodium azide (5 equivalents) over 3 hours.[1]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the addition of ice and basify with ammonium hydroxide to a pH of 11.[1]

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethyl acetate to yield 1-benzyl-1,4-diazepan-5-one.[1]

  • Debenzylation: The benzyl protecting group can be removed via catalytic hydrogenation (e.g., using Pd/C and H2 gas) to yield 1,4-diazepan-5-one.

  • Salt Formation: Dissolve the purified 1,4-diazepan-5-one in a suitable solvent (e.g., diethyl ether or methanol) and bubble dry HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white solid.

Fragment-Based Drug Discovery Workflow

A typical FBDD campaign employing this compound would follow a tiered screening cascade to identify and validate hits.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit Characterization cluster_3 Structural Biology DSF Differential Scanning Fluorimetry (DSF) NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) DSF->NMR Validated Hits ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Confirmed Binders XRay X-ray Crystallography ITC->XRay Characterized Hits

Caption: A typical fragment-based drug discovery screening cascade.

Experimental Protocols

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[2][3]

Protocol:

  • Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration is typically 2-5 µM.

  • Fragment Preparation: Prepare a stock solution of this compound in the same buffer. The final screening concentration is typically in the range of 100 µM to 1 mM.

  • Assay Plate Setup: In a 96-well or 384-well PCR plate, add the protein solution, the fragment solution, and a fluorescent dye (e.g., SYPRO Orange). Include appropriate controls (protein + dye, protein + dye + DMSO).

  • Data Acquisition: Run the assay in a real-time PCR instrument. Gradually increase the temperature from 25°C to 95°C and monitor the fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates binding.

Hypothetical Data:

FragmentConcentration (µM)ΔTm (°C)Hit Status
1,4-Diazepan-5-one HCl500+2.5Hit
Negative Control500+0.2Non-Hit
Hit Validation: NMR Spectroscopy

NMR spectroscopy is a powerful technique to validate fragment binding and can provide information about the binding site. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are commonly used.[2][3]

Protocol:

  • Sample Preparation: Prepare two samples: one containing the target protein (10-20 µM) and the fragment (100-500 µM) in a deuterated buffer, and a control sample with only the fragment.

  • NMR Data Acquisition: Acquire 1D proton NMR spectra for both samples. Then, acquire STD NMR spectra.

  • Data Analysis: In the STD experiment, protons of the fragment that are in close proximity to the protein will receive saturation, resulting in a decrease in their signal intensity. The presence of signals in the STD spectrum confirms binding.

Hit Characterization: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding, providing direct measurement of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[2][3]

Protocol:

  • Sample Preparation: Prepare the target protein (10-50 µM) in the ITC cell and the fragment (100-1000 µM) in the injection syringe, both in the same degassed buffer.

  • ITC Experiment: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Hypothetical Data:

FragmentKd (µM)ΔH (kcal/mol)n (stoichiometry)
1,4-Diazepan-5-one HCl350-5.21.1
Structural Biology: X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design and hit-to-lead optimization.[2][3]

Protocol:

  • Co-crystallization or Soaking: Grow crystals of the target protein and either co-crystallize with the fragment or soak the existing crystals in a solution containing the fragment.

  • Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

Hypothetical Signaling Pathway Involvement

The 1,4-diazepan-5-one scaffold could potentially be developed to target various protein classes, including kinases, which are key components of many signaling pathways.

Signaling_Pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target Protein) Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Fragment 1,4-Diazepan-5-one Derivative Fragment->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and synthetically tractable scaffold make it an attractive fragment for screening against a wide range of biological targets. The detailed protocols and workflow described in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. The successful identification of hits containing this scaffold can pave the way for the development of novel therapeutics.

References

Application Notes and Protocols for the Cyclocondensation Formation of Diazepane Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazepane rings, particularly the 1,4-diazepane scaffold, are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their seven-membered ring system offers a three-dimensional diversity that is attractive for designing ligands for various biological targets. This document provides detailed experimental protocols and application notes for the synthesis of diazepane rings via cyclocondensation reactions, a fundamental approach to constructing this heterocyclic system. The protocols outlined below cover key methodologies, including reductive amination, Ugi multicomponent reactions followed by cyclization, and palladium-catalyzed cyclizations.

I. Reductive Amination for the Synthesis of 1,4-Diazepanes

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is highly effective for the intramolecular cyclization to form diazepane rings. This approach typically involves the condensation of a precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one in situ) to form a cyclic imine, which is then reduced to the diazepane.

Protocol 1: One-Pot Synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines[1]

This protocol describes the synthesis of a hexadentate chelator based on a 1,4-diazepane-6-amine (DAZA) core via a one-pot carbonyl amine condensation followed by reductive amination.

Experimental Protocol:

  • Carbonyl Amine Condensation:

    • To a solution of 1,4-diazepan-6-amine (DAZA) (1 eq., 2.33 mmol, 268 mg) in methanol (50 mL), add the corresponding 4-alkoxy-2-hydroxybenzaldehyde (2 eq., 4.66 mmol).

    • Stir the mixture at room temperature for 24 hours.

    • Reduce the solvent volume to approximately 5 mL under reduced pressure.

    • Collect the precipitated product by filtration.

  • Reductive Amination ('Single Addition'):

    • Suspend the product from the previous step (1 eq.) in a 1:1 (v/v) mixture of methanol and chloroform.

    • Add sodium borohydride (NaBH₄) (2 eq.) to the suspension.

    • Stir the reaction mixture overnight at room temperature.

    • Remove the solvents under reduced pressure. The crude product can be analyzed by LC-MS.

  • Reductive Amination for Trialkylation ('Multi-addition'): [1]

    • Resuspend the crude product from the 'single addition' step in a 1:1 (v/v) mixture of methanol and chloroform.

    • Add the respective aldehyde (1 eq.) and stir for 5-10 minutes until dissolved.

    • Add NaBH₄ (1 eq.) and stir the mixture at room temperature overnight.

    • Repeat the addition of aldehyde and NaBH₄ up to two more times to increase the yield of the trialkylated product.

Data Presentation:

ProductStarting AldehydeYield (Condensation)
1g 4-ethoxybenzaldehyde85%[1]

Further quantitative data for various derivatives can be found in the source literature.

Workflow for Reductive Amination Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Amination DAZA 1,4-Diazepan-6-amine (DAZA) CondensationProduct Intermediate DAZA->CondensationProduct MeOH, RT, 24h Aldehyde 4-Alkoxy-2-hydroxybenzaldehyde Aldehyde->CondensationProduct Reduction Reductive Amination CondensationProduct->Reduction 1. NaBH4, MeOH/CHCl3, RT 2. Aldehyde, NaBH4 (repeated) FinalProduct N,1,4-tri(alkoxy-hydroxybenzyl) -1,4-diazepane-amine Reduction->FinalProduct

Caption: One-pot synthesis of substituted 1,4-diazepanes.

II. Ugi Multicomponent Reaction Followed by Cyclization

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly building molecular complexity. This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be strategically employed to generate linear precursors that undergo subsequent intramolecular cyclization to form diazepane rings.

Protocol 2: Synthesis of 1,4-Benzodiazepine-6-ones via Ugi-Deprotection-Cyclization (UDC)[2]

This protocol details a three-step, one-pot synthesis of 1,4-benzodiazepine-6-ones utilizing the Ugi-deprotection-cyclization (UDC) strategy.

Experimental Protocol:

  • Ugi Four-Component Reaction:

    • In a microwave vial, combine methyl anthranilate (1 eq.), an isocyanide (1 eq.), N-Boc-glycinal (1 eq.), and a carboxylic acid (1 eq.) in methanol.

    • Heat the reaction mixture using microwave irradiation at 100°C for 30 minutes.

    • Monitor the reaction by TLC or LC-MS.

  • Deprotection and Cyclization:

    • After completion of the Ugi reaction, evaporate the methanol under reduced pressure.

    • Add a solution of 10% trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE).

    • Heat the mixture at 40°C overnight to effect Boc deprotection and subsequent intramolecular cyclization.

    • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation:

ProductIsocyanideCarboxylic AcidOverall Yield (2 steps)
6a Cyclohexyl isocyanideAcetic acid55%
6b tert-Butyl isocyanideAcetic acid62%
20a Cyclohexyl isocyanideN-Boc-Phenylalanine69%[2]
20b tert-Butyl isocyanideN-Boc-Phenylalanine55%[2]

Yields are for the two-step, one-pot procedure.[2]

Workflow for Ugi-Deprotection-Cyclization

G cluster_0 Ugi 4-Component Reaction cluster_1 Deprotection & Cyclization MethylAnthranilate Methyl Anthranilate UgiProduct Linear Ugi Adduct MethylAnthranilate->UgiProduct Isocyanide Isocyanide Isocyanide->UgiProduct BocGlycinal N-Boc-glycinal BocGlycinal->UgiProduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiProduct MeOH, MW, 100°C Deprotection Boc Deprotection UgiProduct->Deprotection 10% TFA in DCE, 40°C Cyclization Intramolecular Cyclization Deprotection->Cyclization FinalProduct 1,4-Benzodiazepine-6-one Cyclization->FinalProduct

Caption: Ugi-Deprotection-Cyclization (UDC) strategy.

III. Palladium-Catalyzed Cyclization for Benzodiazepine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-N and C-C bonds, and they have been successfully applied to the intramolecular cyclization to form benzodiazepine rings, a key class of diazepanes.

Protocol 3: Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates[3]

This protocol describes the synthesis of substituted 1,4-benzodiazepines via a palladium-catalyzed cyclization.

Experimental Protocol:

  • Reaction Setup:

    • To a stirred solution of the propargylic carbonate (1.3 eq., 123 µmol) in dioxane (0.5 mL), add the N-tosyl-disubstituted 2-aminobenzylamine (1 eq., 94.2 µmol) and Pd(PPh₃)₄ (0.1 eq., 9.4 µmol) at 25°C.

    • Stir the reaction mixture at the same temperature for 3 hours.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), filter the mixture through a small pad of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate = 5:1 v/v) to afford the 1,4-benzodiazepine products.

Data Presentation:

ProductYield (Z-isomer)Yield (E-isomer)
(Z)-3a 74%25%

The reaction can produce both Z and E isomers.[3]

Workflow for Palladium-Catalyzed Cyclization

G cluster_0 Reaction Components cluster_1 Cyclization Reaction StartingMaterial1 N-Tosyl-disubstituted 2-aminobenzylamine Reaction Pd-Catalyzed Cyclization StartingMaterial1->Reaction Dioxane, 25°C, 3h StartingMaterial2 Propargylic Carbonate StartingMaterial2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction FinalProduct Substituted 1,4-Benzodiazepine Reaction->FinalProduct

References

Application Notes and Protocols for Molecular Docking Studies of 1,4-Diazepan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 1,4-diazepan-5-one derivatives. This class of seven-membered nitrogen-containing heterocyclic compounds has garnered significant attention in medicinal chemistry due to a wide range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities.[1] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing valuable insights for structure-based drug design.[2]

Data Presentation

The following table summarizes quantitative data from molecular docking and in vitro studies of 1,4-diazepan-5-one derivatives and related diazepine compounds, highlighting their potential as inhibitors for various biological targets.

Compound Name/DerivativeTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Glide Score (kcal/mol)IC50 (µM)Reference Compound
t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1)NS5B RNA Polymerase-8.15-55.23-8.15-Dibenzodiazepine
t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2)NS5B RNA Polymerase-8.84-57.89-8.84-Dibenzodiazepine
Pyrrolo[3,2-e][1][3]diazepine Derivative 8b EGFR---< 0.05Doxorubicin (0.008 µM)
Pyrrolo[3,2-e][1][3]diazepine Derivative 9a HCT-116 cell line---0.011Doxorubicin (0.008 µM)
Pyrrolo[3,2-e][1][3]diazepine Derivative 9c HCT-116 cell line---0.009Doxorubicin (0.008 µM)
Diazepam-sulfonamide Derivative 5d VEGFR-2---0.10Sorafenib (0.10 µM)

Experimental Protocols

This section outlines the detailed methodologies for performing molecular docking studies with 1,4-diazepan-5-one derivatives. The protocol is based on established practices and a specific study targeting the NS5B RNA polymerase.

Protocol 1: Molecular Docking of 1,4-Diazepan-5-one Derivatives against NS5B RNA Polymerase

1. Target Protein Preparation:

  • Source: Obtain the three-dimensional crystal structure of the target protein, for instance, the NS5B complex (PDB ID: 3CSO), from the RCSB Protein Data Bank.[1]

  • Preprocessing: Utilize a molecular modeling software suite (e.g., Schrödinger's Protein Preparation Wizard) to prepare the protein. This involves:

    • Removing all water molecules from the crystal structure.[1]

    • Adding hydrogen atoms to the protein structure.

    • Assigning partial atomic charges according to a force field (e.g., OPLS-2005).[1]

    • Performing a restrained energy minimization of the protein to relieve any steric clashes until the average root mean square deviation (RMSD) of non-hydrogen atoms is below a specified threshold (e.g., 0.3 Å).[1]

  • Grid Generation: Define the active site for docking by generating a receptor grid around the co-crystallized ligand or a predicted binding site.

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structures of the 1,4-diazepan-5-one derivatives using a chemical drawing tool (e.g., ChemDraw or Marvin Sketch) and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., OPLS-2005) to obtain a low-energy conformation.[1]

3. Molecular Docking Simulation:

  • Software: Employ a reliable docking program such as Glide, AutoDock, or GOLD.

  • Docking Mode: Perform flexible ligand docking into a rigid receptor. For this specific example, the Glide software in 'Extra Precision' (XP) mode is recommended.

  • Scoring: The docking poses are typically scored based on a scoring function that estimates the binding affinity. In Glide, this is represented by the GlideScore.

4. Analysis of Docking Results:

  • Pose Selection: The best-docked pose for each ligand is usually the one with the lowest docking score.

  • Interaction Analysis: Visualize the protein-ligand interactions of the best pose using software like PyMOL or Maestro. Analyze the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the key amino acid residues in the active site. For instance, in the docking of a 1,4-diazepan-5-one derivative with NS5B, the carbonyl oxygen atom was observed to interact with the TYR448 residue.[1]

  • Comparison: Compare the docking scores and interaction patterns of the designed ligands with a known inhibitor or a reference compound to evaluate their potential efficacy.

Mandatory Visualizations

Experimental Workflow

G Figure 1: General Workflow for Molecular Docking Studies cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure (e.g., from PDB) PrepProt Protein Preparation (Add H, remove water, minimize) PDB->PrepProt Ligand Ligand Structure (2D sketch or 3D model) PrepLig Ligand Preparation (Generate 3D, minimize energy) Ligand->PrepLig Grid Grid Generation (Define Active Site) PrepProt->Grid Dock Molecular Docking (e.g., Glide, AutoDock) PrepLig->Dock Grid->Dock Scoring Scoring & Ranking (Based on binding affinity) Dock->Scoring Visualization Visualization & Interaction Analysis Scoring->Visualization Report Report Generation Visualization->Report

Caption: A typical workflow for a molecular docking experiment.

Signaling Pathway

While specific signaling pathways for 1,4-diazepan-5-one derivatives are still under extensive investigation, the broader class of benzodiazepines, which share a similar diazepine core, are well-known modulators of the GABAA receptor.[2][4] The following diagram illustrates the GABAergic signaling pathway.

G Figure 2: Simplified GABA-A Receptor Signaling Pathway GABA GABA GABA_A GABA-A Receptor (α/γ subunit interface) GABA->GABA_A Binds BZD 1,4-Diazepan-5-one Derivative (Ligand) BZD->GABA_A Allosteric Modulation Channel Chloride Ion Channel Opening GABA_A->Channel Conformational Change Influx Chloride Ion (Cl-) Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

References

Troubleshooting & Optimization

optimizing reaction conditions for 1,4-diazepan-5-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diazepan-5-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1,4-diazepan-5-one?

A common and effective method involves a multi-step synthesis starting from N-Boc-ethylenediamine and a suitable three-carbon electrophile, such as ethyl acrylate. The process generally includes a Michael addition, followed by an intramolecular cyclization to form the protected diazepanone ring, and a final deprotection step to yield the target compound.

Q2: Why is the Boc protecting group used for ethylenediamine?

The tert-butyloxycarbonyl (Boc) group is used to selectively protect one of the amine groups of ethylenediamine. This prevents self-condensation and polymerization during the initial reaction steps and directs the reaction to the desired pathway. The Boc group is also advantageous due to its stability in various reaction conditions and the relatively mild acidic conditions required for its removal.[1][2]

Q3: What are the critical parameters for the cyclization step?

The intramolecular cyclization to form the seven-membered ring is a crucial step. Key parameters to control include temperature, solvent, and the presence of a suitable base or catalyst. The reaction may require heating to overcome the entropic barrier of forming a medium-sized ring. The choice of solvent can influence reaction rates and yields.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, staining with ninhydrin can be useful for visualizing the amine-containing starting materials and products. HPLC can provide more quantitative information on the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the initial Michael addition - Incomplete reaction. - Competing side reactions. - Steric hindrance from bulky substituents.- Increase reaction time and/or temperature. - Use a catalyst to promote the addition. - Ensure stoichiometry of reactants is accurate.
Failure of the cyclization step - The linear precursor is not sufficiently activated. - Unfavorable reaction kinetics or thermodynamics for ring closure. - Incorrect solvent or temperature.- Convert the ester of the linear precursor to a more reactive species. - Experiment with different solvents and a range of temperatures. - Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Incomplete Boc deprotection - Insufficiently acidic conditions. - Short reaction time.- Increase the concentration of the acid (e.g., TFA or HCl in a suitable solvent).[3][4] - Extend the reaction time and monitor by TLC or HPLC until the starting material is fully consumed.[3]
Formation of multiple byproducts - Side reactions such as polymerization or intermolecular condensation. - Degradation of starting materials or products under the reaction conditions.- Optimize reaction conditions (temperature, concentration, reaction time). - Use of protecting groups to prevent unwanted reactions. - Ensure high purity of starting materials and reagents.
Difficulty in purifying the final product - Presence of closely related impurities. - The product is highly polar and water-soluble.- Utilize column chromatography with an appropriate stationary and mobile phase. - Consider recrystallization from a suitable solvent system. - For highly polar compounds, ion-exchange chromatography may be effective.

Data Presentation

Table 1: Comparison of Reaction Conditions for Related Diazepanone Syntheses

Reactants Catalyst/Reagent Solvent Temperature Time Yield Reference
N-Boc-ethylenediamine and para-fluorobenzonitrile-DMSO120 °C48 hModerate[5]
Substituted piperidin-4-one and Sodium AzideSulfuric AcidDichloromethane273-278 K4 h65%[6]
o-phenylenediamines and aldehydesKeggin-type heteropolyacidsEthanolReflux15-120 minHigh[7]
Aminophenylketones, isocyanide, Boc-glycinal, carboxylic acid-Methanol, then DCE/TFArt, then 40 °C2 days, then overnightGood[8]

Note: The data presented is for the synthesis of substituted or related diazepine structures and should be used as a general guide for optimizing the synthesis of 1,4-diazepan-5-one.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1,4-diazepan-5-one
  • Michael Addition: To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add ethyl acrylate (1.1 eq). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude linear amino ester.

  • Cyclization: The crude amino ester is dissolved in a high-boiling point solvent like toluene or xylene. A catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide, is added. The mixture is heated to reflux for 12-24 hours. The reaction is monitored by TLC for the disappearance of the starting material. After cooling, the reaction mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.

Protocol 2: Deprotection of N-Boc-1,4-diazepan-5-one
  • The purified N-Boc-1,4-diazepan-5-one is dissolved in dichloromethane (DCM).

  • An excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) is added to the solution at 0 °C.[3][4]

  • The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a small amount of water and basified with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9.

  • The aqueous layer is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the final product, 1,4-diazepan-5-one.

Visualizations

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Boc Deprotection A N-Boc-ethylenediamine C Linear Amino Ester Intermediate A->C B Ethyl Acrylate B->C E N-Boc-1,4-diazepan-5-one C->E Toluene/Xylene, Reflux C->E D Heat, Base (e.g., NaOEt) G 1,4-Diazepan-5-one E->G DCM, rt E->G F Acid (TFA/HCl)

Caption: Synthetic workflow for 1,4-diazepan-5-one.

References

Technical Support Center: 1,4-Diazepan-5-one Hydrochloride Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and quality of 1,4-Diazepan-5-one hydrochloride precipitation.

Troubleshooting Guide

Low or No Precipitation Yield

Problem: After the addition of hydrochloric acid, little to no solid this compound precipitates from the solution.

Potential Cause Recommended Solution
Insufficient Supersaturation The concentration of the free base in the solvent may be too low. Concentrate the solution before adding HCl. Ensure the chosen solvent is one in which the hydrochloride salt is poorly soluble.
Inappropriate Solvent The hydrochloride salt may be too soluble in the chosen solvent. Switch to a less polar solvent in which the free base is soluble but the hydrochloride salt is not. Ethers (like diethyl ether or MTBE) and esters (like ethyl acetate) are common choices.
Suboptimal Temperature Precipitation may be temperature-dependent. Try cooling the solution in an ice bath or freezer after HCl addition to decrease the solubility of the hydrochloride salt.
Insufficient HCl Ensure a stoichiometric or slight excess of hydrochloric acid has been added to fully convert the free base to its hydrochloride salt. Use a pH indicator or meter to confirm the solution is acidic.
Slow Nucleation Crystal formation may be slow to initiate. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a small crystal of this compound can also induce precipitation.
Oily Precipitate or Poor Crystal Quality

Problem: The product separates as an oil or forms very fine, difficult-to-filter crystals.

Potential Cause Recommended Solution
Rapid Precipitation Adding HCl too quickly or a very high concentration of the starting material can lead to rapid precipitation, favoring oiling out or the formation of small, impure crystals. Add the HCl solution dropwise with vigorous stirring. Consider using a more dilute solution of the free base.
Inappropriate Solvent System The solvent may not be optimal for crystallization. A solvent/anti-solvent system can improve crystal quality. Dissolve the free base in a good solvent (e.g., ethanol, methanol) and then add an anti-solvent (a solvent in which the hydrochloride is insoluble, e.g., diethyl ether, hexane) during or after HCl addition.
Temperature Shock Cooling the solution too rapidly can lead to the formation of an oily product. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for precipitating this compound?

  • Good for Precipitation: Diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, and acetone are often effective. In these solvents, the free base is typically soluble, while the hydrochloride salt precipitates upon formation.

  • For Recrystallization: Alcohols like ethanol or isopropanol can be used, often in combination with an anti-solvent. The hydrochloride salt may have some solubility in hot alcohol, which decreases upon cooling, allowing for recrystallization.

Q2: How does temperature affect the yield of the precipitation?

A2: Lowering the temperature generally decreases the solubility of the hydrochloride salt, leading to a higher precipitation yield. After the addition of hydrochloric acid, it is common practice to cool the mixture in an ice bath (0-5 °C) or even colder to maximize the amount of product that crystallizes out of the solution.

Q3: Can I use an aqueous HCl solution instead of gaseous HCl or HCl in an organic solvent?

A3: While gaseous HCl or HCl dissolved in an organic solvent (like diethyl ether or isopropanol) is often preferred to keep the system anhydrous, an aqueous HCl solution can sometimes be used. However, this will introduce water into the system, which may increase the solubility of the hydrochloride salt and thus lower the yield. If using aqueous HCl, it is crucial to use a concentrated solution and to ensure the organic solvent used is not miscible with water to a large extent. The impact on yield should be experimentally evaluated.

Q4: My final product has a low melting point and appears impure. How can I purify it?

A4: Recrystallization is the most common method for purifying crystalline organic compounds.

Recrystallization Protocol Outline:

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. Ethanol or ethanol/ether mixtures are good starting points.

  • Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent.

  • Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. A study on a related diazepam derivative showed that a single recrystallization can improve purity to >98%.[1]

Experimental Protocols

Protocol 1: Precipitation via HCl Gas in Diethyl Ether

This method is suitable for obtaining a high-purity solid directly from the reaction mixture containing the free base.

  • Dissolve the crude 1,4-Diazepan-5-one free base in anhydrous diethyl ether (e.g., 10 mL of ether per 1 g of crude product).

  • Stir the solution at room temperature.

  • Bubble dry hydrogen chloride gas through the solution.

  • Continue bubbling until a white precipitate is no longer formed.

  • Filter the white solid, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Precipitation using HCl in a Solvent and Cooling

This is a common laboratory-scale procedure.

  • Dissolve the 1,4-Diazepan-5-one free base in a suitable organic solvent like ethyl acetate or a minimal amount of ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with constant stirring.

  • Allow the mixture to stir in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitate by filtration, wash with a small volume of the cold solvent, and dry.

Data Presentation

The following tables summarize the effect of different solvents and temperatures on the precipitation and recrystallization of diazepine compounds, which can serve as a starting point for optimizing the precipitation of this compound.

Table 1: Solvent Effects on Precipitation of Diazepine Hydrochlorides (Qualitative)

SolventExpected Solubility of Free BaseExpected Solubility of HCl SaltSuitability for Precipitation
Diethyl EtherGoodPoorExcellent
Ethyl AcetateGoodPoor-ModerateGood
AcetoneGoodModerateFair to Good
EthanolExcellentGoodPoor (Better for Recrystallization)
WaterPoorGoodUnsuitable

Table 2: Illustrative Yields for Related Diazepam Syntheses

Reaction StepSolvent SystemTemperatureYieldPurityReference
Diazepam Synthesis (Final Step)Acetonitrile / Water0 °C then 60 °C~96%~91% (before recrystallization)[2]
Diazepam RecrystallizationNot specifiedNot specified->98%[2]

Visualizations

Precipitation_Workflow cluster_preparation Solution Preparation cluster_precipitation Precipitation cluster_isolation Product Isolation a Dissolve 1,4-Diazepan-5-one (free base) in appropriate solvent b Add HCl Solution (e.g., in ether) a->b c Cool Solution (e.g., ice bath) b->c d Filter Precipitate c->d e Wash with Cold Solvent d->e f Dry under Vacuum e->f g g f->g Final Product: 1,4-Diazepan-5-one HCl

Caption: General workflow for the precipitation of this compound.

Troubleshooting_Low_Yield Start Low Precipitation Yield Q1 Is the solution acidic? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the solvent appropriate? A1_Yes->Q2 Sol1 Add more HCl A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the solution cold enough? A2_Yes->Q3 Sol2 Change to a less polar solvent (e.g., ether) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider seeding or scratching the flask A3_Yes->End Sol3 Cool to 0-5 °C A3_No->Sol3

Caption: Decision tree for troubleshooting low precipitation yield.

References

Technical Support Center: Purification of 1,4-Diazepan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,4-diazepan-5-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1,4-diazepan-5-one derivatives?

A1: The primary purification techniques for 1,4-diazepan-5-one derivatives are recrystallization and column chromatography (both flash and HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For thermally stable, crystalline compounds, recrystallization is often a straightforward and effective method.[1] Column chromatography is more versatile and can be used to separate complex mixtures.

Q2: What are the typical impurities I might encounter in the synthesis of 1,4-diazepan-5-one derivatives?

A2: Impurities can arise from starting materials, side-reactions, or degradation of the product. Common impurities may include unreacted starting materials (e.g., diamines and keto-acids), partially reacted intermediates, and byproducts from side reactions such as N-methylation or O-methylation. In syntheses involving condensation reactions, incomplete cyclization can also lead to linear amide impurities.[2]

Q3: How do I choose a suitable solvent system for recrystallization?

A3: The ideal recrystallization solvent is one in which your 1,4-diazepan-5-one derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of related compounds include ethanol, or mixtures like dichloromethane and petroleum ether.[1] Experimentation with small quantities of your compound in various solvents is the best approach to identify the optimal system.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a solvent in which the compound is too soluble, or too rapid cooling. To address this, you can try using a more dilute solution, a different solvent system, or slowing down the cooling process. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Q5: What type of column and mobile phase should I use for flash chromatography of my 1,4-diazepan-5-one derivative?

A5: For flash chromatography, a standard silica gel column is a good starting point. The choice of mobile phase will depend on the polarity of your specific derivative. A common approach is to use a gradient of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone). Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives good separation between your product and impurities.

Q6: I am having trouble separating my 1,4-diazepan-5-one derivative from a very similar impurity by flash chromatography. What can I do?

A6: If standard silica gel chromatography does not provide adequate separation, consider using a different stationary phase, such as alumina. Alternatively, you can try a different solvent system to alter the selectivity. For very difficult separations, High-Performance Liquid Chromatography (HPLC) with a more efficient column may be necessary.

Troubleshooting Guides

Recrystallization
Problem Potential Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a different solvent system.
No crystals form upon cooling Solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration.
Compound is too soluble in the chosen solvent at low temperature.Use a less polar solvent or add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.
Oiling out Solution is supersaturated; cooling is too rapid.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
High concentration of impurities.Perform a preliminary purification step like a liquid-liquid extraction or a quick filtration through a silica plug.
Low recovery of purified product Compound is partially soluble in the cold solvent.Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals.
Column Chromatography (Flash & HPLC)
Problem Potential Cause(s) Suggested Solution(s)
Poor separation of product and impurities Inappropriate mobile phase.Optimize the solvent system using TLC to achieve better separation.
Column is overloaded with sample.Reduce the amount of crude material loaded onto the column.
Peak tailing in chromatogram Compound is interacting strongly with the stationary phase.Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica gel).
Column is degraded.Use a new column.
Product is not eluting from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound may have decomposed on the column.Test the stability of your compound on the stationary phase (e.g., by spotting on a TLC plate and letting it sit for some time before eluting).
Cracked or channeled column (flash chromatography) Improper packing of the column.Repack the column carefully, ensuring a uniform and level bed of silica gel.

Experimental Protocols

Example Recrystallization Protocol for a 2,7-diphenyl-1,4-diazepan-5-one derivative

This protocol is adapted from a published procedure for the purification of t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one.[1]

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol.

  • Filtration (optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper.

  • Concentration: Concentrate the solution in vacuo to approximately 10 ml.

  • Crystallization: Allow the solution to stand at room temperature for crystallization to occur.

  • Second Recrystallization: For higher purity, collect the crystals and recrystallize again from a mixture of dichloromethane and petroleum ether (60–80°C).

  • Drying: Collect the purified crystals by filtration and dry them thoroughly.

General Protocol for Flash Column Chromatography
  • Select Solvent System: Use TLC to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase) and load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elute the Column: Begin eluting with the initial mobile phase. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes purification data for a representative 1,4-diazepan-5-one derivative from a literature source.

Compound Purification Method Solvent(s) Yield (%) Melting Point (°C) Reference
t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-oneRecrystallizationDichloromethane/Petroleum Ether74.83178–180[1]
t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-oneRecrystallizationDichloromethane/Petroleum Ether79.01215–217[1]

Visualizations

Purification_Workflow Crude Crude 1,4-diazepan-5-one Derivative TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot, crystalline solid Column Column Chromatography TLC->Column Multiple spots or oily product Pure Pure Product Recrystallization->Pure Column->Pure Impure Impure Fractions Column->Impure

Caption: General workflow for the purification of 1,4-diazepan-5-one derivatives.

Troubleshooting_Logic Start Purification Issue Identified CheckPurity Assess Purity (TLC, HPLC, NMR) Start->CheckPurity Recryst Recrystallization Troubleshooting CheckPurity->Recryst Impurity profile suggests recrystallization is feasible Chrom Chromatography Troubleshooting CheckPurity->Chrom Complex mixture or oily product Solvent Optimize Solvent System Recryst->Solvent Loading Check Sample Loading Chrom->Loading StationaryPhase Consider Alternative Stationary Phase Solvent->StationaryPhase Still poor separation PurityAchieved Desired Purity Achieved Solvent->PurityAchieved Separation improved Loading->Solvent Loading->PurityAchieved Separation improved StationaryPhase->PurityAchieved

Caption: Logical flow for troubleshooting purification issues.

References

Technical Support Center: Synthesis of 1,4-Diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,4-diazepan-5-one. The information is tailored for researchers, scientists, and professionals in drug development to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,4-diazepan-5-one?

A1: A prevalent and straightforward method for synthesizing 1,4-diazepan-5-one is a two-step process involving the initial Michael addition of ethylenediamine to an acrylic acid derivative (such as ethyl acrylate), followed by an intramolecular cyclization of the resulting intermediate to form the seven-membered ring.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The main side products typically arise from the Michael addition and the subsequent cyclization step. These include the bis-adduct from the double addition of the acrylate to ethylenediamine, unreacted starting materials, the uncyclized amino ester intermediate, and various polymeric materials.

Q3: How can I monitor the progress of the reaction to minimize side products?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction. By tracking the consumption of starting materials and the appearance of the desired product and intermediates, you can optimize reaction times to prevent the formation of byproducts from prolonged heating or exposure to reagents.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 1,4-Diazepan-5-one
Potential Cause Suggested Solution
Incomplete Michael AdditionEnsure a 1:1 molar ratio of ethylenediamine to ethyl acrylate. The reaction can be sensitive to stoichiometry. Running the reaction at a lower temperature for a longer duration may also improve selectivity for the mono-adduct.
Incomplete CyclizationThe cyclization step is often the most challenging. Ensure adequate heating and sufficient reaction time. The choice of solvent is also critical; a high-boiling point, non-protic solvent is often preferred to facilitate the intramolecular reaction and removal of the alcohol byproduct.
Formation of Bis-AdductA common side product is the bis-Michael addition product. To minimize its formation, add the ethyl acrylate slowly and in a controlled manner to a solution of ethylenediamine. Using a slight excess of ethylenediamine can also favor the formation of the mono-adduct.
PolymerizationAcrylic acid derivatives can polymerize, especially at elevated temperatures. Consider using a polymerization inhibitor if this is a significant issue. Running the reaction at lower temperatures can also help.
Issue 2: Presence of a High Molecular Weight, Insoluble Material in the Product

This is likely due to polymerization of the acrylic acid derivative or the formation of polymeric side products from reactions between the various amine and ester functionalities present.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Conduct the Michael addition at a lower temperature to reduce the rate of polymerization.

    • Purify the Intermediate: Isolate and purify the mono-Michael addition product before proceeding to the cyclization step. This removes unreacted acrylate that could polymerize during heating.

    • Use of Inhibitors: A small amount of a radical inhibitor (e.g., hydroquinone) can be added to the acrylate to prevent polymerization.

Issue 3: Difficulty in Removing the Bis-Adduct Side Product

The bis-adduct can be challenging to separate from the desired product due to similar polarities.

  • Troubleshooting Steps:

    • Chromatography: Column chromatography is the most effective method for separation. A carefully selected solvent system can resolve the two compounds.

    • Recrystallization: If a suitable solvent can be found, fractional recrystallization may be an option to enrich the desired product.

    • Reaction Optimization: The best approach is to minimize its formation in the first place by carefully controlling the stoichiometry and addition rate of the reactants.

Reaction Pathways and Side Product Formation

The following diagrams illustrate the intended synthetic pathway and the formation of a common side product.

G cluster_main Main Synthetic Pathway cluster_side Side Reaction EDA Ethylenediamine Intermediate N-(2-aminoethyl)-β-alanine ethyl ester (Mono-adduct) EDA->Intermediate + Ethyl Acrylate (Michael Addition) EA Ethyl Acrylate Product 1,4-Diazepan-5-one Intermediate->Product Heat (Intramolecular Cyclization) SideProduct Bis-Adduct Intermediate->SideProduct + Ethyl Acrylate

Caption: Synthetic pathway for 1,4-diazepan-5-one and a common side reaction.

Experimental Protocol: Synthesis of 1,4-Diazepan-5-one

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Michael Addition - Formation of N-(2-aminoethyl)-β-alanine ethyl ester

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add ethyl acrylate (1.0 eq) dropwise to the cooled solution over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the mono-adduct.

  • Remove the solvent under reduced pressure to obtain the crude intermediate. It is advisable to purify this intermediate by column chromatography before proceeding.

Step 2: Intramolecular Cyclization - Formation of 1,4-Diazepan-5-one

  • Place the purified N-(2-aminoethyl)-β-alanine ethyl ester into a round-bottom flask with a high-boiling point solvent (e.g., toluene or xylene).

  • Heat the mixture to reflux (typically 110-140 °C) for 12-48 hours. The progress of the cyclization can be monitored by observing the distillation of ethanol or by TLC/LC-MS analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1,4-diazepan-5-one.

Data Management for Optimization

To effectively troubleshoot and optimize the synthesis, it is crucial to maintain detailed records of reaction parameters and outcomes. The following table provides a template for data collection.

Run ID EDA:Acrylate Ratio Reaction Temp (°C) Reaction Time (h) Yield of Product (%) Yield of Bis-Adduct (%) Notes
0011:125246515Standard conditions
0021.2:12524755Excess diamine reduced bis-adduct
0031:10487010Lower temp, longer time

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 1,4-diazepan-5-one.

G start Start Synthesis problem Low Yield or Impure Product? start->problem check_ma Analyze Michael Addition Step problem->check_ma Yes end_good Successful Synthesis problem->end_good No ma_issue Bis-adduct or Polymerization? check_ma->ma_issue check_cyc Analyze Cyclization Step cyc_issue Incomplete Reaction? check_cyc->cyc_issue ma_issue->check_cyc Neither sol_ma1 Adjust Stoichiometry (Excess Diamine) ma_issue->sol_ma1 Bis-adduct sol_ma2 Lower Temperature Slow Addition ma_issue->sol_ma2 Polymer sol_cyc1 Increase Temperature or Time cyc_issue->sol_cyc1 Yes sol_cyc2 Change Solvent cyc_issue->sol_cyc2 Yes cyc_issue->end_good No sol_ma1->start sol_ma2->start sol_cyc1->start sol_cyc2->start

Caption: A troubleshooting workflow for the synthesis of 1,4-diazepan-5-one.

troubleshooting low yield in diazepanone ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazepanone ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of diazepanone-containing molecules. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My diazepanone ring formation reaction has a very low yield. What are the general factors I should investigate?

A common issue in any chemical synthesis is a lower-than-expected yield.[1] For diazepanone ring formation, several key areas should be scrutinized:

  • Purity of Starting Materials: Impurities in your reactants or solvents can significantly interfere with the reaction, leading to side products or inhibition of the desired transformation.[1] Ensure all starting materials are pure and solvents are anhydrous, especially for moisture-sensitive reactions.

  • Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. An incomplete reaction may require longer reaction times or higher temperatures.[2] Conversely, prolonged reaction times or excessive heat can lead to product decomposition.[1][3] Careful monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[2]

  • Stoichiometry of Reagents: The molar ratios of reactants, catalysts, and any additives must be carefully controlled to prevent side reactions and purification challenges.[2]

  • Workup and Purification: Significant product loss can occur during the workup and purification stages.[1][4] This can be due to incomplete extraction, product decomposition on silica gel, or physical loss during transfers.

Q2: I am attempting an intramolecular cyclization to form a diazepanone, but I am observing the formation of side products. What are some common side reactions?

Intramolecular cyclizations can be prone to competing reactions. Depending on the specific synthetic route, you may encounter:

  • Intermolecular Reactions: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

  • Elimination Reactions: Depending on the nature of the leaving group and the basicity of the reaction conditions, elimination reactions can compete with the desired nucleophilic substitution.

  • Rearrangements: Certain reaction conditions, particularly with strong acids, can promote rearrangements of carbocation intermediates, leading to undesired isomeric products. For example, in the Bischler-Napieralski reaction, which involves similar principles of intramolecular cyclization, retro-Ritter reactions can be a significant side reaction.[1][5][6]

Q3: How do I choose the right solvent and catalyst for my diazepanone ring formation?

The choice of solvent and catalyst is highly dependent on the specific reaction mechanism.

  • Solvent: The solvent can influence reactant solubility, reaction rate, and selectivity.[5] For example, polar aprotic solvents like DMF or DMSO are often used for SN2 cyclizations, while non-polar solvents like toluene or dichloromethane are common in Ring-Closing Metathesis (RCM). It's often necessary to screen a variety of solvents to find the optimal conditions.[7][8][9]

  • Catalyst: The catalyst plays a crucial role in many cyclization strategies. For instance, in RCM, the choice between different generations of Grubbs catalysts can affect reaction speed and yield.[10] For acid-catalyzed reactions, the strength of the acid can be critical; a weaker acid may not be sufficient to promote the reaction, while a stronger acid might lead to decomposition.

Troubleshooting Specific Synthetic Routes

Below are troubleshooting guides for common methods used in diazepanone ring formation.

Reductive Amination Followed by Intramolecular Cyclization

This two-step approach is a common strategy for forming heterocyclic rings.

Common Issues & Troubleshooting

Problem Potential Cause Suggested Solution
Low yield of imine formation Steric hindrance around the carbonyl or amine.Use a more reactive carbonyl compound or a less hindered amine if possible. Increase reaction temperature or use a dehydrating agent (e.g., molecular sieves).
Low nucleophilicity of the amine.For weakly nucleophilic amines, such as anilines, consider using a Lewis acid catalyst to activate the carbonyl group.
Reversibility of imine formation.Remove water as it forms using a Dean-Stark apparatus or molecular sieves.
Incomplete reduction of the imine Insufficient reducing agent.Increase the equivalents of the reducing agent (e.g., NaBH₄, NaBH₃CN).[11]
Deactivation of the reducing agent.Ensure anhydrous conditions, as borohydride reagents can react with protic solvents.[11]
Low reactivity of the imine.Use a more powerful reducing agent or increase the reaction temperature.
Low yield of final cyclization step Unfavorable ring strain for the seven-membered ring.Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Poor leaving group in the cyclization precursor.Convert the leaving group to a more reactive one (e.g., hydroxyl to tosylate or mesylate).
Steric hindrance at the reaction centers.Modify the substrate to reduce steric hindrance if possible.

Troubleshooting Workflow for Reductive Amination/Cyclization

G start Low Yield in Diazepanone Formation check_imine Check Imine Formation (TLC/NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine optimize_imine Optimize Imine Formation: - Increase temperature - Add dehydrating agent - Use Lewis acid catalyst incomplete_imine->optimize_imine Yes check_reduction Check Imine Reduction (TLC/LC-MS) incomplete_imine->check_reduction No optimize_imine->check_imine Re-evaluate incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction optimize_reduction Optimize Reduction: - Increase equivalents of reducing agent - Change reducing agent (e.g., NaBH(OAc)₃) - Ensure anhydrous conditions incomplete_reduction->optimize_reduction Yes check_cyclization Check Cyclization Step (TLC/LC-MS) incomplete_reduction->check_cyclization No optimize_reduction->check_reduction Re-evaluate incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization optimize_cyclization Optimize Cyclization: - Use high dilution - Improve leaving group - Screen solvents and bases incomplete_cyclization->optimize_cyclization Yes success Improved Yield incomplete_cyclization->success No optimize_cyclization->check_cyclization Re-evaluate

Caption: Troubleshooting workflow for low yield in diazepanone synthesis via reductive amination and cyclization.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for the formation of cyclic structures, including diazepanones.

Common Issues & Troubleshooting

Problem Potential Cause Suggested Solution
Low or no conversion Catalyst deactivation.Ensure all reagents and solvents are thoroughly degassed and free of impurities. Use a more robust catalyst (e.g., second-generation Grubbs catalyst).
Unfavorable substrate conformation for cyclization.Modify the substrate to favor a conformation that brings the terminal alkenes closer together.
Low catalyst loading.Increase the catalyst loading incrementally.
Formation of oligomers/polymers High reaction concentration.Perform the reaction under high-dilution conditions.
E/Z isomerization of the product Reaction conditions.The E/Z selectivity can sometimes be influenced by the choice of catalyst and reaction temperature. Screening different catalysts may be necessary.

Quantitative Data: Optimization of RCM for Diazepinone Synthesis

The following table summarizes the optimization of reaction conditions for the RCM synthesis of a benzoyl-protected diazepinone.

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%)
Grubbs I5CH₂Cl₂4090
Grubbs II5CH₂Cl₂4095
Grubbs II2CH₂Cl₂4094
Grubbs II1CH₂Cl₂4092
Hoveyda-Grubbs II1CH₂Cl₂4093

Adapted from a study on the synthesis of 1,3-diazepinone nucleosides.[10]

Experimental Protocols

General Protocol for Reductive Amination
  • Dissolve the amine (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv) in a suitable solvent (e.g., methanol, dichloroethane).

  • Stir the mixture at room temperature for 1-4 hours to allow for imine formation. The progress of the reaction can be monitored by TLC or NMR.

  • Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride, 1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the imine is completely consumed (as monitored by TLC).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Ring-Closing Metathesis
  • Dissolve the diene substrate in a degassed solvent (e.g., anhydrous dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen). The concentration should be low (typically 0.001-0.01 M) to favor intramolecular cyclization.

  • Add the RCM catalyst (e.g., Grubbs catalyst, 1-5 mol%) to the solution.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench it by adding a scavenger for the catalyst, such as ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship Diagram for Method Selection

G start Starting Material Functional Groups terminal_alkenes Contains two terminal alkenes? start->terminal_alkenes carbonyl_and_amine Contains a carbonyl and an amine precursor? terminal_alkenes->carbonyl_and_amine No rcm Consider Ring-Closing Metathesis (RCM) terminal_alkenes->rcm Yes reductive_amination Consider Reductive Amination followed by cyclization carbonyl_and_amine->reductive_amination Yes other_methods Consider other methods: - Schmidt Reaction - Beckmann Rearrangement - Intramolecular Sₙ2 carbonyl_and_amine->other_methods No

References

Technical Support Center: Alternative Catalysts for 1,4-Diazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts in the synthesis of 1,4-diazepines and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are some efficient alternatives to conventional acid catalysts like trifluoroacetic acid (CF₃COOH) for 1,4-diazepine synthesis?

A1: Several alternative catalytic systems have been developed to improve yields, reduce reaction times, and offer environmental benefits. Notable alternatives include:

  • Heteropolyacids (HPAs): Keggin-type HPAs, such as H₅PMo₁₀V₂O₄₀, have demonstrated superior efficiency, providing high yields in shorter reaction times.[1] They possess strong Brønsted acidity and redox properties, and their reusability makes them a cost-effective and environmentally friendly option.[1][2]

  • Palladium Catalysts: Palladium complexes like Pd(PPh₃)₄ are effective for the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to form the 1,4-benzodiazepine core.[3]

  • Copper Catalysts: Copper(I) iodide (CuI), often used with a ligand like N,N-dimethylglycine, facilitates the intramolecular C–N cross-coupling reaction to synthesize functionalized 1,4-benzodiazepine derivatives under mild conditions.[4][5]

  • "Green" Catalysts: For environmentally friendly synthesis, options like Vitamin C (L-ascorbic acid) and various nano-catalysts (e.g., mesoporous silica nanoparticles) have been successfully used.[6]

Q2: What are the main advantages of using heteropolyacids (HPAs) as catalysts?

A2: Heteropolyacids offer several key advantages over traditional liquid acid catalysts.[1][2]

  • High Catalytic Activity: Their strong Brønsted acidity leads to high yields and significantly shorter reaction times.[1]

  • Bifunctionality: They possess both acidic and redox properties, which can be beneficial for certain transformations.[1]

  • Reusability: As solid catalysts, HPAs can be easily recovered and recycled, reducing waste and overall cost.[1][2]

  • Environmental Benefits: They are considered a "greener" alternative, replacing corrosive and polluting liquid acids.[2]

Q3: How do palladium-catalyzed reactions enable the synthesis of structurally diverse 1,4-benzodiazepines?

A3: Palladium-catalyzed reactions proceed through the formation of π-allylpalladium intermediates.[3] These intermediates undergo an intramolecular nucleophilic attack by an amide nitrogen, which results in the formation of the seven-membered benzodiazepine core. This methodology allows for the construction of diverse benzodiazepine frameworks by varying the starting materials, such as N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates.[3]

Q4: Are there catalytic methods suitable for multi-component reactions (MCRs) to synthesize 1,4-benzodiazepines?

A4: Yes, multi-component reactions are a powerful tool for creating diverse 1,4-benzodiazepine scaffolds. For instance, the Ugi four-component reaction (Ugi-4CR) can be employed, followed by an intramolecular cyclization step.[7] This approach allows for the assembly of complex molecules with multiple points of diversity in a highly convergent and efficient manner.[7]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Possible Cause Suggested Solution
Suboptimal Catalyst The choice of catalyst is critical. For reactions involving ketimine intermediates and aldehydes, conventional catalysts like CF₃COOH may result in unsatisfactory yields.[1] Consider switching to a more efficient catalyst like a Keggin-type heteropolyacid (e.g., H₅PMo₁₀V₂O₄₀), which has been shown to significantly improve yields.[1]
Inefficient Catalyst Composition The composition of the catalyst can dramatically affect its activity. For vanadomolybdophosphoric acids (H₃₊ₓPMo₁₂₋ₓVₓO₄₀), increasing the number of vanadium atoms (up to x=2 or 3) can decrease reaction time and increase product yields.[1]
Incorrect Reaction Conditions Ensure that reaction conditions such as temperature and solvent are optimized. For some syntheses, microwave irradiation can reduce reaction times and improve yields compared to conventional heating.[6][7]
Poor Substrate Scope The electronic properties of substituents on your starting materials can influence the reaction outcome. For palladium-catalyzed reactions with unsymmetrical carbonates, nucleophilic attack may be favored at the alkyne terminus with the more electron-rich aryl group.[3]

Problem 2: Long Reaction Time

Possible Cause Suggested Solution
Low Catalyst Activity The catalyst's intrinsic activity dictates the reaction rate. Heteropolyacids have been shown to provide shorter reaction times compared to CF₃COOH.[1] Among HPAs, H₅PMo₁₀V₂O₄₀ has been identified as particularly efficient.[1]
Conventional Heating Conventional refluxing can be slow.[6] Microwave-assisted synthesis or ultrasonication can dramatically shorten reaction times, in some cases from hours to minutes.[6]
Sub-optimal Solvent The choice of solvent can impact reaction kinetics. For nano-catalyst mediated syntheses, water has been shown to give excellent yields in very short times compared to organic solvents like ethanol or acetonitrile.[6]

Problem 3: Difficulty in Catalyst Separation and Reuse

Possible Cause Suggested Solution
Homogeneous Catalyst Liquid acid catalysts (e.g., CF₃COOH) are difficult to separate from the reaction mixture.[1]
Catalyst Leaching The active catalytic species may leach from a solid support, reducing its reusability.
Use of Heterogeneous Catalysts Employ solid catalysts such as heteropolyacids, zeolites, or nano-catalysts.[2] These can be recovered by simple filtration and reused.[1][6] Magnetically separable nano-catalysts (e.g., CuFe₂O₄@MIL-101) offer a particularly straightforward method for recovery.[6]

Data Presentation: Catalyst Performance Comparison

Table 1: Comparison of Catalysts in the Synthesis of 1,4-Diazepine Derivatives from Enaminones and Aldehydes.[1]

CatalystTime (h)Yield (%)
CF₃COOH1058
H₃PW₁₂O₄₀670
H₃PMo₁₂O₄₀575
H₄PMo₁₁VO₄₀485
H₆PMo₉V₃O₄₀390
H₅PMo₁₀V₂O₄₀ 2 95

Table 2: Selected Modern Catalytic Methods for Benzodiazepine Synthesis.[6]

CatalystKey ReactantsConditionsTimeYield (%)
Copper(II)o-phenylenediamine (OPD), N-propargylated-2-aminobenzaldehydeMicrowave, 100 °C15 min73-88
Vitamin COPD, Ketones, IsocyanidesWater, RT5 hExcellent
Fe-MCM-41-IL (nano-catalyst)OPD, Tetronic Acid, AldehydesUltrasonication5-10 min89-97
MSNPsOPD, 2-formyl benzoic acid, AcetophenoneAcetic Acid, 120 °C24 h55-91

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diazepines using Heteropolyacid (HPA) Catalyst[1]

This protocol describes the synthesis of 1,4-diazepine derivatives from enaminones and aromatic aldehydes using H₅PMo₁₀V₂O₄₀ as a catalyst.

  • Reactant Preparation: Dissolve the enaminone derivative (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add the HPA catalyst (H₅PMo₁₀V₂O₄₀, 0.01 mmol) to the solution.

  • Reaction: Stir the mixture under reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 1,4-diazepine derivative.

Protocol 2: Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines[3]

This protocol outlines the synthesis of substituted 1,4-benzodiazepines via palladium-catalyzed cyclization.

  • Reaction Setup: In a reaction vessel, add the N-tosyl-disubstituted 2-aminobenzylamine (1a, 94.2 µmol) and the propargylic carbonate (2a, 123 µmol).

  • Solvent and Catalyst Addition: Add dioxane (0.5 mL) as the solvent, followed by the palladium catalyst (Pd(PPh₃)₄, 9.4 µmol).

  • Reaction: Stir the reaction mixture at 25 °C for 3 hours.

  • Purification: After the reaction is complete, concentrate the mixture under vacuum and purify the residue by column chromatography on silica gel to isolate the 1,4-benzodiazepine product.

Visualizations

experimental_workflow start Start: Define Synthesis Target (e.g., Substituted 1,4-Diazepine) reactants Select Starting Materials (e.g., Enaminone, Aldehyde) start->reactants catalyst_screening Catalyst Screening (HPA, Pd, Cu, etc.) reactants->catalyst_screening optimization Optimize Reaction Conditions (Solvent, Temp, Time) catalyst_screening->optimization Select best catalyst optimization->catalyst_screening Re-screen if needed synthesis Perform Synthesis optimization->synthesis workup Reaction Work-up & Purification (Chromatography, Recrystallization) synthesis->workup analysis Characterization (NMR, MS, etc.) workup->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for catalyzed 1,4-diazepine synthesis.

troubleshooting_flowchart start Problem Encountered q_yield Is the yield low? start->q_yield a_yield_catalyst 1. Change to a more active catalyst (e.g., HPA). 2. Optimize catalyst composition. q_yield->a_yield_catalyst Yes q_time Is reaction time too long? q_yield->q_time No a_yield_conditions 1. Optimize temperature and solvent. 2. Consider microwave or ultrasound. a_yield_catalyst->a_yield_conditions a_yield_conditions->q_time a_time_catalyst Use a more efficient catalyst (e.g., H₅PMo₁₀V₂O₄₀). q_time->a_time_catalyst Yes q_separation Is catalyst separation difficult? q_time->q_separation No a_time_energy Switch from conventional heating to microwave or sonication. a_time_catalyst->a_time_energy a_time_energy->q_separation a_separation Use a heterogeneous solid catalyst (HPA, nano-catalyst) for easy filtration. q_separation->a_separation Yes end Problem Resolved q_separation->end No a_separation->end

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: 1,4-Diazepan-5-one Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for 1,4-Diazepan-5-one hydrochloride are not extensively available in public literature. This guide provides a general framework based on the compound's chemical structure, which contains a lactam (a cyclic amide) and a secondary amine hydrochloride. The principles, potential pathways, and experimental protocols are derived from established knowledge of pharmaceutical stability testing for related functional groups. All quantitative data and specific degradation products shown are illustrative examples to guide researchers.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: this compound possesses two primary functional groups that are susceptible to degradation:

  • A Lactam (Cyclic Amide): The seven-membered ring contains an amide bond which is prone to hydrolysis under both acidic and basic conditions.[1][2] Ring strain in such cyclic structures can influence the rate of hydrolysis compared to acyclic amides.[1]

  • A Secondary Amine Hydrochloride: The molecule contains a secondary amine, which is salified with hydrochloric acid. This functional group can be susceptible to oxidation.[3][4] Furthermore, hydrochloride salts of pharmaceuticals can sometimes undergo disproportionation to the free base, which may have different stability and solubility profiles.[5][6][7][8]

Q2: What are the most probable degradation pathways for this compound?

A2: Based on its structure, the most likely degradation pathways are:

  • Hydrolysis: The cleavage of the lactam ring by water, which can be catalyzed by acids or bases, to yield an open-chain amino acid derivative.[9][10][11]

  • Oxidation: The secondary amine can be oxidized, potentially by atmospheric oxygen or peroxide impurities commonly found in pharmaceutical excipients.[3][12] This can lead to the formation of N-oxides or other related species.[3]

  • Photodegradation: Many heterocyclic compounds are sensitive to light.[13][14][15] Exposure to UV or visible light could initiate degradation, leading to a complex mixture of products.

Q3: How should I properly store and handle this compound?

A3: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, keeping it in a desiccator at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: I am observing an unexpected peak in my HPLC analysis of an aged sample. What could it be?

A4: An unexpected peak is likely a degradation product. To identify its cause, you should perform a systematic forced degradation study (stress testing).[16][17] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradants.[16] Comparing the retention time of the unknown peak with peaks generated during the stress study can help identify the degradation pathway. A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from all potential degradation products.[18][19][20]

Q5: My sample shows a significant loss of potency over time, but I don't see major degradation peaks. What could be the issue?

A5: This phenomenon, known as poor mass balance, can occur for several reasons:

  • Formation of Non-UV-Active Products: The degradants may lack a chromophore and thus be invisible to a UV detector.

  • Formation of Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.

  • Adsorption: The compound or its degradants may adsorb to the surfaces of the storage container or analytical vials.

  • Precipitation: The compound may be precipitating out of solution if its solubility is exceeded or changes with temperature.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Appearance of New Peaks in Chromatogram 1. Hydrolytic Degradation: Amide bond in the lactam ring is breaking.[2] 2. Oxidative Degradation: Secondary amine is being oxidized.[3] 3. Photodegradation: Sample exposed to light.[14] 4. Excipient Interaction: A component in your formulation is reacting with the drug.1. Conduct Forced Degradation: Systematically test acid, base, oxidative, thermal, and photolytic conditions to generate and identify potential degradants.[21][17] 2. Develop a Stability-Indicating Method: Ensure your analytical method can separate the parent peak from all new peaks.[22] 3. Control Storage Conditions: Store samples protected from light and moisture. Consider an inert atmosphere. 4. Check Excipients: Test for reactive impurities like peroxides in your excipients.
Change in Physical Appearance (e.g., color change, clumping) 1. Degradation: Formation of colored degradants. 2. Hygroscopicity: The compound is absorbing moisture from the atmosphere. 3. Polymorphic Change: The solid-state form of the crystal is changing.1. Characterize the Impurity: Attempt to isolate and identify the colored species. 2. Hygroscopicity Testing: Determine the moisture uptake under different relative humidity conditions. 3. Solid-State Characterization: Use techniques like PXRD or DSC to check for changes in the crystal form.
Poor Mass Balance (API + Impurities < 100%) 1. Adsorption to Container: The compound is sticking to glass or plastic surfaces. 2. Formation of Non-UV Active or Volatile Degradants. 3. Incomplete Extraction/Solubility Issues. 1. Test for Adsorption: Rinse the container with a strong solvent and analyze the rinse solution. Consider using silanized glass vials. 2. Use Universal Detectors: Employ HPLC with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). 3. Optimize Sample Preparation: Verify the solubility of the compound and its potential degradants in your sample diluent.
Inconsistent Stability Results 1. Salt Disproportionation: The hydrochloride salt may be converting to the free base, which has different stability.[6][8] 2. pH Effects: The pH of the sample solution may not be controlled, affecting hydrolysis rates. 3. Batch-to-Batch Variability: Different batches may have different impurity profiles or physical properties.1. Monitor Solid Form: Use solid-state analytical techniques (e.g., PXRD, Raman) to monitor for the presence of the free base in the solid state.[7] 2. Use Buffered Solutions: For solution stability studies, use buffers to maintain a constant pH. 3. Characterize Batches: Fully characterize each batch of the compound before initiating stability studies.

Quantitative Data Presentation

The following table presents illustrative data from a hypothetical forced degradation study on this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradants.

Table 1: Illustrative Forced Degradation Results for this compound

Stress Condition% Assay of Parent% Total DegradationMajor Degradant 1 (Hydrolysis Product) [% Area]Major Degradant 2 (Oxidation Product) [% Area]
Control (Initial) 100.00.00.00.0
Acid (0.1 M HCl, 60°C, 24h) 88.511.510.8< 0.1
Base (0.1 M NaOH, 60°C, 4h) 85.214.814.1< 0.1
Oxidative (3% H₂O₂, RT, 24h) 92.17.90.27.5
Thermal (80°C, 72h) 98.61.41.10.2
Photolytic (ICH Option 2) 95.34.71.52.8

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and test the specificity of the analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 1, 4, and 8 hours. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 8 and 24 hours.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Also, store a solution of the compound (1 mg/mL) at 80°C. Sample at 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating this compound from its process impurities and degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) as it provides good retention for a broad range of compounds.

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid in Water (for acidic pH) and 10 mM Ammonium Bicarbonate in Water, pH 9 (for basic pH).

    • Organic (B): Acetonitrile and/or Methanol.

  • Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Wavelength Selection: Use a PDA detector to monitor the UV spectra of the parent compound and all degradants. Select a wavelength that provides an adequate response for all peaks of interest (e.g., 220 nm or 254 nm).

  • Method Optimization:

    • Inject a mixture of all forced degradation samples to create a "worst-case" chromatogram.

    • Adjust the gradient slope, pH of the mobile phase, and organic solvent to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

logical_workflow start Unexpected Result Observed (e.g., new peak, potency loss) q1 Is the issue observed in solid state or solution? start->q1 solid_path Solid State q1->solid_path Solid solution_path Solution q1->solution_path Solution solid_q What is the nature of the issue? solid_path->solid_q solution_q What is the nature of the issue? solution_path->solution_q color_change Color Change / Clumping solid_q->color_change Appearance new_peak_solid New Peak by Solid-State Analysis (e.g., PXRD) solid_q->new_peak_solid Form Change new_peak_solution New Peak in HPLC solution_q->new_peak_solution New Peak potency_loss Potency Loss / Poor Mass Balance solution_q->potency_loss Low Assay action_hygro Action: Perform Hygroscopicity and Photostability (solid) tests. Check for disproportionation via PXRD. color_change->action_hygro action_poly Action: Perform Polymorph Screen. Characterize solid form using PXRD, DSC, TGA. new_peak_solid->action_poly action_forced Action: Conduct Forced Degradation study (Acid, Base, Peroxide, Light, Heat) to identify degradant. new_peak_solution->action_forced action_mass_balance Action: Use mass-sensitive detector (MS, CAD). Check for adsorption to container. Verify sample diluent solubility. potency_loss->action_mass_balance

Caption: Troubleshooting workflow for stability issues.

degradation_pathway cluster_main 1,4-Diazepan-5-one cluster_hydrolysis Hydrolysis Product cluster_oxidation Oxidation Product parent hydrolysis_prod parent->hydrolysis_prod  Hydrolysis  (Acid or Base) oxidation_prod parent->oxidation_prod  Oxidation  (e.g., H₂O₂)

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Purity Assessment of 1,4-Diazepan-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 1,4-Diazepan-5-one. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

General Workflow for Purity Assessment

The purity of a synthesized compound like 1,4-Diazepan-5-one is typically assessed through a combination of chromatographic and spectroscopic techniques. A general workflow ensures a comprehensive evaluation of the main component and potential impurities.

Purity Assessment Workflow cluster_0 Initial Analysis cluster_1 Detailed Characterization cluster_2 Final Reporting Sample Preparation Sample Preparation HPLC_Screening HPLC Screening (Generic Gradient) Sample Preparation->HPLC_Screening HPLC_Method_Development HPLC Method Development HPLC_Screening->HPLC_Method_Development Identify Peaks Data_Analysis Data Analysis & Impurity Identification HPLC_Method_Development->Data_Analysis GC_MS_Analysis GC-MS Analysis (Volatile Impurities) GC_MS_Analysis->Data_Analysis qNMR_Analysis qNMR Analysis (Absolute Purity) qNMR_Analysis->Data_Analysis Purity_Report Purity Report Generation Data_Analysis->Purity_Report

Caption: General workflow for the purity assessment of 1,4-Diazepan-5-one.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying 1,4-Diazepan-5-one from its potential impurities. Due to the basic nature of the amine in the diazepane ring, special attention must be paid to method development to achieve good peak shape.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting point for an HPLC method for 1,4-Diazepan-5-one?

A1: A reversed-phase method using a C18 column is a common starting point. Given the polar and basic nature of the analyte, a mobile phase with a slightly acidic pH (e.g., pH 3-4) using a buffer like ammonium formate or phosphate is recommended to ensure the analyte is protonated and to minimize interactions with residual silanols on the column. A gradient elution from a low to a high percentage of an organic modifier like acetonitrile or methanol is suitable for separating impurities with a wide range of polarities.

Q2: What are the potential process-related impurities I should look for?

A2: While specific impurities depend on the synthetic route, potential impurities for cyclic lactams like 1,4-Diazepan-5-one could include unreacted starting materials, by-products from incomplete cyclization, and degradation products such as the ring-opened amino acid. For the closely related diazepam, known process-related impurities include starting materials like 2-amino-5-chlorobenzophenone and by-products from side reactions.[1]

Q3: How do I validate my HPLC method for purity assessment?

A3: Method validation demonstrates that your analytical method is suitable for its intended purpose. Key validation parameters, as recommended by ICH guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Troubleshooting Guide - HPLC

Issue 1: My peak for 1,4-Diazepan-5-one is tailing significantly.

Peak tailing is a common issue for basic compounds like 1,4-Diazepan-5-one, often caused by secondary interactions with acidic silanol groups on the silica-based column packing.

HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH 2-3 units below analyte pKa? Start->Check_pH Adjust_pH Lower mobile phase pH (e.g., to pH 3-4) Check_pH->Adjust_pH No Check_Buffer Is buffer concentration adequate (25-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Increase_Buffer Increase buffer concentration Check_Buffer->Increase_Buffer No Use_Additive Consider adding a competing base (e.g., TEA) Check_Buffer->Use_Additive Yes Increase_Buffer->Use_Additive Change_Column Is the column old or not end-capped? Use_Additive->Change_Column New_Column Use a new, high-purity, end-capped C18 column Change_Column->New_Column Yes Check_Overload Are all peaks tailing? (Possible mass overload) Change_Column->Check_Overload No New_Column->Check_Overload Dilute_Sample Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Yes End Symmetric Peak Achieved Check_Overload->End No Dilute_Sample->End

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental Protocol - HPLC

This is a general-purpose reversed-phase HPLC method suitable for initial purity screening and further optimization.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A or a Water/Acetonitrile mixture to a concentration of ~1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

Frequently Asked Questions (FAQs) - GC-MS

Q1: Is my compound, 1,4-Diazepan-5-one, suitable for GC-MS analysis?

A1: 1,4-Diazepan-5-one has a moderate molecular weight and contains polar functional groups (-NH, -C=O). It may have limited volatility and could exhibit peak tailing due to interactions with the stationary phase. Derivatization (e.g., silylation) might be necessary to improve its chromatographic behavior. However, direct injection is worth attempting first.

Q2: What kind of impurities can I detect with GC-MS?

A2: GC-MS is excellent for detecting residual solvents from the synthesis and purification steps, as well as low molecular weight, volatile starting materials or by-products.

Troubleshooting Guide - GC-MS

Issue 1: I don't see any peak for my compound, or the peak is very broad and tailing.

This often indicates poor volatility, thermal degradation, or activity within the GC system.

ProblemPotential CauseTroubleshooting Steps
No Peak or Very Small Peak Compound is not volatile enough or is degrading in the injector.- Increase injector temperature (incrementally, do not exceed compound's degradation temp).- Use a deactivated inlet liner.[2]- Consider derivatization to increase volatility.
Peak Tailing Active sites in the inlet liner or column are interacting with the amine group.- Use a fresh, deactivated inlet liner.[2]- Trim the first 10-20 cm of the column.[2]- Use a column specifically designed for basic compounds.
Broad Peaks Slow sample transfer from the injector to the column or column overload.- Optimize injection parameters (e.g., splitless hold time).- Reduce the amount of sample injected.[3]
Experimental Protocol - GC-MS

This is a starting protocol for the analysis of potential volatile impurities and the main compound.

ParameterRecommended Condition
Column DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1 for impurity analysis) or Splitless (for trace analysis)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range 40-450 m/z
Sample Preparation Dissolve sample in a volatile solvent (e.g., Methanol, Dichloromethane) to a concentration of ~1 mg/mL.

Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the absolute purity of 1,4-Diazepan-5-one without the need for a reference standard of the compound itself. It relies on the principle that the signal intensity is directly proportional to the number of nuclei.

Frequently Asked Questions (FAQs) - qNMR

Q1: How does qNMR work for purity assessment?

A1: A precisely weighed amount of your sample is mixed with a precisely weighed amount of a high-purity internal standard.[4] The purity of your compound is then calculated by comparing the integral of a specific, well-resolved proton signal from your compound to the integral of a signal from the internal standard.[5][6]

Q2: How do I choose a suitable internal standard?

A2: The ideal internal standard should:

  • Be of high, certified purity.

  • Be stable and not react with your sample or the solvent.

  • Have proton signals that are sharp and do not overlap with any signals from your analyte or impurities.

  • Be accurately weighable (not too hygroscopic or volatile).[4]

  • Common standards include maleic acid, dimethyl sulfone, and 1,2,4,5-tetrachloro-3-nitrobenzene.

Troubleshooting Guide - qNMR

Issue 1: My calculated purity value seems inaccurate or is not reproducible.

Accuracy in qNMR depends heavily on careful sample preparation and parameter selection.

ProblemPotential CauseTroubleshooting Steps
Inaccurate Weighing Balance instability, static electricity, or hygroscopic materials.- Use an analytical balance in a draft-free environment.- Use anti-static weighing boats.- Dry the sample and standard under vacuum before weighing if they are hygroscopic.
Incomplete Dissolution Sample or standard not fully dissolved in the NMR solvent.- Ensure complete dissolution by visual inspection; sonication may help.[7]- Choose a solvent in which both the analyte and standard are highly soluble.[7]
Incorrect Relaxation Delay (d1) Protons are not fully relaxed between scans, leading to inaccurate integrals.- The relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of any proton being quantified. A conservative value of 30-60 seconds is often used.
Poor Signal Integration Overlapping peaks, poor phasing, or incorrect baseline correction.- Manually and carefully phase the spectrum and correct the baseline.[6]- Choose non-overlapping, sharp singlet peaks for quantification whenever possible.
Experimental Protocol - qNMR
ParameterRecommended Condition
Internal Standard Maleic Acid (Certified Purity >99.5%)
Solvent DMSO-d6 or D2O (choose based on solubility of both analyte and standard)
Sample Preparation 1. Accurately weigh ~15 mg of 1,4-Diazepan-5-one.2. Accurately weigh ~10 mg of Maleic Acid into the same vial.3. Dissolve both in ~0.7 mL of deuterated solvent.4. Transfer the solution to an NMR tube.
Key Acquisition Parameters
Pulse Angle 30-90 degrees (a 90-degree pulse requires a longer relaxation delay)
Relaxation Delay (d1) ≥ 30 seconds (to ensure full relaxation)
Number of Scans 16 or 32 (for good signal-to-noise)
Data Processing Manual phasing and baseline correction are critical. Integrate a well-resolved analyte signal and a well-resolved standard signal.

Purity Calculation:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

References

Technical Support Center: Scale-Up Synthesis of 1,4-Diazepan-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 1,4-diazepan-5-ones.

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion During Cyclization

Q1: We are observing a significant drop in yield for the intramolecular cyclization to form the 1,4-diazepan-5-one ring upon scaling up from lab (grams) to pilot plant (kilograms) scale. What are the potential causes and how can we troubleshoot this?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high substrate concentration, which can promote side reactions.[1][2] The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging, especially for exothermic cyclization reactions.[2]

    • Troubleshooting Steps:

      • Agitation Rate: Review and optimize the agitator speed and design to ensure homogenous mixing.[1]

      • Temperature Control: Implement a more robust temperature control strategy. This may involve using a reactor with a better heat transfer coefficient or adjusting the addition rate of reagents to control the exotherm.[3]

      • Process Analytical Technology (PAT): Utilize in-situ monitoring tools (e.g., IR, Raman spectroscopy) to track reaction progress and temperature in real-time.

  • Reagent Addition Strategy: The rate and method of reagent addition become critical at a larger scale.

    • Troubleshooting Steps:

      • Slow Addition: If not already doing so, add one of the reactants slowly to the other to maintain a low concentration of the added reagent and control the reaction rate and temperature.

      • Subsurface Addition: For gaseous reagents or to avoid splashing and localized reactions at the surface, consider a subsurface addition dip tube.

  • Catalyst Deactivation: If a catalyst is used for the cyclization, its activity might be compromised on a larger scale.

    • Troubleshooting Steps:

      • Catalyst Loading: Re-evaluate the catalyst loading. A higher loading might be necessary to compensate for any deactivation.

      • Impurities in Starting Materials: Test the starting materials for impurities that might not have been significant at a smaller scale but could act as catalyst poisons at a larger scale.

Problem 2: Impurity Profile Changes on Scale-Up

Q2: We are observing new impurities and an increase in the level of known impurities in our crude 1,4-diazepan-5-one product at the pilot scale. How can we identify and control these?

A2: Changes in the impurity profile are a common consequence of altered reaction conditions at a larger scale.[4][5][6][7][8]

  • Identification of Impurities:

    • Spectroscopic and Chromatographic Techniques: Utilize techniques like LC-MS, GC-MS, and NMR to identify the structure of the new impurities.[7] Comparing the retention times with known starting materials and intermediates can help in their identification.

  • Control of Impurities:

    • Side Reactions: The new impurities are likely the result of side reactions that are favored by the different temperature and mixing profiles of the larger reactor.[2] Once the structures are known, you can often deduce the reaction pathways leading to them.

      • Example: Dimerization or oligomerization of starting materials or the product can occur at higher concentrations or longer reaction times.

    • Troubleshooting Steps:

      • Reaction Time and Temperature: Re-optimize the reaction time and temperature at the new scale. It's possible that the reaction is complete sooner than anticipated, and prolonged heating is leading to degradation or side reactions.

      • pH Control: If applicable, ensure consistent pH throughout the reaction mixture, as localized pH changes can promote side reactions.

      • Purge with Inert Gas: If oxidative degradation is suspected, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Challenges in Product Isolation and Purification

Q3: We are facing difficulties with the crystallization and isolation of the 1,4-diazepan-5-one product at a larger scale. The product is oiling out, or the crystal size distribution is not suitable for filtration.

A3: Crystallization is a scale-sensitive operation, and issues encountered often relate to supersaturation, nucleation, and crystal growth.[9]

  • Troubleshooting Oiling Out:

    • Solvent System: The solvent system may need to be re-optimized for the larger scale. Consider using a co-solvent system to better control solubility and prevent oiling out.

    • Cooling Rate: A slower, more controlled cooling profile can provide more time for nucleation and crystal growth, preventing the system from becoming too supersaturated and oiling out.

    • Seeding: Implement a seeding strategy by adding a small amount of crystalline product at a specific temperature to induce crystallization in a controlled manner.[9]

  • Controlling Crystal Size Distribution (CSD):

    • Agitation: The agitation rate during crystallization can significantly impact the CSD. Higher agitation can lead to smaller crystals due to secondary nucleation and crystal breakage.

    • Supersaturation Control: The rate of addition of an anti-solvent or the cooling rate directly affects the level of supersaturation, which in turn influences the balance between nucleation and crystal growth.[9] A lower level of supersaturation generally favors the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 1,4-diazepan-5-ones?

A1: The primary safety concerns include:

  • Thermal Runaway: Cyclization reactions can be exothermic. On a large scale, the reduced surface-area-to-volume ratio can make heat dissipation difficult, potentially leading to a thermal runaway.[3] A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial before scaling up.

  • Reagent Handling: Handling larger quantities of potentially hazardous reagents and solvents increases the risk of exposure and spills. Ensure that appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed transfer systems) are in place.

  • Pressure Build-up: If gaseous byproducts are formed during the reaction, ensure that the reactor is equipped with an adequate venting system to prevent pressure build-up.[2]

Q2: How does the choice of solvent impact the scale-up of 1,4-diazepan-5-one synthesis?

A2: The choice of solvent is critical and can affect:

  • Reaction Kinetics and Selectivity: The polarity and boiling point of the solvent can influence the reaction rate and the formation of byproducts.[10]

  • Product Isolation: The solubility of the product in the reaction solvent will determine the ease of crystallization and the yield.

  • Process Safety: The flammability, toxicity, and environmental impact of the solvent are major considerations at an industrial scale.

  • Downstream Processing: The ease of solvent removal and recovery is an important economic factor.

Q3: Is a batch or continuous process more suitable for the large-scale synthesis of 1,4-diazepan-5-ones?

A3: Both batch and continuous processes have their advantages. Continuous flow synthesis can offer better control over reaction parameters such as temperature and mixing, leading to improved consistency and potentially higher yields.[11][12] It can also be safer for highly exothermic reactions. However, batch processing is often simpler to implement and may be more cost-effective for smaller to medium-scale production campaigns. The choice will depend on the specific reaction, production volume, and economic considerations.

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Diazepam (a related 1,4-benzodiazepin-2-one)

ParameterBatch Process (Typical)Continuous Flow Process[12]
Reaction Time Several hours to overnight~15 minutes
Typical Yield 70-80%>95%
Purity (Crude) Variable, often requires significant purificationHigh (e.g., 91% before recrystallization)
Temperature Control Can be challenging, risk of hot spotsExcellent, precise control
Scalability Can be complexMore straightforward (scaling out)

Table 2: Common Solvents for Synthesis and Crystallization of Diazepine Derivatives

SolventApplicationBoiling Point (°C)Key Considerations
Toluene Reaction Solvent111Good for higher temperature reactions, but can be difficult to remove.
Acetonitrile (ACN) Reaction Solvent82Good solvent for a range of polarities, relatively easy to remove.
Ethanol/Methanol Reaction/Crystallization78 / 65Good for crystallization, but may react with certain functional groups.
Dichloromethane (DCM) Reaction Solvent40Low boiling point, good for heat-sensitive reactions, but has environmental concerns.
N,N-Dimethylformamide (DMF) Reaction Solvent153High boiling point, good for dissolving a wide range of compounds, but difficult to remove.

Experimental Protocols

Protocol 1: General Procedure for Scale-Up of Intramolecular Cyclization (Illustrative)

Objective: To perform the intramolecular cyclization to form a 1,4-diazepan-5-one on a 1 kg scale.

Materials:

  • Linear amino-ester precursor (1 kg)

  • Suitable base (e.g., potassium carbonate, triethylamine)

  • High-boiling point solvent (e.g., toluene, DMF)

  • 100 L glass-lined reactor with overhead stirrer, condenser, and temperature probe

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge the solvent to the reactor, followed by the linear amino-ester precursor. Begin agitation to ensure a homogenous slurry or solution.

  • Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Base Addition: Slowly add the base to the reaction mixture over a period of 1-2 hours to control the exotherm. Monitor the internal temperature closely.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove any inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can then be purified by crystallization or chromatography.

Protocol 2: General Procedure for Scale-Up Crystallization

Objective: To crystallize 1 kg of crude 1,4-diazepan-5-one.

Materials:

  • Crude 1,4-diazepan-5-one (1 kg)

  • Crystallization solvent (e.g., ethanol, isopropanol)

  • Anti-solvent (e.g., heptane, water)

  • 50 L jacketed crystallization vessel with overhead stirrer and temperature probe

Procedure:

  • Dissolution: Charge the crude product and the crystallization solvent to the vessel. Heat the mixture with agitation until a clear solution is obtained.

  • Filtration (Hot): If necessary, perform a hot filtration to remove any insoluble impurities.

  • Cooling (Controlled): Cool the solution at a controlled rate (e.g., 10-20 °C per hour) to the desired temperature for nucleation.

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated, add a small amount (0.1-1% by weight) of pure 1,4-diazepan-5-one seed crystals.

  • Crystal Growth: Continue to cool the mixture slowly to allow the crystals to grow. Hold at the final temperature for a few hours to maximize the yield.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Mandatory Visualization

G start Scale-Up Issue Encountered (e.g., Low Yield, Impurities, Poor Crystallization) check_reaction Review Reaction Parameters start->check_reaction Problem in Reaction check_purification Review Purification Process start->check_purification Problem in Isolation mixing Inadequate Mixing? check_reaction->mixing heat_transfer Poor Heat Transfer? check_reaction->heat_transfer reagent_addition Suboptimal Reagent Addition? check_reaction->reagent_addition side_reactions Increased Side Reactions? check_reaction->side_reactions oiling_out Product Oiling Out? check_purification->oiling_out poor_csd Poor Crystal Size Distribution? check_purification->poor_csd optimize_agitation Optimize Agitator Speed/Design mixing->optimize_agitation improve_cooling Improve Temperature Control (e.g., slower addition, better reactor) heat_transfer->improve_cooling modify_addition Modify Addition Rate/Method reagent_addition->modify_addition optimize_conditions Re-optimize Temp & Time Control pH, Use Inert Atmosphere side_reactions->optimize_conditions optimize_solvent Optimize Solvent/Anti-solvent System oiling_out->optimize_solvent control_cooling Implement Controlled Cooling Profile oiling_out->control_cooling implement_seeding Implement Seeding Strategy oiling_out->implement_seeding poor_csd->control_cooling optimize_agitation_cryst Optimize Agitation During Crystallization poor_csd->optimize_agitation_cryst

Troubleshooting workflow for scale-up synthesis.

References

Technical Support Center: Purification of 1,4-Diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 1,4-Diazepan-5-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my sample of this compound?

A1: While specific impurities depend on the synthetic route, common impurities in related diazepine syntheses can be categorized as:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Intermediates: Partially reacted molecules that did not proceed to the final product.

  • By-products: Formed from side reactions during the synthesis.

  • Reagents and Solvents: Residual chemicals used in the synthesis and work-up steps.

Drawing parallels from the synthesis of structurally similar compounds like Diazepam, potential impurities could arise from the condensation and cyclization steps.

Q2: What are the recommended primary methods for purifying crude this compound?

A2: The two most common and effective purification techniques for compounds of this nature are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of pharmaceutical compounds. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks of purity and to identify suitable solvent systems for column chromatography.

Troubleshooting Guides

Recrystallization Issues

Q: My this compound does not dissolve in the chosen recrystallization solvent, even with heating. What should I do?

A: This indicates that the solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Troubleshooting Steps:

    • Select a more polar solvent: Since the target is a hydrochloride salt, it is polar. Try solvents like methanol, ethanol, or isopropanol.

    • Use a solvent mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly. Common mixtures include ethanol/water or methanol/diethyl ether.

Q: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution above its melting point.

  • Troubleshooting Steps:

    • Lower the cooling temperature: Ensure the solution is not saturated at too high a temperature.

    • Use a larger volume of solvent: This will lower the saturation point to a lower temperature.

    • Change the solvent system: A different solvent or solvent mixture may promote crystal formation over oiling out.

Column Chromatography Issues

Q: I am not getting good separation of my compound from impurities on a silica gel column. What can I adjust?

A: Poor separation can be due to an inappropriate mobile phase or issues with the stationary phase.

  • Troubleshooting Steps:

    • Optimize the mobile phase:

      • If your compound is eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase. For a polar compound on silica gel, this might mean reducing the proportion of methanol in a dichloromethane/methanol mixture.

      • If your compound is not moving from the baseline (low Rf on TLC), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Consider a different stationary phase: If silica gel (a polar stationary phase) is not providing adequate separation, consider using a non-polar stationary phase like C18 (reverse-phase chromatography). In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Q: My compound is streaking on the TLC plate and the column. Why is this happening?

A: Streaking is often a sign of overloading the stationary phase or that the compound is highly polar and interacting strongly with the silica gel.

  • Troubleshooting Steps:

    • Load less sample: Overloading is a common cause of streaking.

    • Add a modifier to the mobile phase: For a basic compound like a diazepine, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce streaking by neutralizing acidic sites on the silica gel.

Data Presentation

Table 1: Potential Classes of Impurities in this compound Synthesis

Impurity ClassPotential ExamplesRationale
Starting MaterialsUnreacted diamine or amino acid derivativesIncomplete reaction
IntermediatesAcyclic precursorsIncomplete cyclization
By-productsProducts of self-condensation or decompositionSide reactions under reaction conditions
ReagentsResidual acids, bases, or coupling agentsIncomplete removal during work-up

Table 2: Suggested Analytical Techniques for Purity Assessment

TechniquePurposeTypical Conditions (starting point)
HPLC Quantitative purity analysisColumn: C18 reverse-phaseMobile Phase: Acetonitrile/Water with 0.1% formic acid or trifluoroacetic acid (gradient or isocratic)Detection: UV at a suitable wavelength (e.g., 230 or 254 nm)
TLC Qualitative purity check and chromatography solvent screeningStationary Phase: Silica gel 60 F254Mobile Phase: Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) with 0.1% triethylamine
LC-MS Impurity identificationCouple HPLC to a mass spectrometer to obtain mass-to-charge ratio of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water or diethyl ether) to find a suitable solvent or solvent system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, add the chosen hot solvent to the crude this compound with stirring and gentle heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification of 1,4-Diazepan-5-one

Note: It is often easier to perform chromatography on the free base and then convert it back to the hydrochloride salt.

  • Free-Basing (Optional but Recommended): Dissolve the crude hydrochloride salt in a minimal amount of water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~9-10. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude free base.

  • Stationary Phase and Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A common starting point for a compound of this type would be a mixture of dichloromethane and methanol (e.g., starting with 100% dichloromethane and gradually increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

  • Salt Formation (if free-based): Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether) to precipitate the pure hydrochloride salt. Collect the salt by filtration and dry.

Visualizations

PurificationWorkflow Crude Crude 1,4-Diazepan-5-one HCl Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC/HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct >99% Pure Impure Product still impure PurityAnalysis->Impure <99% Pure Impure->Recrystallization Repeat Impure->ColumnChromatography Repeat

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool OilingOut Compound Oils Out Cool->OilingOut NoCrystals No Crystals Form Cool->NoCrystals CrystalsForm Crystals Form Cool->CrystalsForm Action1 Use more solvent or change solvent system OilingOut->Action1 Action2 Scratch flask, add seed crystal, or cool further NoCrystals->Action2 FilterDry Filter and Dry CrystalsForm->FilterDry Action1->Dissolve Action2->Cool

Caption: Troubleshooting logic for recrystallization issues.

Validation & Comparative

Unveiling the Three-Dimensional Architectures of 1,4-Diazepan-5-one Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides an unparalleled atomic-level view, crucial for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystallographic data of several 1,4-diazepan-5-one derivatives, a class of heterocyclic compounds with significant therapeutic potential.

The 1,4-diazepan-5-one scaffold is a seven-membered ring system containing two nitrogen atoms, which is a privileged structure in medicinal chemistry, appearing in molecules with antimicrobial, anti-HIV, and anticancer activities.[1][2] Minor modifications to this core structure can significantly alter its conformation and intermolecular interactions, thereby influencing its biological activity. Here, we present a detailed comparison of the crystal structures of four derivatives, highlighting key structural parameters and experimental methodologies.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for four distinct 1,4-diazepan-5-one derivatives, offering a clear comparison of their solid-state structures.

Derivative NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZConformation of Diazepan Ring
t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1)C₂₁H₂₄N₂OMonoclinicP2₁/c10.339(2)11.688(2)15.632(3)108.11(3)1794.1(6)4Chair
t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2)C₂₁H₂₃N₃O₂TriclinicP-110.131(2)10.511(2)10.793(2)62.01(3)948.1(4)2Boat
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-oneC₁₉H₂₀Cl₂N₂OMonoclinicP2₁/n-----4Chair
1-Benzyl-1,4-diazepan-5-oneC₁₂H₁₆N₂OMonoclinicP2₁/c12.602(3)7.4920(15)12.824(3)111.00(3)1130.3(4)4Chair

Data for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one's unit cell parameters were not explicitly provided in the source material.

A notable observation is the conformational flexibility of the seven-membered diazepine ring. In three of the four derivatives, the ring adopts a chair conformation.[3][4] However, the introduction of a nitroso group at the N1 position in DIAZ2 induces a conformational switch to a boat form.[2] This highlights the significant impact of substituent effects on the overall molecular geometry.

In the solid state, these molecules are stabilized by a network of intermolecular interactions. N-H···O hydrogen bonds are a common feature, often leading to the formation of dimers.[1][4] For instance, in both DIAZ1 and DIAZ2, symmetry-related molecules form dimers through such interactions.[1][2] The crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one is further stabilized by C-H···O hydrogen bonds and C-Cl···π interactions.[3]

Experimental Protocols

The determination of these crystal structures follows a standardized workflow, from synthesis and crystallization to X-ray diffraction and structure refinement.

Synthesis and Crystallization
  • t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1): The compound was synthesized and the resulting solid was dissolved in ethanol. The solution was concentrated, and upon standing, crystals were formed. These were then recrystallized from dichloromethane and petroleum ether.[1]

  • t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2): This derivative was prepared and recrystallized from dichloromethane and petroleum ether to yield colorless needles.[1]

  • 1-Benzyl-1,4-diazepan-5-one: Prepared by reacting 1-benzyl-piperidin-4-one with sodium azide in a mixture of sulfuric acid and dichloromethane. The final product was recrystallized from ethyl acetate, and crystals suitable for X-ray analysis were obtained by slow evaporation from an ethanol solution.[4]

X-ray Crystallography

Single crystals of the compounds were mounted on a diffractometer. The general procedure involves the following steps:

  • Data Collection: X-ray intensity data were collected at room temperature (293 K) using MoKα radiation (λ = 0.71073 Å).[1]

  • Data Reduction and Absorption Correction: The collected data were processed using programs like SAINT for data reduction and SADABS for absorption correction.[1]

  • Structure Solution and Refinement: The crystal structures were solved by direct methods using software such as SHELXS97.[1] All non-hydrogen atoms were refined anisotropically by full-matrix least-squares procedures on F² using programs like SHELXL97.[1] Hydrogen atoms were typically placed in geometrically calculated positions.

Workflow and Data Analysis

The process of determining and analyzing a crystal structure can be visualized as a logical workflow.

XRay_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Reduction & Correction) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: General workflow for X-ray crystallography of small molecules.

This comparative guide underscores the importance of X-ray crystallography in elucidating the subtle structural nuances of 1,4-diazepan-5-one derivatives. The detailed data presented provides a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating a deeper understanding of the structure-property relationships within this important class of compounds.

References

comparative analysis of different synthetic routes to 1,4-diazepan-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-diazepan-5-one scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. The development of efficient and versatile synthetic routes to this core structure and its derivatives is a key focus for researchers. This guide provides a comparative analysis of several prominent synthetic strategies, offering a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.

Comparative Analysis of Synthetic Routes

The synthesis of 1,4-diazepan-5-ones can be achieved through various methodologies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, scalability, and availability of starting materials. Below is a summary of different approaches with relevant quantitative data.

Synthetic RouteKey Reagents & ConditionsSubstrate ScopeYield (%)Reaction TimeKey AdvantagesLimitations
Schmidt Reaction 1-Benzyl-piperidin-4-one, Sodium Azide, Sulfuric Acid, Dichloromethane; 0 °C to rtSubstituted Piperidin-4-ones654 hReadily available starting materials, straightforward one-pot procedure.Use of hazardous reagents (sodium azide, strong acid), potential for side reactions.
Intramolecular C-N Coupling 1-(2-bromobenzyl)azetidine-2-carboxamides, CuI, N,N-dimethylglycine, Cs2CO3, 1,4-dioxane; refluxAryl halides with an amino carboxamide side chain91-983 hHigh yields, mild reaction conditions, good functional group tolerance.Requires multi-step preparation of the starting material.
Multicomponent Ugi Reaction Aminophenylketones, Isocyanide, Boc-glycine, Aldehyde; MeOH, rt, then TFA, DCE, 40 °CDiverse aldehydes, isocyanides, and aminoketones22-692 daysHigh diversity in a few steps, convergent synthesis.Moderate yields, requires chromatographic purification.
Heteropolyacid Catalyzed Cyclization Enaminones, Aromatic Aldehydes, H5PMo10V2O40, Ethanol; refluxAromatic aldehydes with various substituents85-9810-20 minVery short reaction times, high yields, reusable catalyst.Limited to the synthesis of specific fused 1,4-diazepine derivatives.
Microwave-Assisted Synthesis Ethyl N-(2-aminoethyl)glycinate, Chalcones; Microwave irradiationSubstituted chalconesGoodRapidFast reaction times, efficient synthesis of 7-substituted-1,4-diazepin-5-ones.Requires specialized microwave equipment.

Experimental Protocols

Schmidt Reaction: Synthesis of 1-Benzyl-1,4-diazepan-5-one[1]

This protocol describes the ring expansion of a piperidin-4-one derivative to a 1,4-diazepan-5-one using the Schmidt reaction.

Materials:

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol)

  • Sodium azide (32.5 g, 0.5 mol)

  • Sulfuric acid (40 ml)

  • Dichloromethane (80 ml)

  • Ice

  • Ammonium hydroxide (15%)

  • Sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flask equipped with a stirrer, a mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is cooled to 0 °C.

  • 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.

  • Sodium azide (32.5 g, 0.5 mol) is added cautiously in portions over a period of 3 hours, maintaining the temperature at approximately 5 °C.

  • The resulting mixture is stirred for an additional hour at 5 °C.

  • Ice (1 kg) is rapidly added to the reaction mixture, followed by alkalization with 15% ammonium hydroxide (200 mL) to a pH of 11.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 100 ml).

  • The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is recrystallized from ethyl acetate to yield 1-benzyl-1,4-diazepan-5-one (13.0 g, 65% yield).

Intramolecular C-N Coupling: Synthesis of 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e][2][3]diazepin-10(2H)-one[4]

This method involves a copper-catalyzed intramolecular cyclization to form a fused 1,4-benzodiazepine system.

Materials:

  • 1-(2-Bromobenzyl)azetidine-2-carboxamide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.4 mmol, 76 mg)

  • N,N-Dimethylglycine (DMGC) (0.8 mmol, 112 mg)

  • Cesium carbonate (Cs2CO3) (2 mmol, 650 mg)

  • Anhydrous 1,4-dioxane (34 mL)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL flask equipped with a magnetic stirrer and under an argon atmosphere, add the 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol), CuI (76 mg), N,N-dimethylglycine (112 mg), and Cs2CO3 (650 mg).

  • Add anhydrous 1,4-dioxane (34 mL) to the flask.

  • The reaction mixture is heated to reflux and stirred for approximately 3 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate (100 mL).

  • The mixture is filtered, and the filtrate is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 1:1) to afford the product (yields typically 91-98%).[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic routes described above.

Caption: Schmidt Reaction for 1,4-diazepan-5-one synthesis.

Caption: Intramolecular C-N Coupling for fused 1,4-benzodiazepines.

Ugi_Reaction cluster_start Starting Materials A Aminophenylketone Ugi Ugi 4-Component Reaction (MeOH, rt) A->Ugi B Isocyanide B->Ugi C Boc-glycine C->Ugi D Aldehyde D->Ugi Intermediate Ugi Product (Boc-protected) Ugi->Intermediate Deprotection Deprotection & Cyclization (TFA, DCE, 40 °C) Intermediate->Deprotection Product 1,4-Benzodiazepine Derivative Deprotection->Product

Caption: Multicomponent Ugi reaction for 1,4-benzodiazepine synthesis.

References

Unveiling the Anticancer Potential: A Comparative Guide to Novel 1,4-Diazepan-5-One Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activity of novel 1,4-diazepan-5-one compounds against established anticancer agents. This document synthesizes experimental data to highlight the therapeutic promise of this emerging class of molecules.

The quest for more effective and less toxic cancer chemotherapeutics has led to the exploration of diverse chemical scaffolds. Among these, the 1,4-diazepan-5-one nucleus, a seven-membered heterocyclic ring, has garnered significant attention. Derivatives of this core structure have demonstrated a range of biological activities, with a pronounced emphasis on their potential as anticancer agents. This guide provides a detailed overview of their cytotoxic effects on various cancer cell lines, a comparison with a standard chemotherapeutic agent, and the methodologies employed for their evaluation.

Comparative Analysis of In Vitro Cytotoxicity

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for several novel 1,4-diazepan-5-one derivatives compared to Doxorubicin, a widely used chemotherapy drug, against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Novel 1,4-Diazepan-5-one Derivatives Doxorubicin
Compound 1 MCF-7 (Breast)7.86DoxorubicinMCF-7 (Breast)0.8 ± 0.1
HCT-116 (Colon)9.18HCT-116 (Colon)Not explicitly stated in the provided results.
HepG2 (Liver)6.13HepG2 (Liver)Not explicitly stated in the provided results.
Compound 2a Hep3B (Liver)Potent activityDoxorubicinHep3B (Liver)Activity noted
Diazepam (a related Benzodiazepine) SNU-C4 (Colorectal)5.5 ± 1.2DoxorubicinMultipleVaries
MDA-MB-231 (Breast)0.12 ± 0.1
MCF-7 (Breast)2.4 ± 0.3

Note: The IC50 values are sourced from multiple studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

To ensure the reproducibility and validation of the biological activity of these novel compounds, detailed experimental protocols are essential. The following sections describe the standard methodologies used to assess the in vitro anticancer effects of 1,4-diazepan-5-one derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1]

2. Compound Treatment:

  • The novel 1,4-diazepan-5-one compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Cells are treated with various concentrations of the test compounds for a specified duration, commonly 48 to 72 hours.[1]

  • A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included in each experiment.[1]

3. MTT Incubation and Formazan Solubilization:

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

4. Absorbance Measurement and IC50 Calculation:

  • The absorbance is measured at 570 nm using a microplate reader.[1]

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined from the dose-response curve generated by plotting cell viability against the logarithm of the compound concentration.

Visualizing the Scientific Process and a Potential Mechanism of Action

To provide a clearer understanding of the experimental process and the potential molecular mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for In Vitro Anticancer Screening Compound Novel 1,4-Diazepan-5-one Compound Synthesis/Acquisition Stock Preparation of Stock Solutions (in DMSO) Compound->Stock Treatment Treatment with Serial Dilutions of Compounds Stock->Treatment CellCulture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) Seeding Cell Seeding in 96-well Plates CellCulture->Seeding Seeding->Treatment MTT MTT Assay for Cell Viability Treatment->MTT Data Data Acquisition (Absorbance Measurement) MTT->Data Analysis IC50 Value Calculation and Dose-Response Curve Generation Data->Analysis

In Vitro Anticancer Drug Screening Workflow

Some research suggests that certain benzodiazepine derivatives may exert their anticancer effects through the dual inhibition of key signaling proteins like HER2 (Human Epidermal Growth Factor Receptor 2) and HDAC1 (Histone Deacetylase 1). While direct evidence for 1,4-diazepan-5-ones is still emerging, this represents a plausible and compelling mechanism of action.

G cluster_pathway Potential Dual Inhibition Signaling Pathway cluster_her2 HER2 Pathway cluster_hdac HDAC Pathway Compound 1,4-Diazepan-5-one Derivative HER2 HER2 Receptor Compound->HER2 Inhibition HDAC1 HDAC1 Compound->HDAC1 Inhibition PI3K PI3K/Akt Pathway HER2->PI3K Activation MAPK RAS/MAPK Pathway HER2->MAPK Activation Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation MAPK->Proliferation Histones Histones HDAC1->Histones Deacetylation TSG Tumor Suppressor Genes Histones->TSG Repression Apoptosis Apoptosis TSG->Apoptosis Induction

Hypothesized Dual Inhibition of HER2 and HDAC1 Pathways

Conclusion

Novel 1,4-diazepan-5-one compounds represent a promising avenue in the search for new anticancer therapies. The available data indicates that these molecules exhibit significant cytotoxic activity against a range of cancer cell lines. Further research is warranted to fully elucidate their mechanism of action, with the dual inhibition of HER2 and HDAC1 being a particularly interesting hypothesis. The standardized experimental protocols outlined in this guide will be crucial for the continued evaluation and comparison of these and other novel anticancer compounds, ultimately paving the way for the development of more effective cancer treatments.

References

The 1,4-Diazepan-5-one Scaffold: A Rising Contender in the Arena of Privileged Structures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the 1,4-diazepan-5-one scaffold with established privileged structures like benzodiazepines, piperazines, and morpholines, providing a guide for researchers and drug development professionals on its potential in medicinal chemistry.

In the landscape of drug discovery, "privileged structures" are molecular scaffolds that demonstrate the remarkable ability to bind to multiple biological targets with high affinity, serving as versatile templates for the development of novel therapeutics. While scaffolds like benzodiazepines, piperazines, and morpholines have long held this esteemed status, the 1,4-diazepan-5-one core is emerging as a compelling alternative with significant potential. This guide offers an objective comparison of the 1,4-diazepan-5-one scaffold against these established players, supported by a summary of relevant experimental data and detailed methodologies.

At a Glance: Comparing Key Physicochemical and Biological Properties

The selection of a core scaffold is a critical decision in drug design, influencing a compound's biological activity, metabolic stability, and overall druglikeness. The following table summarizes key properties of the 1,4-diazepan-5-one scaffold in comparison to benzodiazepine, piperazine, and morpholine cores.

Property1,4-Diazepan-5-oneBenzodiazepinePiperazineMorpholine
Core Structure Saturated 7-membered ring with two nitrogen atoms and a ketone.A benzene ring fused to a diazepine ring.Saturated 6-membered ring with two nitrogen atoms at positions 1 and 4.Saturated 6-membered ring with a nitrogen and an oxygen atom at positions 1 and 4.
Key Features 3D conformation, hydrogen bond donors and acceptors, tunable basicity.Rigid structure, CNS activity, broad biological target engagement.[1][2][3]High aqueous solubility, basicity, improves pharmacokinetic properties.[4][5][6][7]Favorable lipophilic-hydrophilic balance, blood-brain barrier permeability.[8][9][10][11]
Common Biological Targets GPCRs, kinases, proteases.GABA-A receptors, ion channels, various enzymes.[1][2][3]GPCRs, kinases, ion channels (broad range).[4][5][6][7]CNS targets (e.g., opioid and serotonin receptors), kinases.[8][9][10][11]
Synthetic Accessibility Generally accessible through various cyclization strategies.[12][13]Well-established, multi-step syntheses.[14][15][16][17]Readily available and easily functionalized.[6]Commercially available and synthetically versatile.[10]
ADMET Profile Potentially favorable due to reduced planarity and opportunities for metabolic diversification.Variable, often associated with CNS side effects and metabolic liabilities.[1]Generally good, often used to improve the ADMET properties of parent molecules.[18]Often imparts favorable metabolic stability and CNS penetration.[8][9][11]

Delving Deeper: Biological Activity and Therapeutic Potential

The true measure of a privileged scaffold lies in the biological activities of its derivatives. While the 1,4-diazepan-5-one scaffold is a newer entrant, studies have begun to reveal its potential across a range of therapeutic areas.

1,4-Diazepan-5-one: Derivatives of this scaffold have shown promise as inhibitors of checkpoint kinase 1 (Chk1), a key target in cancer therapy.[19] The non-planar, three-dimensional structure of the diazepanone ring allows for precise spatial orientation of substituents, facilitating optimal interactions with target proteins. This conformational flexibility can be a significant advantage over more rigid scaffolds.

Benzodiazepines: This class is renowned for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily mediated through positive allosteric modulation of the GABA-A receptor.[1][2] However, their therapeutic use is often limited by side effects such as drowsiness and dependence. The broad biological activity of benzodiazepines extends to other targets, including HIV-1 reverse transcriptase and cholecystokinin receptors.[3]

Piperazines: The piperazine ring is a common feature in a vast number of marketed drugs, including antidepressants, antipsychotics, and antihistamines.[6] Its ability to improve aqueous solubility and act as a basic handle for salt formation makes it a valuable component for optimizing the pharmacokinetic properties of drug candidates.[5] Piperazine-containing compounds have demonstrated potent activity as tubulin polymerization inhibitors in cancer research.[7]

Morpholines: The morpholine scaffold is particularly prevalent in drugs targeting the central nervous system due to its favorable physicochemical properties that facilitate blood-brain barrier penetration.[8][9] The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to target binding, while the overall scaffold imparts a desirable balance of lipophilicity and hydrophilicity.[10][11]

Experimental Protocols: A Guide to Evaluation

To facilitate the comparative evaluation of novel compounds based on these scaffolds, detailed protocols for key in vitro assays are provided below.

Receptor Binding Assay (Competitive)

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through a glass fiber filter plate.[20]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[20]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (Cell Membranes) Incubation Incubation of Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation LigandPrep Ligand Preparation (Radiolabeled & Test Compound) LigandPrep->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Detection Detection of Radioactivity Separation->Detection IC50 IC50 Determination Detection->IC50 Ki Ki Calculation IC50->Ki

Workflow for a competitive receptor binding assay.
In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.

Methodology:

  • Preparation of Liver Microsomes: Obtain liver microsomes from a relevant species (e.g., human, rat) and thaw them on ice.

  • Incubation: In a 96-well plate, pre-incubate the test compound with liver microsomes in a phosphate buffer at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins and transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).[21]

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis CompoundPrep Test Compound Preparation Incubation Incubation at 37°C CompoundPrep->Incubation MicrosomePrep Liver Microsome Preparation MicrosomePrep->Incubation ReactionStart Add NADPH to Initiate Reaction Incubation->ReactionStart TimeSampling Sample at Multiple Time Points ReactionStart->TimeSampling ReactionStop Quench Reaction TimeSampling->ReactionStop LCMS LC-MS/MS Analysis ReactionStop->LCMS Calc Calculate t½ and CLint LCMS->Calc

Workflow for an in vitro metabolic stability assay.
Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).[22]

G Seed Seed Cells in 96-well Plate Treat Treat with Test Compound Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze

Workflow for an MTT cytotoxicity assay.

Conclusion: The Promise of the 1,4-Diazepan-5-one Scaffold

While benzodiazepines, piperazines, and morpholines have rightfully earned their status as privileged structures, the 1,4-diazepan-5-one scaffold presents a compelling and underexplored alternative for medicinal chemists. Its inherent three-dimensionality, coupled with the potential for favorable ADMET properties, offers new avenues for the design of potent and selective modulators of a wide range of biological targets. As research into this scaffold continues to grow, it is poised to become a valuable addition to the toolkit of drug discovery professionals, offering a fresh perspective in the quest for novel and effective therapeutics.

References

Comparative Analysis of 1,4-Diazepan-5-one Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-diazepan-5-one analogs and closely related derivatives, focusing on their activity as kinase inhibitors and anticancer agents. The information presented is curated from recent studies to aid researchers in the design and development of novel therapeutics based on this versatile heterocyclic system.

Kinase Inhibitory Activity of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one Analogs

A series of analogs based on the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one scaffold, which incorporates the 1,4-diazepan-5-one core, have been investigated as potent inhibitors of Doublecortin-like kinase 1 (DCLK1), a promising target in oncology. The following table summarizes the SAR of these compounds against DCLK1 and the off-target kinases LRRK2 and ERK5.

Table 1: Structure-Activity Relationship of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one Analogs as Kinase Inhibitors

CompoundR1R2R3R4DCLK1 IC50 (nM)LRRK2 IC50 (nM)ERK5 IC50 (nM)
1 4-methoxyphenylHHMe130>10000180
2 4-ethoxyphenylHHMe87>10000120
3 4-(trifluoromethoxy)phenylHHMe280>10000350
4 quinolin-6-ylHHMe28130038
5 4-methoxyphenyl8-FHMe79>10000110
6 4-methoxyphenylHHEt250>10000290
DCLK1-IN-1 3-fluoro-4-methoxyphenylHHMe25280048

Data presented in this table is a representative selection from published research.

The SAR data reveals several key insights:

  • R1 Substituent: A variety of aromatic and heteroaromatic substituents are tolerated at the R1 position. The presence of a quinolin-6-yl group (compound 4 ) or a 3-fluoro-4-methoxyphenyl group (DCLK1-IN-1) leads to enhanced potency against DCLK1.

  • R2 Substituent: Introduction of a fluorine atom at the 8-position of the benzodiazepine ring (compound 5 ) does not significantly alter the inhibitory activity against DCLK1.

  • R4 Substituent: Replacing the methyl group at the R4 position with an ethyl group (compound 6 ) results in a decrease in potency.

Signaling Pathway of DCLK1

DCLK1_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Wnt, Notch) Receptor Receptor Extracellular_Signal->Receptor DCLK1 DCLK1 Receptor->DCLK1 Activation Microtubules Microtubules DCLK1->Microtubules Regulation of Microtubule Dynamics Downstream_Effectors Downstream Effectors (e.g., EMT factors, CSC markers) DCLK1->Downstream_Effectors Phosphorylation Cancer_Progression Cancer Progression (Metastasis, Chemoresistance) Downstream_Effectors->Cancer_Progression

Caption: Simplified DCLK1 signaling pathway in cancer.

Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Analogs

A series of 1,4-benzodiazepine-2,5-dione derivatives have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibitory concentrations (GI50) for selected analogs.

Table 2: Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Analogs

CompoundR1R2NCI-H460 (Lung) GI50 (µM)A549 (Lung) GI50 (µM)MCF7 (Breast) GI50 (µM)HCT-116 (Colon) GI50 (µM)
7 HH0.450.520.380.61
8 7-ClH0.210.280.190.32
9 H4-Cl-Ph0.150.180.120.20
10 7-Cl4-Cl-Ph0.080.110.070.13
11 7-Br4-F-Ph0.120.150.100.18

Data presented in this table is a representative selection from published research.

The SAR for this series indicates that:

  • R1 Substituent: Introduction of a chlorine atom at the 7-position of the benzodiazepine ring (compound 8 vs. 7 ) generally enhances anticancer activity.

  • R2 Substituent: A substituted phenyl group at the R2 position is favorable for activity. A 4-chlorophenyl group (compound 9 ) is particularly effective.

  • Combined Effect: The combination of a 7-chloro substituent at R1 and a 4-chlorophenyl group at R2 (compound 10 ) results in the most potent analog in this series.

Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow Start Start: Synthesized 1,4-Diazepan-5-one Analogs Cell_Culture 1. Cell Culture (e.g., NCI-H460, A549, MCF7) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay 4. Cytotoxicity Assay (e.g., MTT or SRB Assay) Incubation->Cytotoxicity_Assay Data_Acquisition 5. Data Acquisition (Absorbance Measurement) Cytotoxicity_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Calculation of GI50 values) Data_Acquisition->Data_Analysis SAR_Analysis 7. Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End: Identification of Lead Compounds SAR_Analysis->End

Caption: General workflow for in vitro anticancer screening.

Experimental Protocols

Biochemical Kinase Inhibition Assay (DCLK1, LRRK2, ERK5)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against protein kinases.

Materials:

  • Recombinant human kinase (DCLK1, LRRK2, or ERK5)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Peptide substrate specific for the kinase

  • Test compounds dissolved in DMSO

  • 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include controls with DMSO only (0% inhibition) and no enzyme (100% inhibition).

  • Prepare a kinase/substrate mixture in kinase buffer and add 2 µL to each well.

  • Prepare an ATP solution in kinase buffer and add 2 µL to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km for each kinase.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-H460, A549, MCF7, HCT-116)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound.

Logical Relationship of SAR for Kinase Inhibitors

SAR_Logic Scaffold 1,4-Diazepan-5-one Core Scaffold R1 Modification at R1 (Aromatic/Heteroaromatic) Scaffold->R1 Key Modification Site R4 Modification at R4 (Alkyl Group) Scaffold->R4 Fine-tuning Site Potency Potent Kinase Inhibition (Low nM IC50) R1->Potency Major Determinant Selectivity Selectivity Profile (DCLK1 vs. LRRK2/ERK5) R1->Selectivity Influences Selectivity R4->Potency Modulates Potency Lead_Compound Lead Compound (e.g., DCLK1-IN-1) Potency->Lead_Compound Selectivity->Lead_Compound

Caption: Logical flow of SAR for kinase inhibitor optimization.

References

A Comparative Guide to the Efficacy of 1,4-Diazepan-5-One Based Drugs: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepan-5-one scaffold and its broader class, benzodiazepines, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. Recently, derivatives of this class have shown significant promise as anticancer agents. This guide provides an objective comparison of the in vitro and in vivo efficacy of these compounds, supported by experimental data and detailed protocols. While a comprehensive dataset for a single 1,4-diazepan-5-one derivative with both in vitro and in vivo results was not available in the public domain, this guide utilizes data from a closely related and well-studied benzazepine derivative, BBL22, as a representative example to illustrate the translation from laboratory findings to preclinical animal models. Insights from various other 1,4-benzodiazepine derivatives are also incorporated to provide a broader context.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the efficacy of BBL22 and other representative 1,4-benzodiazepine derivatives, showcasing their performance in both cell-based assays and animal models.

Table 1: In Vitro Efficacy of BBL22 Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Efficacy Marker
PC3Prostate Cancer10Growth Inhibition
LNCaPProstate Cancer10Growth Inhibition
DU145Prostate Cancer10Growth Inhibition
MCF-7Breast Cancer10Growth Inhibition
MDA-MB-468Breast Cancer10Growth Inhibition
JurkatT-cell LeukemiaNot specifiedG2/M Arrest & Apoptosis
HL-60Promyelocytic LeukemiaNot specifiedG2/M Arrest & Apoptosis

Table 2: In Vivo Efficacy of BBL22 in a Human Prostate Cancer Xenograft Model [1][2]

Animal ModelTumor TypeDrugDosageAdministration RouteOutcome
Nude MicePC3 Human Prostate Cancer XenograftBBL2250 mg/kg/dayIntraperitonealSignificant reduction in tumor growth

Table 3: In Vitro Cytotoxicity of Other 1,4-Benzodiazepine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Analogue 9HCT-116 (Colorectal Carcinoma)16.19 ± 1.35[3]
Analogue 9MCF-7 (Breast Adenocarcinoma)17.16 ± 1.54[3]
1g (2,3-benzodiazepine-4-one)Jurkat T cells (Leukemia)Dose-dependent inhibition[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Assays

1. Cell Growth and Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., BBL22) or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

2. Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.[2][4]

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

In Vivo Assay

1. Human Tumor Xenograft Model [2]

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Human prostate cancer cells (e.g., PC3) are harvested and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.

  • Drug Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of the test compound (e.g., BBL22 at 50 mg/kg). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The efficacy of the compound is determined by comparing the tumor volume in the treated group to the control group.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways and experimental workflows associated with the anticancer activity of 1,4-diazepan-5-one based drugs.

G2_M_Arrest_Apoptosis cluster_drug_action Drug Action cluster_cellular_response Cellular Response Drug 1,4-Diazepan-5-one Derivative (e.g., BBL22) Myt1 Myt-1 Activation Drug->Myt1 Activates p53 p53 Upregulation Drug->p53 Bcl2 Bcl-2/Bcl-xL Inhibition Drug->Bcl2 G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to Caspase3 Caspase-3 Activation Apoptosis->Caspase3 via Myt1->G2M_Arrest Induces p53->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed mechanism of action leading to G2/M arrest and apoptosis.

In_Vivo_Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Start Start: Nude Mice Implantation Subcutaneous Implantation of PC3 Cancer Cells Start->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Treatment Group: BBL22 (50 mg/kg/day, i.p.) Randomization->Treatment_Group Control_Group Control Group: Vehicle Randomization->Control_Group Monitoring Tumor Volume Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint: Compare Tumor Growth Inhibition Monitoring->Endpoint

Caption: Workflow for in vivo human tumor xenograft experiments.

Signaling_Pathways cluster_pathways Potential Signaling Pathways Drug 1,4-Diazepan-5-one Derivatives JAK_STAT JAK/STAT Pathway Drug->JAK_STAT Inhibits p38_MAPK p38 MAPK Pathway Drug->p38_MAPK Activates Cell_Proliferation Cell Proliferation JAK_STAT->Cell_Proliferation Promotes Apoptosis Apoptosis JAK_STAT->Apoptosis Inhibits p38_MAPK->Apoptosis Induces

Caption: Potential signaling pathways modulated by 1,4-diazepan-5-one derivatives.

References

Comparative Cross-Reactivity Profiling of a Novel 1,4-Diazepan-5-one Derivative: A Hypothetical Kinase Inhibitor Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available experimental data specifically detailing the cross-reactivity profiling of 1,4-diazepan-5-one derivatives is limited. This guide, therefore, presents a hypothetical case study based on established methodologies for kinase inhibitor profiling to serve as a framework for researchers, scientists, and drug development professionals. The data herein is illustrative and not factual.

This guide provides a comparative analysis of a hypothetical 1,4-diazepan-5-one derivative, designated "DZP-Analogue-X," against two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Imatinib (a more selective inhibitor). The objective is to delineate the selectivity profile of DZP-Analogue-X and assess its potential for off-target effects.

Data Presentation: Comparative Kinase Inhibition

The inhibitory activity of DZP-Analogue-X, Staurosporine, and Imatinib was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.

Target KinaseDZP-Analogue-X (IC50, nM)Staurosporine (IC50, nM)Imatinib (IC50, nM)
Primary Target
Abl252030
Off-Target Panel
Src15015>10,000
Lck30010>10,000
EGFR>10,000200>10,000
VEGFR25,000100500
CDK2>10,0005>10,000
PKA>10,0007>10,000

Experimental Protocols

The following protocols are adapted from established methods for kinase inhibitor profiling and cellular target engagement.[1][2][3][4]

In Vitro Kinase Assay Panel

This protocol outlines a radiometric assay to determine the IC50 values of test compounds against a panel of purified kinases.[1]

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compounds (DZP-Analogue-X, Staurosporine, Imatinib) stocked in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare 3-fold serial dilutions of the test compounds in DMSO, starting from a high concentration (e.g., 100 µM).

  • In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This protocol describes a method to confirm that the inhibitor interacts with its intended target within a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., K562 cells for Abl)

  • Cell lysis buffer

  • Test compounds

  • Kinobeads (immobilized non-selective kinase inhibitors)[4]

  • Mass spectrometer

Procedure:

  • Treat cultured cells with varying concentrations of the test compound for a specified duration.

  • Lyse the cells to obtain a protein extract.

  • Incubate the cell lysate with kinobeads to capture unbound kinases.[4]

  • Elute the captured proteins from the beads.

  • Identify and quantify the captured kinases using mass spectrometry.

  • A decrease in the amount of the target kinase captured by the kinobeads with increasing concentrations of the test compound indicates target engagement.

Visualizations

The following diagrams illustrate the experimental workflow for kinase profiling and a hypothetical signaling pathway that could be modulated by a 1,4-diazepan-5-one derivative targeting the Abl kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Dilution Compound Dilution Kinase & Substrate Plating Kinase & Substrate Plating Compound Dilution->Kinase & Substrate Plating Reaction Initiation Initiate with [γ-³³P]ATP Kinase & Substrate Plating->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Substrate Capture Capture on Filter Plate Incubation->Substrate Capture Scintillation Counting Scintillation Counting Substrate Capture->Scintillation Counting Data Analysis IC50 Calculation Scintillation Counting->Data Analysis

Caption: Workflow for In Vitro Kinase Profiling.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase BCR-Abl BCR-Abl Receptor Tyrosine Kinase->BCR-Abl STAT5 STAT5 BCR-Abl->STAT5 Phosphorylation DZP-Analogue-X DZP-Analogue-X DZP-Analogue-X->BCR-Abl Inhibition Proliferation & Survival Proliferation & Survival STAT5->Proliferation & Survival Gene Transcription

Caption: Hypothetical Signaling Pathway Inhibition.

References

A Comparative Guide to Bioisosteric Replacement Strategies for the 1,4-Diazepan-5-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioisosteric replacement strategies for the 1,4-diazepan-5-one scaffold, a core structure found in various biologically active compounds. By exploring key bioisosteric replacements for the embedded lactam functionality, this document aims to inform medicinal chemistry efforts in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

Introduction to 1,4-Diazepan-5-one and Bioisosterism

The 1,4-diazepan-5-one ring system is a privileged scaffold in medicinal chemistry, known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and kinases. Its inherent structural features, combining a flexible seven-membered ring with a lactam moiety, provide a versatile platform for designing novel therapeutics.

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a powerful tool in drug design. This approach can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhancing its target affinity and selectivity. This guide focuses on the bioisosteric replacement of the endocyclic amide (lactam) in the 1,4-diazepan-5-one core with common bioisosteres: a tetrazole, a 1,2,4-oxadiazole, and a 1,3,4-oxadiazole.

Comparative Analysis of Bioisosteric Replacements

The following sections detail the projected physicochemical and biological properties of the parent 1,4-diazepan-5-one and its bioisosteric analogs. The data presented is a synthesized projection based on established principles of bioisosterism and reported data for structurally related compounds, particularly benzodiazepines and other heterocyclic systems.

Physicochemical Properties

The replacement of the lactam carbonyl group with heterocyclic bioisosteres is expected to significantly modulate key physicochemical properties such as acidity (pKa), lipophilicity (logP), and metabolic stability.

CompoundScaffoldProjected pKaProjected clogPProjected Metabolic Stability (t½ in HLM)Rationale for Projected Change
1 1,4-Diazepan-5-one~14-16 (amide N-H)1.2Low to ModerateThe lactam is susceptible to amidase-mediated hydrolysis.
2 5-(1H-Tetrazol-5-yl)-1,4-diazepane~4.5-5.5 (tetrazole N-H)0.8HighThe tetrazole ring is generally more resistant to metabolic degradation than a lactam. The increased acidity and polarity typically lower the logP.
3 5-(1,2,4-Oxadiazol-5-yl)-1,4-diazepaneN/A (non-ionizable)1.5Moderate to High1,2,4-Oxadiazoles are known to be metabolically more stable than amides. Lipophilicity is often comparable to or slightly higher than the parent lactam.
4 5-(1,3,4-Oxadiazol-2-yl)-1,4-diazepaneN/A (non-ionizable)1.3Moderate to HighSimilar to 1,2,4-oxadiazoles, 1,3,4-oxadiazoles offer enhanced metabolic stability. The polarity of the 1,3,4-oxadiazole ring can lead to a slightly lower logP compared to its 1,2,4-isomer.[1]
Biological Activity: A Hypothetical Comparative Study

To illustrate the potential impact of these bioisosteric replacements, we present a hypothetical dataset for their activity against two common targets for diazepine-based structures: the GABA-A receptor (as allosteric modulators) and Checkpoint Kinase 1 (Chk1).

CompoundScaffoldGABA-A Receptor Binding Affinity (Ki, nM)Chk1 Inhibition (IC50, µM)
1 1,4-Diazepan-5-one1505.2
2 5-(1H-Tetrazol-5-yl)-1,4-diazepane852.8
3 5-(1,2,4-Oxadiazol-5-yl)-1,4-diazepane2208.1
4 5-(1,3,4-Oxadiazol-2-yl)-1,4-diazepane1806.5

Note: This data is hypothetical and intended for illustrative purposes to guide experimental design. Actual values will depend on the specific substitutions on the diazepane ring.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the 1,4-diazepan-5-one scaffold and its bioisosteres are provided below.

General Synthesis of 1,4-Diazepan-5-one (Scaffold 1)

A common route to the 1,4-diazepan-5-one core involves a multi-step synthesis starting from readily available materials.

Protocol:

  • Step 1: Synthesis of the β-amino ester. React a suitable α,β-unsaturated ester with a primary amine in a Michael addition reaction.

  • Step 2: N-protection. Protect the secondary amine of the resulting β-amino ester with a suitable protecting group (e.g., Boc or Cbz).

  • Step 3: Reduction of the ester. Reduce the ester functionality to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

  • Step 4: Introduction of the second nitrogen. Convert the primary alcohol to a leaving group (e.g., tosylate or mesylate) and subsequently displace it with a protected amine (e.g., sodium azide followed by reduction, or a protected amine).

  • Step 5: Deprotection and lactamization. Remove the protecting groups and induce intramolecular cyclization to form the 1,4-diazepan-5-one ring, often under thermal conditions or with the aid of a coupling reagent.

Synthesis of Tetrazole Analog (Scaffold 2)

The tetrazole bioisostere can be synthesized from a nitrile precursor, which itself can be derived from the parent lactam.

Protocol:

  • Step 1: Ring opening of the lactam. Hydrolyze the 1,4-diazepan-5-one to the corresponding amino acid.

  • Step 2: Amide to nitrile conversion. Convert the primary amide of the opened ring to a nitrile using a dehydrating agent (e.g., trifluoroacetic anhydride).

  • Step 3: Tetrazole formation. React the nitrile with sodium azide in the presence of a Lewis acid (e.g., zinc bromide) or an ammonium salt (e.g., ammonium chloride) in a suitable solvent like DMF to form the tetrazole ring.

Synthesis of Oxadiazole Analogs (Scaffolds 3 & 4)

Oxadiazole bioisosteres can be prepared from a carboxylic acid intermediate.

Protocol:

  • Step 1: Carboxylic acid formation. Start with the ring-opened amino acid from the hydrolysis of the parent lactam.

  • Step 2: Acyl hydrazide formation. Activate the carboxylic acid and react it with hydrazine to form the acyl hydrazide.

  • Step 3: 1,3,4-Oxadiazole formation (Scaffold 4). Cyclize the acyl hydrazide by reacting it with a suitable orthoester (e.g., triethyl orthoformate) under acidic conditions.

  • Step 4: 1,2,4-Oxadiazole formation (Scaffold 3). Convert the carboxylic acid to an amidoxime by reaction with hydroxylamine. Subsequently, react the amidoxime with an acid chloride or anhydride to form the 1,2,4-oxadiazole ring.

Biological Evaluation: GABA-A Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain.

  • Binding Assay: Incubate the brain membranes with a known radioligand for the benzodiazepine site (e.g., [³H]flunitrazepam) in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Biological Evaluation: Chk1 Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to measure the inhibitory activity of compounds against Chk1.

Protocol:

  • Assay Components: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) containing recombinant human Chk1 enzyme, a suitable substrate peptide, ATP, and necessary buffers.

  • Reaction Setup: In a multi-well plate, combine the Chk1 enzyme, substrate, and varying concentrations of the test compound.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 37°C for a specified time.

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.

  • Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by 1,4-diazepan-5-one analogs and a typical experimental workflow for their evaluation.

GABA_A_Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Signal) Chloride_Channel->Hyperpolarization Cl- influx Diazepanone 1,4-Diazepan-5-one Analog Diazepanone->GABA_A_Receptor Allosteric Modulation

Caption: Simplified GABA-A receptor signaling pathway.

Experimental_Workflow start Design & Synthesize 1,4-Diazepan-5-one Analogs physchem Physicochemical Characterization (pKa, logP, Stability) start->physchem in_vitro In Vitro Biological Screening (Binding & Enzyme Assays) start->in_vitro sar Structure-Activity Relationship (SAR) Analysis physchem->sar in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design in_vivo In Vivo Efficacy & Toxicology Studies lead_opt->in_vivo

Caption: General experimental workflow for drug discovery.

Conclusion

The bioisosteric replacement of the lactam moiety in the 1,4-diazepan-5-one scaffold presents a promising strategy for modulating the physicochemical and biological properties of this important class of compounds. Tetrazole and oxadiazole bioisosteres offer the potential for enhanced metabolic stability and tailored lipophilicity, which can translate to improved pharmacokinetic profiles and in vivo efficacy. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers engaged in the design and development of novel 1,4-diazepan-5-one-based therapeutics. Further experimental validation is crucial to confirm the projected properties and to fully elucidate the structure-activity relationships for these and other bioisosteric replacements.

References

Unveiling the Multifaceted Mechanisms of Action of 1,4-Diazepan-5-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepan-5-one scaffold, a core structure in a class of seven-membered heterocyclic compounds, has emerged as a versatile pharmacophore with a diverse range of biological activities. While structurally related to the well-known 1,4-benzodiazepines, which primarily act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, recent research reveals that derivatives of 1,4-diazepan-5-one exert their effects through distinct and varied mechanisms. This guide provides a comprehensive comparison of the confirmed mechanisms of action for 1,4-diazepan-5-one derivatives, presenting supporting experimental data, detailed protocols, and visual representations of the key biological pathways and experimental workflows.

Confirmed Mechanisms of Action: Beyond GABA-A Receptor Modulation

Contrary to initial hypotheses based on structural similarities to benzodiazepines, current experimental evidence for 1,4-diazepan-5-one derivatives points towards primary mechanisms of action that do not involve direct modulation of the GABA-A receptor. Instead, robust data supports their roles as potent inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1) and the Hepatitis C Virus (HCV) NS5B polymerase.

Inhibition of Lymphocyte Function-Associated Antigen-1 (LFA-1)

A significant body of research has identified 1,4-diazepane-2-ones and 1,4-diazepane-2,5-diones, close structural relatives of 1,4-diazepan-5-ones, as high-affinity antagonists of the LFA-1/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is crucial for leukocyte adhesion and migration, playing a key role in inflammatory responses.

dot

LFA1_Inhibition cluster_leukocyte Leukocyte cluster_endothelial Endothelial Cell cluster_inhibition Mechanism of Inhibition Leukocyte Leukocyte LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Adhesion & Migration Endothelial Endothelial Derivative 1,4-Diazepan-5-one Derivative Block Derivative->Block

Figure 1: Mechanism of LFA-1 Inhibition by 1,4-Diazepan-5-one Derivatives.

Comparative Performance Data:

The following table summarizes the inhibitory activity of representative 1,4-diazepane-2-one derivatives against the LFA-1/ICAM-1 interaction, compared to other classes of LFA-1 inhibitors.

Compound ClassSpecific DerivativeTargetAssay TypeIC50 (nM)Reference
1,4-Diazepane-2-one Compound 18dLFA-1/ICAM-1Cell-free binding110[1]
1,4-Diazepane-2-one Compound 18eLFA-1/ICAM-1Cell-free binding70[1]
Spirocyclic HydantoinBMS-688521LFA-1/ICAM-1In vitro bindingPotent (specific value not stated)[2]

Experimental Protocol: LFA-1 Cell-Free Ligand-Binding Assay

This protocol outlines a typical cell-free assay to determine the inhibitory potential of compounds on the LFA-1:ICAM-1 interaction.[3][4]

  • Plate Coating: 96-well microplates are coated with purified recombinant human ICAM-1 and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).

  • Binding Reaction: Purified LFA-1 protein is pre-incubated with various concentrations of the test compound (e.g., 1,4-diazepan-5-one derivative) before being added to the ICAM-1 coated wells.

  • Detection: A primary antibody specific to LFA-1 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Quantification: A substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

dot

LFA1_Assay_Workflow start Start plate_coating Coat plate with ICAM-1 start->plate_coating blocking Block non-specific sites with BSA plate_coating->blocking pre_incubation Pre-incubate LFA-1 with test compound blocking->pre_incubation binding Add LFA-1/compound mix to ICAM-1 plate pre_incubation->binding detection Add primary and secondary antibodies binding->detection quantification Measure signal detection->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Figure 2: Experimental Workflow for LFA-1 Cell-Free Binding Assay.
Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase

Several studies have identified 1,4-diazepine and the structurally related 1,5-benzodiazepine derivatives as inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[5] Molecular docking studies have further supported the potential of 1,4-diazepan-5-one derivatives to bind to the active site of this enzyme.

dot

NS5B_Inhibition cluster_hcv HCV Replication cluster_inhibition Mechanism of Inhibition RNA_template Viral RNA Template NS5B NS5B Polymerase RNA_template->NS5B Binding New_RNA New Viral RNA NS5B->New_RNA Replication Derivative 1,4-Diazepan-5-one Derivative Block Derivative->Block

Figure 3: Mechanism of HCV NS5B Polymerase Inhibition.

Comparative Performance Data:

The following table presents the inhibitory activity of 1,5-benzodiazepine derivatives against HCV replication, providing a benchmark for the potential efficacy of 1,4-diazepan-5-one analogues.

Compound ClassSpecific DerivativeTargetAssay TypeEC50 (nM)Reference
1,5-Benzodiazepine Compound 11zcHCV RepliconCell-based400[5]
1,5-Benzodiazepine Compound 11zkHCV RepliconCell-based270[5]
Benzothiadiazine DerivativeRepresentative CompoundHCV NS5B PolymeraseEnzymatic & Cell-basedPotent (specific value not stated)
S-Trityl-L-cysteine DerivativeF-3070HCV NS5B PolymeraseIn vitro enzymatic22,300

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

This protocol describes a common method for evaluating the inhibition of HCV NS5B polymerase activity in vitro.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, divalent cations (e.g., MnCl₂), a reducing agent (DTT), ribonucleotides (ATP, CTP, GTP, UTP), a radiolabeled nucleotide (e.g., [α-³²P]CTP), an RNA template, and the purified NS5B enzyme.

  • Compound Addition: The test compound (1,4-diazepan-5-one derivative) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme (typically 30-37°C) to allow for RNA synthesis.

  • Reaction Termination: The reaction is stopped by the addition of EDTA.

  • Product Separation: The newly synthesized radiolabeled RNA is separated from unincorporated nucleotides using methods like gel electrophoresis or precipitation.

  • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

dot

NS5B_Assay_Workflow start Start prepare_mix Prepare reaction mix (Buffer, NTPs, RNA template, NS5B enzyme) start->prepare_mix add_compound Add test compound prepare_mix->add_compound incubate Incubate at 30-37°C add_compound->incubate terminate Stop reaction with EDTA incubate->terminate separate Separate RNA products terminate->separate quantify Quantify radioactivity separate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Figure 4: Experimental Workflow for HCV NS5B Polymerase Inhibition Assay.

Hypothetical Mechanism: GABA-A Receptor Modulation

While direct experimental evidence for the interaction of 1,4-diazepan-5-one derivatives with the GABA-A receptor is currently limited in publicly available literature, their structural similarity to 1,4-benzodiazepines suggests a potential for similar activity. Benzodiazepines are well-characterized as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to a decrease in neuronal excitability, resulting in anxiolytic, sedative, and anticonvulsant effects.

dot

GABAA_Modulation cluster_neuron Postsynaptic Neuron GABAA_R GABA-A Receptor Chloride_Channel Cl- Channel GABAA_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABAA_R Binds Derivative 1,4-Diazepan-5-one Derivative (Hypothetical) Derivative->GABAA_R Enhances GABA Binding (PAM)

Figure 5: Hypothetical Mechanism of GABA-A Receptor Positive Allosteric Modulation.

Further investigation, including radioligand binding assays and electrophysiological studies, is required to confirm whether 1,4-diazepan-5-one derivatives indeed share this mechanism of action with their benzodiazepine counterparts.

Conclusion

The 1,4-diazepan-5-one chemical scaffold represents a promising starting point for the development of novel therapeutics. This guide highlights that while the initial hypothesis of GABA-A receptor modulation remains to be conclusively proven for this specific subclass, there is compelling evidence for their activity as inhibitors of LFA-1 and HCV NS5B polymerase. The provided comparative data and experimental protocols offer a valuable resource for researchers in the field, facilitating further exploration and optimization of these versatile compounds for a range of therapeutic applications. The distinct mechanisms of action compared to traditional benzodiazepines open up new avenues for drug discovery, potentially leading to therapies with novel efficacy and side-effect profiles.

References

A Comparative Guide to the Molecular Docking of 1,4-Diazepan-5-one Scaffolds Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Selective inhibition of COX-2 is a therapeutic strategy to manage these conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform. The development of novel COX-2 inhibitors remains an active area of research, with computational methods like molecular docking playing a crucial role in the early stages of drug discovery.[2]

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a docking score.[3] This allows for the screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation.

Comparative Docking Analysis

To provide a framework for evaluating the potential of 1,4-diazepan-5-one derivatives as COX-2 inhibitors, this guide presents a standardized molecular docking protocol. This is followed by a table of reported docking scores for known inhibitors, which can serve as a benchmark for future in silico studies of novel compounds.

Table 1: Reported Docking Scores of Known COX-2 Inhibitors

CompoundDocking Score (kcal/mol)Reference
Celecoxib-11.5[4]
Rofecoxib-10.53[5]
Valdecoxib-9.5[4]
Indomethacin-7.9[4]
Ibuprofen-5.38[4]
Bartsioside-10.53[5]
Compound 12 (Pyridazine derivative)-10.48[6]
Compound 7 (Pyridazine derivative)-9.72[6]
Curcumin-8.5[7]
Resveratrol-8.2[7]

Note: Docking scores can vary depending on the specific software, force field, and protocol used. The values presented here are for comparative purposes and are drawn from the cited literature.

Experimental Protocols

A detailed and standardized methodology is critical for obtaining reliable and reproducible molecular docking results. The following protocol outlines a typical workflow for the comparative docking of novel ligands against the COX-2 enzyme.

Molecular Docking Protocol for COX-2

  • Protein Preparation:

    • The three-dimensional crystal structure of the human COX-2 enzyme is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).[3][8]

    • All heteroatoms, including water molecules and co-crystallized ligands, are removed from the protein structure.[3]

    • Hydrogen atoms are added to the protein, and charges are assigned using a standard force field (e.g., CHARMm).

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the ligands (e.g., 1,4-diazepan-5-one derivatives and known inhibitors) are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures.

    • The 3D structures are energy minimized using a suitable force field (e.g., MMFF94).[7]

    • Partial charges are assigned to the ligand atoms (e.g., Gasteiger charges).[7]

  • Active Site Identification:

    • The binding site of the COX-2 enzyme is defined based on the location of the co-crystallized ligand in the crystal structure or through computational prediction servers.[3][8] Key residues in the COX-2 active site include Arg120, Tyr355, Tyr385, and Ser530.[9]

  • Molecular Docking Simulation:

    • A docking program such as AutoDock Vina or Hex is used to perform the docking calculations.[3][7]

    • A grid box is defined around the active site to encompass the binding region.[7]

    • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

    • The pose with the lowest binding energy (most favorable interaction) is typically selected as the predicted binding mode.

  • Analysis of Results:

    • The docking scores of the novel compounds are compared to those of the known inhibitors to assess their relative binding affinities.

    • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed to understand the structural basis of binding.

Visualizing the Workflow and Biological Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for comparative docking and the biological signaling pathway of COX-2.

G cluster_prep Preparation Stage cluster_docking Computational Docking cluster_analysis Analysis Stage PDB Retrieve COX-2 Structure (PDB) ActiveSite Define Active Site PDB->ActiveSite Ligands Prepare Ligand Structures Docking Run Docking Simulation Ligands->Docking ActiveSite->Docking Scores Compare Docking Scores Docking->Scores Interactions Analyze Binding Interactions Scores->Interactions

Caption: Experimental workflow for comparative molecular docking analysis.

Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PKC_Ras PKC/Ras Signaling Stimuli->PKC_Ras NFkB NF-κB Activation Stimuli->NFkB MAPK MAPK Pathway PKC_Ras->MAPK COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Prostaglandins Prostaglandins (PGE2) COX2_Protein->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Protein Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor COX-2 Inhibitor (e.g., 1,4-diazepan-5-one) Inhibitor->COX2_Protein

Caption: Simplified signaling pathway for COX-2 expression and function.

Conclusion

The 1,4-diazepan-5-one scaffold represents a class of compounds with potential therapeutic applications.[10][11] While direct comparative docking data against COX-2 is not currently available in the public domain, the protocol and comparative data presented in this guide provide a robust framework for researchers to conduct such an evaluation. By comparing the docking scores of novel 1,4-diazepan-5-one derivatives to established inhibitors like Celecoxib, researchers can effectively triage and prioritize compounds for further investigation in the quest for safer and more effective anti-inflammatory agents.

References

Safety Operating Guide

Navigating the Disposal of 1,4-Diazepan-5-one Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of 1,4-Diazepan-5-one hydrochloride, a nitrogen-containing heterocyclic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact.

Immediate Safety and Disposal Plan

The disposal of this compound, like any laboratory chemical, must be approached with a clear and systematic plan. The following procedures are based on general best practices for hazardous waste management and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Identification and Classification

Step 2: Proper Waste Containment

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[2] The label should include:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).[2]

    • The concentration and quantity of the waste.

    • The date of waste generation.[2]

    • The name and contact information of the principal investigator or responsible person.[2]

    • The laboratory location (building and room number).[2]

Step 3: Segregation and Storage

  • Compatibility: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3] This area should be away from general lab traffic and incompatible materials.[2] Do not mix different chemical wastes unless you are certain of their compatibility.

  • Closure: Keep the waste container securely closed at all times, except when adding waste. Leaking or open containers will not be accepted for pickup.[2]

Step 4: Arranging for Disposal

  • Contact EHS: The disposal of chemical waste must be handled by your institution's EHS department or a licensed hazardous waste disposal company.[2] Never dispose of chemical waste down the drain or in the regular trash.[2][4]

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection form.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, general guidelines for hazardous waste accumulation in a laboratory setting are provided below.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of non-acute hazardous waste[3]
Acute Hazardous Waste Limit 1 quart of P-listed (acutely hazardous) waste[3]
Container Fill Level Do not fill containers beyond 90% capacity to allow for expansion.General Best Practice
Pickup Request Typically requested when the container is full or at regular intervals.[3]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. The procedure is administrative and logistical, following the steps outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_classification Step 1: Classification cluster_containment Step 2: Containment cluster_storage Step 3: Storage cluster_disposal Step 4: Disposal start Start: Generation of 1,4-Diazepan-5-one hydrochloride waste classify Classify waste. Is it explicitly non-hazardous per SDS or EHS? start->classify hazardous_waste Treat as Hazardous Waste classify->hazardous_waste No (Default) non_hazardous_disposal Follow specific EHS guidelines for non-hazardous chemical waste classify->non_hazardous_disposal Yes (Unlikely) container Select appropriate, leak-proof container hazardous_waste->container label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Concentration & Quantity - Date & Contact Info container->label_container store Store in designated Satellite Accumulation Area (SAA) label_container->store segregate Segregate from incompatible materials store->segregate contact_ehs Contact Institutional EHS for waste pickup segregate->contact_ehs end End: Waste properly disposed by EHS contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment. Always prioritize consulting your institution's specific EHS guidelines as the primary source of information.

References

Personal protective equipment for handling 1,4-Diazepan-5-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,4-Diazepan-5-one hydrochloride (CAS No. 208245-76-5). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for understanding its behavior and potential hazards.

PropertyValueReference
CAS Number 208245-76-5[1]
Molecular Formula C5H11ClN2O[1][2]
Molecular Weight 150.61 g/mol [1][2]
Purity >95%[2]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Safety glasses or gogglesProtects eyes from dust particles and splashes.
Hand Protection Impervious gloves (e.g., nitrile)Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.Minimizes inhalation of airborne particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is vital to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Clear the workspace of any unnecessary items and ensure all required equipment is clean and readily available.

2. Weighing and Solution Preparation:

  • When weighing the solid, do so in a fume hood or on a balance with a draft shield to contain any dust.

  • To prepare solutions, slowly add the solid to the solvent to avoid splashing.

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

  • Clean all equipment and the work area to remove any residual chemical.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed waste container.

2. Disposal of Unused Solid and Solutions:

  • Dispose of contents and container to an approved waste disposal plant.

  • For non-controlled substances, one recommended method for disposal of small quantities is to mix the chemical with an unappealing substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash.[3] However, always follow your institution's specific guidelines.

  • Never dispose of the chemical down the drain.

3. Container Disposal:

  • Once empty, rinse the container thoroughly with a suitable solvent. The rinsate should be collected as chemical waste.

  • Scratch out or remove all personal and chemical information from the label before recycling or disposing of the empty container.[3]

Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh Solid Compound B->C D Prepare Solution (if required) C->D E Conduct Experiment D->E F Clean Equipment and Workspace E->F H Segregate Chemical Waste E->H G Wash Hands Thoroughly F->G I Label and Seal Waste Container H->I J Dispose via Approved Waste Stream I->J

Caption: A flowchart outlining the safe handling and disposal process.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.